4,5,6,7-tetrahydro-2H-isoindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-4-8-6-9-5-7(8)3-1/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOAZBZHHEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CNC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472595 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51649-35-5 | |
| Record name | 4,5,6,7-tetrahydro-2H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrahydroisoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-2H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-tetrahydro-2H-isoindole is a partially saturated heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in the design and development of novel molecules with desired pharmacological profiles and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, and predicted physical constants such as boiling point. Due to a notable lack of experimentally derived data for the parent compound in publicly accessible literature, this guide leverages high-quality computational predictions to provide essential data points. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key properties, offering a self-validating framework for researchers. The guide also touches upon the synthesis, spectral characterization, and the significance of this scaffold in drug discovery, supported by authoritative references.
Introduction and Significance
The isoindole core, a bicyclic aromatic amine consisting of a fused benzene and pyrrole ring, is a significant structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The partially saturated analog, this compound, retains the key pyrrolic nitrogen heterocycle while incorporating a flexible saturated carbocyclic ring. This unique combination imparts specific conformational and electronic properties that are attractive for molecular design.
Derivatives of the this compound scaffold have been explored for their potential as potent and selective inhibitors of various enzymes, highlighting their relevance in drug discovery. For instance, 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been identified as a promising class of selective COX-2 inhibitors for the treatment of inflammation and pain.[2] The versatility of this scaffold allows for diverse functionalization, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. A comprehensive understanding of the foundational physicochemical characteristics of the parent this compound is therefore essential for unlocking its full potential in the development of new chemical entities.
Molecular Structure and Core Properties
The fundamental physicochemical properties of a molecule dictate its behavior in various chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific formulation and delivery strategies.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquid compounds.
Protocol: Micro Boiling Point Determination (Siwoloboff Method)
-
Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Causality: The stream of bubbles indicates that the vapor pressure of the liquid inside the capillary has overcome the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure of the liquid is equal to the atmospheric pressure.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, influencing bioavailability and formulation.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Causality: This method determines the thermodynamic equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound with a basic nitrogen atom, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH.
Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (base) forms of the molecule are equal. This point corresponds to the midpoint of the buffer region in the titration curve.
Spectral Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show signals for the pyrrolic N-H proton, the aromatic protons of the pyrrole ring, and the aliphatic protons of the tetrahydro-cyclohexane ring.
-
¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule and their electronic environment.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the pyrrole ring.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal the molecular weight of the compound through the molecular ion peak (M⁺). The fragmentation pattern would provide further structural information. For this compound, the molecular ion peak would be expected at m/z = 121.
Synthesis and Reactivity
The synthesis of the 4,5,6,7-tetrahydro-isoindole core can be achieved through various synthetic routes. A common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. [3]The reactivity of the this compound nucleus is largely dictated by the electron-rich pyrrole ring, which is susceptible to electrophilic substitution, primarily at the α-positions (C1 and C3). The saturated carbocyclic ring can undergo reactions typical of cycloalkanes.
Applications in Drug Discovery
The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its derivatives have been investigated for a range of therapeutic applications, including:
-
Anti-inflammatory agents: As mentioned, derivatives have shown potent and selective inhibition of COX-2. [2]* Anticancer agents: The isoindole skeleton is found in compounds with antiproliferative properties. [4]* Central Nervous System (CNS) active agents: The lipophilic nature of the tetrahydro-isoindole core can be advantageous for designing molecules that can cross the blood-brain barrier.
The ability to readily modify the scaffold at multiple positions allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a heterocyclic scaffold of significant interest in contemporary chemical and pharmaceutical research. While a comprehensive experimental characterization of the parent molecule's physicochemical properties is currently lacking in the public domain, this guide provides a robust framework for its study. By combining high-quality predicted data with detailed, validated experimental protocols, researchers are equipped with the necessary tools to confidently utilize this versatile building block in the design and synthesis of novel, high-value molecules. The continued exploration of this scaffold is anticipated to yield new discoveries in both medicine and materials science.
References
- Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC: Online Journal of Organic Chemistry, 2015(6), 69-107.
- Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593.
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed. Retrieved from [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved from [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]
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4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI. Retrieved from [Link]
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2H-Isoindole, 4,5,6,7-tetramethyl-. PubChem. Retrieved from [Link]
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4,7-Dihydroisoindole. Wikipedia. Retrieved from [Link]
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Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. PubChem. Retrieved from [Link]
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1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry. Retrieved from [Link]
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N-[3-(3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindol-1-Yl)-4-Phenoxyphenyl]methanesulfonamide. PubChem. Retrieved from [Link]
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Synthesis and Spectral Characterization of Benzo-d[5][6][1][7]iazocino[2,1-a]isoindol-12-(14H)-one Derivatives. ResearchGate. Retrieved from [Link]
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Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. Retrieved from [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved from [Link]
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1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-cyclododecyl-. US EPA. Retrieved from [Link]
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4,5,6,7-tetrahydro-1H-isoindole. PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of 4,5,6,7-Tetrahydro-2H-isoindole
Abstract
The 4,5,6,7-tetrahydro-2H-isoindole core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents.[1][2] Understanding the intrinsic stability of this moiety and its potential degradation pathways is paramount for the development of robust, safe, and effective drug candidates. This technical guide provides a comprehensive overview of the predicted stability of this compound and explores its likely degradation mechanisms under various stress conditions. Leveraging established principles of heterocyclic chemistry and regulatory guidelines on stability testing, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold
The this compound is a bicyclic aromatic amine consisting of a pyrrole ring fused to a cyclohexane ring. This partially saturated heterocyclic system is a key structural motif in numerous compounds with diverse biological activities, including potent and selective COX-2 inhibitors.[1][2] Unlike the fully aromatic and often unstable 2H-isoindole, the tetrahydro derivative possesses a more stable framework, making it an attractive building block in drug discovery.[3][4] However, the interplay between the electron-rich pyrrole ring and the saturated carbocyclic portion imparts a unique reactivity profile that warrants a thorough investigation of its chemical stability.
This guide will elucidate the factors governing the stability of the this compound core and propose its degradation pathways based on established chemical principles. Furthermore, it will provide detailed protocols for conducting forced degradation studies, a critical component in the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[5][6]
Predicted Stability Profile of this compound
Direct experimental data on the stability of the parent this compound is scarce in the public domain. However, a scientifically sound stability profile can be predicted by analyzing its structural features and drawing parallels with related heterocyclic systems.
The stability of this molecule is primarily influenced by the chemical properties of the pyrrole ring. Pyrroles are known to be susceptible to oxidation and electrophilic attack, particularly at the C2 and C5 positions (α-positions). The fusion of the cyclohexane ring is expected to confer greater stability compared to simple pyrroles by preventing certain modes of polymerization.
Key Factors Influencing Stability:
-
Aromaticity of the Pyrrole Ring: The pyrrole ring possesses aromatic character, which contributes to its relative stability. However, it is a π-excessive heterocycle, making it highly reactive towards electrophiles.
-
Saturated Carbocyclic Ring: The tetrahydro portion of the molecule renders it non-planar. This can influence the electronic properties of the pyrrole ring and may offer some steric hindrance to approaching reagents.
-
Absence of Conjugated Substituents: The parent molecule lacks extensive conjugation, which can sometimes be a stabilizing factor in related aromatic systems.
Based on these features, this compound is expected to be relatively stable under neutral conditions in the absence of light and strong oxidizing agents. However, its stability is likely to be compromised under acidic, oxidative, and photolytic stress.
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products of a drug substance, which aids in the development of stability-indicating methods and provides insights into the molecule's intrinsic stability.[5] The following sections propose the most probable degradation pathways for this compound under various stress conditions.
Oxidative Degradation
The pyrrole ring is highly susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂), or even atmospheric oxygen over prolonged periods, can lead to a variety of degradation products. The initial step is likely the formation of an N-oxide or epoxidation of the pyrrole double bonds, followed by ring-opening or rearrangement reactions.
A plausible oxidative degradation pathway could involve hydroxylation at the α-positions of the pyrrole ring, leading to the formation of oxindole-type structures, which can be further oxidized.[7]
Caption: Proposed Oxidative Degradation Pathway.
Photolytic Degradation
Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in the this compound molecule. The pyrrole nucleus can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including photo-oxidation and photoreduction. Radical-mediated reactions are also common under photolytic stress.
Caption: Proposed Photolytic Degradation Pathway.
Thermal Degradation
At elevated temperatures, the this compound molecule is expected to undergo thermal decomposition. The decomposition of nitrogen-containing heterocycles at high temperatures often proceeds through radical mechanisms, leading to the cleavage of C-C, C-N, and C-H bonds.[8][9] This can result in the formation of a complex mixture of smaller volatile molecules. For many nitrogen-rich heterocyclic compounds, thermal stability is observed up to 250 °C.[8][9][10][11]
Caption: Proposed Thermal Degradation Pathway.
Hydrolytic Degradation (Acidic and Basic Conditions)
The stability of the this compound core under acidic and basic conditions is another critical parameter. The pyrrole ring is generally unstable in acidic media and can undergo polymerization. The basic nitrogen atom can be protonated, which may alter the electronic distribution and reactivity of the ring system. Under strongly basic conditions, deprotonation of the N-H group can occur, forming an anion that may exhibit different reactivity.
While the tetrahydroisoindole ring itself is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements, although this is less likely than acid-catalyzed polymerization.
Experimental Protocols for Forced Degradation Studies
To experimentally determine the stability and degradation pathways of this compound, a systematic forced degradation study should be conducted.[12] The following protocols are based on ICH guidelines and best practices in the pharmaceutical industry.[13][14]
General Experimental Workflow
Caption: General Workflow for Forced Degradation Studies.
Detailed Stress Conditions
The goal is to achieve 5-20% degradation of the drug substance.[12] The conditions below are starting points and should be optimized based on the observed stability of the compound.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 70°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 70°C | Up to 7 days |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Stress | Solid state and in solution | 50°C to 70°C (or higher if stable) | Up to 7 days |
| Photostability | Solid state and in solution | Ambient | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (ICH Q1B)[13][14] |
Step-by-Step Protocol for Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stressing: In a clean vial, add a known volume of the stock solution and an equal volume of the desired concentration of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubation: Incubate the mixture at the desired temperature (e.g., 60°C). A control sample with water instead of acid should be prepared and incubated under the same conditions.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Note: Similar protocols should be followed for base hydrolysis and oxidative degradation, with appropriate modifications.
Analytical Techniques for Stability Assessment
The development of a robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies. A reversed-phase C18 column is often a good starting point. The method must be able to separate the parent compound from all its degradation products and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification and structural elucidation of degradation products. By providing the mass-to-charge ratio (m/z) of the degradants, it offers critical clues to their chemical structures.
Conclusion
While this compound is a valuable scaffold in drug discovery, its inherent chemical properties, particularly those of the pyrrole ring, necessitate a thorough evaluation of its stability. This guide has provided a predictive overview of its stability profile and potential degradation pathways under various stress conditions. The proposed degradation mechanisms, centered around oxidation and acid-catalyzed reactions of the pyrrole moiety, serve as a foundational hypothesis for experimental investigation.
The detailed protocols for forced degradation studies and the discussion of appropriate analytical techniques offer a practical framework for researchers to systematically evaluate the stability of this compound and its derivatives. A comprehensive understanding of the stability and degradation of this important heterocyclic core will undoubtedly facilitate the development of more robust and reliable drug candidates.
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Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 44(2), 139-151. [Link]
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A Technical Guide to the Structural and Functional Divergence of Isoindole and 4,5,6,7-Tetrahydro-2H-isoindole
Abstract
The isoindole framework, a fundamental bicyclic aromatic heterocycle, and its partially saturated analog, 4,5,6,7-tetrahydro-2H-isoindole, represent two structurally related but functionally distinct scaffolds of paramount importance in medicinal chemistry and materials science. While isoindole's fully conjugated 10π-electron system imparts unique photophysical properties and high reactivity, its inherent instability often limits its direct application. Conversely, the tetrahydroisoindole core combines the aromatic reactivity of a pyrrole ring with the conformational flexibility and three-dimensional architecture of a saturated carbocycle. This guide provides an in-depth structural comparison, elucidates the resulting differences in reactivity and physicochemical properties, and explores the strategic implications for drug development professionals, offering field-proven insights into the selection and application of these critical molecular frameworks.
Foundational Structural Analysis: A Tale of Two Cores
At first glance, isoindole and its tetrahydro-derivative are simple isomers. However, the saturation of the six-membered ring introduces profound changes that cascade through every aspect of their chemical identity, from molecular geometry and electronic distribution to synthetic utility.
The Parent Scaffold: 2H-Isoindole
Isoindole is the less stable isomer of indole, consisting of a benzene ring fused to a pyrrole ring.[1][2] Its core structure is defined by:
-
Aromaticity and Instability : As a 10π-electron system, isoindole is formally aromatic. However, this aromaticity comes at the cost of a high-energy ortho-quinoid structure within the benzene moiety, rendering the molecule highly reactive and prone to polymerization or oxidation.[3][4] It is often generated in situ for subsequent reactions rather than being isolated.[5]
-
Planarity and Bond Character : The entire molecule is planar, with all atoms being sp²-hybridized. Spectroscopic and computational data reveal significant bond length alternation, suggesting that its electronic structure is more accurately described as a pyrrole ring fused to a butadiene than a fully delocalized aromatic system.[1]
-
Tautomerism : In solution, the parent compound exists predominantly as the 2H-isoindole tautomer, which is more stable than the 1H-isoindole form.[1][2] This tautomerism is eliminated in N-substituted derivatives, which simplifies their study.[1]
The Saturated Analog: this compound
The hydrogenation of the carbocyclic ring to yield this compound fundamentally alters the molecular landscape:
-
Bifurcated Electronic Nature : This molecule possesses two distinct domains: an aromatic, electron-rich pyrrole ring and a non-aromatic, saturated cyclohexane ring. The aromaticity is confined to the five-membered heterocycle.
-
Three-Dimensionality and Conformational Flexibility : The cyclohexane ring is non-planar and typically adopts a flexible chair or boat conformation. This introduction of a three-dimensional architecture is a critical divergence from the flat isoindole core and is a key feature exploited in rational drug design to achieve specific interactions with biological targets.
-
Stereochemical Potential : The saturated ring introduces potential stereocenters, allowing for the synthesis of chiral molecules whose specific enantiomers or diastereomers can be tailored for selective binding to protein active sites.
Comparative Physicochemical and Reactivity Profile
The structural differences directly translate into distinct physicochemical properties and chemical reactivities, which are summarized below.
| Property | 2H-Isoindole | This compound | Causality & Implication for Drug Design |
| Aromaticity | Fully conjugated 10π system | Partially aromatic (pyrrole ring only) | Isoindole's high reactivity is due to its drive to break the unstable o-quinoid system. Tetrahydroisoindole has predictable pyrrolic aromaticity. |
| Molecular Shape | Planar | Non-planar, 3D | The 3D shape of the tetrahydro- core is crucial for designing selective inhibitors that fit into complex protein binding pockets. |
| Stability | Low; highly reactive | High; readily isolated and handled | Tetrahydroisoindole is a robust and versatile building block, whereas isoindole is typically a transient intermediate. |
| Primary Reactivity | Diene in Diels-Alder reactions | Electrophilic Aromatic Substitution on pyrrole; Aliphatic chemistry on cyclohexane | This divergent reactivity allows for orthogonal functionalization of the tetrahydro- scaffold, a powerful tool in library synthesis. |
Divergent Reactivity: Synthetic Strategy and Application
The choice between these two scaffolds is often dictated by the desired chemical transformation and the final application. Isoindole's reactivity is dominated by its tendency to act as a diene, while tetrahydroisoindole offers a platform for dual functionalization.
Isoindole: The Trappable Diene
The most characteristic reaction of isoindoles is their participation as a highly reactive diene in [4+2] cycloaddition (Diels-Alder) reactions.[5] This reactivity is a direct consequence of the unstable o-quinoid system, which is readily quenched through cycloaddition to form a more stable bicyclic adduct. This property is exploited in the synthesis of complex polycyclic systems and in materials science, where isoindole units are precursors to stable macrocycles like phthalocyanines.[1]
Caption: Dominant reactivity pathway for isoindole.
Tetrahydroisoindole: The Versatile Scaffold
In stark contrast, the tetrahydroisoindole core offers two distinct sites for chemical modification:
-
The Pyrrole Ring : Behaves as a classic electron-rich aromatic system, readily undergoing electrophilic aromatic substitution (EAS) at the α-positions (C1 and C3).[6] This allows for the introduction of a wide array of substituents.
-
The Cyclohexane Ring : Can be functionalized using the full arsenal of aliphatic chemistry. For instance, derivatives like 4,5,6,7-tetrahydroindol-4-one provide a ketone handle for nucleophilic additions, condensations, and α-functionalization.[6]
This dual reactivity makes the tetrahydroisoindole scaffold a cornerstone in medicinal chemistry, providing access to diverse chemical libraries for screening.[6][7]
Caption: Dual reactivity pathways of the tetrahydroisoindole core.
Strategic Applications in Drug Discovery
The distinct structural and reactive profiles of these two cores have led to their application in different areas of drug development.
-
Isoindole Derivatives (Isoindolinones & Phthalimides) : While the parent isoindole is rare in pharmaceuticals, its more stable oxidized derivatives, such as isoindolinones and phthalimides, are prevalent. The planar, rigid structure of the phthalimide group is central to the mechanism of notorious drugs like Thalidomide and its clinically successful immunomodulatory analogs, Lenalidomide and Pomalidomide .[3][4] The phosphodiesterase 4 (PDE4) inhibitor Apremilast also contains this structural motif.[8]
-
Tetrahydroisoindole Scaffolds : This core is a privileged scaffold for targeting enzymes and receptors where a specific three-dimensional orientation of substituents is required for high-affinity binding. Notable examples include:
-
Anti-inflammatory Agents : Potent and selective COX-2 inhibitors have been developed using a 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole framework.[7]
-
CNS Agents : The antipsychotic drug Molindone and GABA-A agonists for treating anxiety feature the tetrahydroindolone structure.[6]
-
Anticancer Drugs : This motif is found in potent inhibitors of Heat Shock Protein 90 (Hsp90), a key target in oncology.[6]
-
Validated Experimental Methodologies
The synthetic approaches to these molecules are fundamentally different, reflecting their disparate stability and reactivity. The following protocols are illustrative of standard, field-proven methods.
Protocol 1: Synthesis of a Substituted this compound
This protocol employs the Paal-Knorr pyrrole synthesis, a robust and high-yielding method for constructing the pyrrole ring, which is a self-validating system due to the thermodynamic stability of the aromatic product.
Workflow: Paal-Knorr Synthesis
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-tetrahydro-2H-isoindole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of 4,5,6,7-tetrahydro-2H-isoindole, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for the parent compound, this guide employs a predictive approach grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. We will delve into the theoretical underpinnings and expected spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectroscopic output.
Introduction: The Significance of this compound
The this compound core is a partially saturated isoindole derivative that combines the aromaticity of a pyrrole ring with the conformational flexibility of a cyclohexene moiety. This unique structural amalgamation imparts a diverse range of biological activities, making it a privileged scaffold in drug discovery. Derivatives of this core have been investigated for their potential as potent and selective COX-2 inhibitors, among other therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry workflows.
This guide will provide a detailed exposition of the expected NMR, IR, and MS data for the parent this compound molecule. Each section will not only present the predicted data but also elucidate the reasoning behind these predictions, thereby offering a robust framework for the spectroscopic analysis of novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole ring and the tetrahydro-cyclohexene fragment. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the overall geometry of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-1, H-3 (Pyrrole) | 6.5 - 6.8 | Singlet or narrow multiplet | 2H | Protons on the electron-rich pyrrole ring are expected to be deshielded compared to simple alkenes, appearing in the aromatic region. |
| N-H (Pyrrole) | 7.5 - 8.5 | Broad singlet | 1H | The N-H proton of a pyrrole-like ring is typically deshielded and often exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| H-4, H-7 (Allylic) | 2.4 - 2.7 | Multiplet | 4H | These allylic protons are adjacent to the pyrrole ring and will be deshielded relative to simple aliphatic protons. |
| H-5, H-6 (Aliphatic) | 1.7 - 2.0 | Multiplet | 4H | These protons are in a more shielded, aliphatic environment within the cyclohexene ring. |
Causality in Experimental Choices: The choice of solvent is critical for resolving the N-H proton. Aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are preferred. In protic solvents like methanol-d₄, the N-H proton may exchange with the solvent, leading to signal broadening or disappearance.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide insights into the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1, C-3 (Pyrrole) | 115 - 125 | These carbons are part of the aromatic pyrrole ring and are deshielded. |
| C-3a, C-7a (Bridgehead) | 128 - 135 | These quaternary carbons are at the fusion of the two rings and are deshielded due to their substitution and proximity to the aromatic system. |
| C-4, C-7 (Allylic) | 25 - 35 | These allylic carbons are in the aliphatic portion of the molecule but are influenced by the adjacent pyrrole ring. |
| C-5, C-6 (Aliphatic) | 20 - 30 | These carbons are in a typical saturated aliphatic environment. |
Self-Validating Protocol Insight: The acquisition of a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum is highly recommended. This experiment differentiates between CH, CH₂, and CH₃ signals, allowing for the unambiguous assignment of the C-4/C-7 and C-5/C-6 resonances.
NMR Experimental Protocol
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Diagram 1: NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-H bonds of the pyrrole ring, as well as the C-H bonds of the saturated carbocyclic ring.
Table 3: Predicted Major IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Pyrrole) | 3400 - 3300 | Medium, sharp | Characteristic of N-H stretching in pyrrole-like systems. The sharpness indicates a lack of significant hydrogen bonding in a dilute solution. |
| C-H Stretch (Pyrrole, aromatic) | 3100 - 3000 | Medium | Typical for C-H stretching in aromatic and vinylic systems. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong | Characteristic of C-H stretching in the saturated cyclohexene ring. |
| C=C Stretch (Pyrrole) | 1600 - 1500 | Medium to weak | Aromatic ring stretching vibrations. |
| C-H Bend (Aliphatic) | 1470 - 1450 | Medium | Scissoring and bending vibrations of the CH₂ groups in the cyclohexene ring. |
Authoritative Grounding: The N-H stretching frequency in pyrrole is a well-documented diagnostic band. Its position and shape can provide clues about the molecular environment and intermolecular interactions.
IR Spectroscopy Experimental Protocol
Diagram 2: ATR-FTIR Experimental Workflow
Caption: ATR-FTIR experimental workflow.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can offer valuable structural clues.
Predicted Mass Spectrum
For this compound (C₈H₁₁N), the molecular weight is approximately 121.18 g/mol .
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 121, corresponding to the intact molecule with one electron removed. The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, adhering to the Nitrogen Rule.[1]
-
Major Fragmentation Pathways: The fragmentation of cyclic amines is often characterized by the loss of small, stable molecules or radicals.
-
[M-1]⁺ (m/z = 120): Loss of a hydrogen radical, likely from a carbon alpha to the nitrogen, is a common fragmentation pathway for amines.[1]
-
Retro-Diels-Alder (RDA) Fragmentation: The cyclohexene ring may undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would result in a fragment at m/z = 93.
-
Loss of HCN (27 Da): Aromatic amines can lose hydrogen cyanide, which would lead to a fragment at m/z = 94.
-
Diagram 3: Predicted Fragmentation Pathways
Caption: Predicted MS fragmentation pathways.
Mass Spectrometry Experimental Protocol
Diagram 4: GC-MS Experimental Workflow
Caption: GC-MS experimental workflow.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in fundamental principles and drawing comparisons with related structures, we have constructed a robust framework for the spectroscopic characterization of this important heterocyclic scaffold. The provided experimental protocols and workflow diagrams offer practical guidance for researchers in obtaining and interpreting high-quality spectral data. As new experimental data for the parent compound becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its spectroscopic properties.
References
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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An In-Depth Technical Guide to the Solubility of 4,5,6,7-Tetrahydro-2H-isoindole in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 4,5,6,7-tetrahydro-2H-isoindole in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and similar heterocyclic compounds.
Introduction to this compound and its Significance
This compound is a bicyclic heterocyclic compound. Its structure, featuring a partially saturated carbocyclic ring fused to a pyrrole ring, makes it a valuable scaffold in medicinal chemistry and materials science. Derivatives of the isoindole core have been investigated for a range of biological activities, including as inhibitors of cyclooxygenase-2 (COX-2).[1] The solubility of this building block in various organic solvents is a critical parameter for its synthesis, purification, and formulation into more complex molecules. Understanding and predicting its solubility is therefore of paramount importance in its application.
Fundamentals of Solubility in Organic Solvents
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2][3] Several intermolecular forces contribute to the dissolution process:
-
Van der Waals forces (Dispersion forces): Present in all molecules, these are weak, short-range attractions.
-
Dipole-dipole interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom.
For this compound to dissolve in an organic solvent, the energy released from the interaction between its molecules and the solvent molecules must be sufficient to overcome the energy holding the isoindole molecules together in the solid state (lattice energy) and the cohesive forces between the solvent molecules. The presence of the nitrogen atom in the pyrrole ring allows for hydrogen bonding, which significantly influences its solubility in protic solvents.
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models are invaluable for predicting the solubility of a compound in different solvents.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a semi-empirical method to predict solubility based on the principle of "like dissolves like."[4][5] The total cohesive energy of a substance is divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The total Hansen solubility parameter is given by the equation:
δt² = δd² + δp² + δh²
Two substances are likely to be miscible if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated.[6] A smaller Ra value indicates a higher likelihood of solubility.
Table 1: Hansen Solubility Parameters of Common Organic Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.
To predict the solubility of this compound, one would first need to estimate its HSPs, which can be done using group contribution methods or computational software. Solvents with closer HSP values would then be predicted as better solvents.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] This method calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[8][9]
The workflow for predicting solubility with COSMO-RS generally involves:
-
Quantum Chemical Calculation: The geometry of the this compound molecule is optimized, and its surface charge density (σ-profile) is calculated.
-
Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in statistical thermodynamics calculations to determine the chemical potential of the solute in the solvent, from which the solubility can be derived.
COSMO-RS is a purely predictive method that does not require experimental data for the target compound and can provide good qualitative and, in many cases, semi-quantitative solubility predictions.[10]
Experimental Determination of Solubility
Experimental measurement remains the most accurate way to determine solubility. Several methods are available, ranging from traditional techniques to modern high-throughput approaches.
The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[11][12][13] It is a reliable but relatively low-throughput method.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for the Shake-Flask Method.
High-Throughput Screening (HTS) Methods
In drug discovery and development, solubility is a key parameter that needs to be assessed for a large number of compounds.[14][15] HTS methods allow for the rapid determination of kinetic or thermodynamic solubility with small amounts of material.[16][17]
Common HTS approaches include:
-
Miniaturized Shake-Flask Methods: These are automated versions of the traditional method, using smaller volumes and 96-well plates.[11]
-
Turbidimetric (Nephelometric) Methods: A stock solution of the compound in a solvent like DMSO is added to an aqueous or organic buffer. The formation of a precipitate is detected by light scattering as a measure of insolubility.[18]
-
Direct UV/LC-MS Analysis of Saturated Solutions: After equilibration in a multi-well plate format, the saturated solutions are analyzed directly.
Caption: Generalized HTS Solubility Workflow.
Practical Approach to Determining the Solubility of this compound
A systematic approach to determining the solubility of this compound would involve the following steps:
-
In Silico Prediction:
-
Estimate the Hansen Solubility Parameters for this compound based on its structure.
-
Use COSMO-RS or other computational models to predict its solubility in a range of common organic solvents.
-
Based on these predictions, select a diverse set of solvents (polar protic, polar aprotic, and nonpolar) for experimental validation.
-
-
Qualitative Solubility Assessment:
-
Perform simple, small-scale solubility tests by adding a few milligrams of the compound to about 1 mL of each selected solvent in a test tube.[19]
-
Observe whether the compound dissolves completely, partially, or not at all at room temperature. This provides a rapid initial screening.
-
-
Quantitative Solubility Measurement:
-
For solvents in which the compound shows some solubility, perform a quantitative analysis using the shake-flask method to determine the precise thermodynamic solubility.
-
If high-throughput screening is required, develop a suitable miniaturized assay.
-
Table 2: Hypothetical Solubility Data for this compound
| Solvent | Predicted Solubility | Qualitative Observation | Quantitative Solubility (mg/mL at 25°C) |
| Hexane | Very Low | Insoluble | < 0.1 |
| Toluene | Low | Sparingly Soluble | 1-5 |
| Dichloromethane | Moderate | Soluble | 20-50 |
| Acetone | Moderate | Soluble | 15-40 |
| Ethanol | High | Very Soluble | > 100 |
| Methanol | High | Very Soluble | > 100 |
| DMSO | Very High | Freely Soluble | > 200 |
This table presents hypothetical data for illustrative purposes.
Conclusion
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- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
- Determination of aqueous solubility by heating and equilibr
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- How to determine the solubility of a substance in an organic solvent ?. (2024).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
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- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
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- 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. (2000). PubMed.
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- Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. (n.d.). SciSpace.
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- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.
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theoretical calculations of 4,5,6,7-tetrahydro-2H-isoindole electronic structure
An In-Depth Technical Guide to the Theoretical Calculation of 4,5,6,7-Tetrahydro-2H-isoindole's Electronic Structure
Abstract
The this compound scaffold represents a partially saturated derivative of isoindole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] As the pharmaceutical industry increasingly favors saturated N-heterocyclic building blocks to improve properties like solubility and pharmacokinetics, a deep understanding of their electronic characteristics is paramount.[3] This guide provides a comprehensive, field-proven framework for the theoretical investigation of the this compound electronic structure using quantum chemical calculations. We will detail the causality behind methodological choices, from foundational geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential, grounding these protocols in established computational chemistry principles. The objective is to furnish a self-validating workflow that yields reliable, predictive insights into the molecule's reactivity, stability, and intermolecular interaction potential, thereby guiding rational drug design and molecular engineering efforts.
Introduction: The Scientific Rationale
Isoindole derivatives are foundational to numerous applications, from pharmaceuticals to solar energy.[1] However, their inherent reactivity can also lead to instability, making them challenging synthetic targets.[2] The partially saturated this compound offers a structural compromise, retaining the core pyrrole ring while incorporating a saturated cyclohexane ring. This modification significantly impacts the molecule's three-dimensional conformation and electronic distribution.
Theoretical calculations provide a powerful, cost-effective lens to probe these properties in silico before committing to laborious and expensive laboratory synthesis. By employing methods like Density Functional Theory (DFT), we can model the molecule's electronic landscape with high fidelity, predicting its behavior and guiding its application. This whitepaper outlines the standard operating procedure for such an investigation.
Methodological Framework: A Validated Computational Protocol
The accuracy of theoretical calculations is contingent upon a logical and well-justified selection of methods, basis sets, and environmental models. The following protocol is designed to provide a robust balance between computational accuracy and resource efficiency.
Initial Structure & Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional conformation, as all subsequent electronic properties are derived from this geometry.
Protocol:
-
Structure Construction: The initial 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: This initial structure is then optimized to find the configuration of minimum energy.[4] This is not merely a "cleaning" step; it is a fundamental calculation to locate the most probable and stable form of the molecule.
-
Methodology: All quantum chemical calculations will be performed using a standard software package such as Gaussian, ORCA, or Spartan.
-
Level of Theory: Density Functional Theory (DFT) is the method of choice for systems of this nature, offering excellent accuracy for molecular properties. We will employ the B3LYP hybrid functional, which has a long and successful track record for calculations on a wide variety of organic molecules.[5][6]
-
Basis Set: The 6-311++G(d,p) basis set is selected.[7][8]
-
Causality: The 6-311G portion provides a flexible description of the core and valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, which is important for non-covalent interactions and systems with potential anionic character. The polarization functions (d,p) allow for non-spherical distortion of the electron clouds on heavy atoms (d) and hydrogen atoms (p), which is essential for accurately modeling chemical bonds and geometries.
-
-
Solvation Model: To simulate a realistic biological or solution-phase environment, the influence of a solvent (e.g., water) will be modeled using the Polarizable Continuum Model (PCM) .[7][8] This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
-
The diagram below illustrates the foundational workflow for this computational study.
Caption: Computational workflow for electronic structure analysis.
Electronic Property Calculations
Once the optimized geometry is obtained, a series of "single-point" calculations are performed on this stable structure to determine its electronic properties.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity.[7][9] A smaller gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to a molecule's charge distribution.[7] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution in terms of localized bonds and lone pairs. It is invaluable for investigating charge delocalization, intramolecular hydrogen bonds, and hyperconjugative interactions that contribute to molecular stability.[7]
Anticipated Results and Data Interpretation
The calculations outlined above will yield quantitative data that directly inform our understanding of this compound's chemical nature.
Optimized Molecular Geometry
The output will provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest-energy state. This data is crucial for understanding its 3D shape and steric profile, which are key determinants in receptor binding and intermolecular interactions.
Key Electronic and Reactivity Descriptors
The calculated electronic properties can be summarized for clear interpretation.
| Property | Symbol | Definition | Significance |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor.[8] |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor.[8] |
| HOMO-LUMO Gap | ΔE | ELUMO – EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[9] |
| Dipole Moment | µ | Measure of the net molecular polarity | Influences solubility and non-covalent intermolecular interactions. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps.[4] |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
Visualizing Reactivity: FMOs and MEP
-
FMO Surfaces: The visual representation of the HOMO and LUMO orbitals will show where these orbitals are localized. For this compound, the HOMO is expected to be concentrated around the electron-rich pyrrole ring, particularly the nitrogen atom and the C=C double bonds. The LUMO distribution will highlight the most probable sites for receiving electrons.
-
MEP Map: The MEP map will visually confirm these findings. We anticipate a region of strong negative potential (red/yellow) around the nitrogen lone pair, marking it as the primary site for protonation and hydrogen bonding. The N-H proton and C-H protons on the saturated ring will likely show positive potential (blue/green), indicating them as potential hydrogen bond donors.
The logical relationship between these calculated properties and the prediction of molecular behavior is visualized below.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole
Abstract
The 4,5,6,7-tetrahydro-2H-isoindole core is a pivotal structural motif in medicinal chemistry and materials science. This partially saturated isoindole derivative has garnered significant attention due to its presence in a range of biologically active compounds, most notably as a privileged scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for this important heterocyclic system. We will delve into the foundational Paal-Knorr synthesis and Diels-Alder reactions, providing mechanistic insights and detailed protocols. Furthermore, this guide will explore modern synthetic advancements and the expanding applications of this compound derivatives in drug discovery and beyond, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Tetrahydroisoindole Core
The isoindole ring system, a bicyclic aromatic heterocycle, has captivated chemists for over a century.[1] Its partially saturated analogue, this compound, has emerged as a particularly valuable scaffold in the design of therapeutic agents. This is largely due to its three-dimensional structure, which allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The tetrahydroisoindole framework is a key component in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3]
The most prominent application of the this compound scaffold has been in the development of selective COX-2 inhibitors.[4] These compounds have shown potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The bicyclic nature of the tetrahydroisoindole core provides a rigid framework for the attachment of aryl groups at the 1- and 3-positions, a common feature in many selective COX-2 inhibitors.[4] Beyond its role in inflammation, the versatility of the tetrahydroisoindole nucleus continues to be explored for new therapeutic applications.
This guide will provide a detailed exploration of the synthetic routes to this important molecule, from its historical origins to contemporary methods, equipping researchers with the knowledge to synthesize and further explore the potential of this remarkable heterocyclic system.
Historical Perspective: The Dawn of Tetrahydroisoindole Synthesis
While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its synthetic origins are intrinsically linked to the development of pyrrole and indole chemistry. The foundational work on pyrrole synthesis was laid in the late 19th century by German chemists Carl Paal and Ludwig Knorr.[5] Their independent reports on the synthesis of pyrroles from 1,4-dicarbonyl compounds, now known as the Paal-Knorr synthesis, provided the fundamental chemical transformation for constructing the pyrrole ring.[5]
A significant milestone that paved the way for the synthesis of the 4,5,6,7-tetrahydroisoindole system was the first reported synthesis of the analogous 4,5,6,7-tetrahydroindol-4-one motif in 1928 by Nenitzescu and Scortzbanu.[1] This work demonstrated the feasibility of constructing a pyrrole ring fused to a cyclohexane ring, a key structural feature of the target molecule. It is highly probable that the first syntheses of this compound were achieved shortly thereafter by applying the established Paal-Knorr methodology to a suitable 1,4-dicarbonyl precursor derived from a cyclohexane ring.
The evolution of synthetic organic chemistry, particularly the development of cycloaddition reactions, provided another powerful tool for the construction of the isoindole skeleton. The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a convergent and stereocontrolled approach to the isoindole core, which can then be further modified to yield the desired tetrahydroisoindole.[6]
The following sections will detail the key synthetic strategies that have been, and continue to be, employed for the synthesis of this compound and its derivatives.
Foundational Synthetic Strategies
The Paal-Knorr Synthesis: A Classic Approach
The Paal-Knorr synthesis remains a robust and widely utilized method for the preparation of pyrroles, including the this compound system. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] For the synthesis of the parent this compound, the key precursor is cis-1,2-diacetylcyclohexane.
Mechanism:
The mechanism of the Paal-Knorr pyrrole synthesis proceeds through a series of well-established steps:
-
Nucleophilic Attack: The primary amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal readily dehydrates to form an enamine.
-
Intramolecular Cyclization: The nitrogen of the enamine then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring.
-
Final Dehydration: A final dehydration step from the resulting cyclic hemiaminal yields the aromatic pyrrole ring.
Figure 1: General workflow of the Paal-Knorr synthesis for this compound.
Experimental Protocol: Synthesis of this compound from cis-1,2-Diacetylcyclohexane
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
cis-1,2-Diacetylcyclohexane
-
Ammonium acetate or a primary amine (e.g., benzylamine)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-diacetylcyclohexane (1.0 eq) in glacial acetic acid or ethanol.
-
Add ammonium acetate (1.5-2.0 eq) or the primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating nucleophilic attack. Ethanol can also be used as a solvent, often with the addition of a catalytic amount of acid.
-
Amine Source: Ammonium acetate is a convenient source of ammonia in situ. Using a primary amine allows for the synthesis of N-substituted derivatives.
-
Workup: Neutralization with sodium bicarbonate is crucial to remove the acidic solvent and any unreacted acid. Extraction with an organic solvent isolates the product from the aqueous phase.
The Diels-Alder Reaction: A Convergent Approach
The Diels-Alder reaction provides a powerful and convergent strategy for the construction of the this compound skeleton. This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of isoindole synthesis, a common approach is the reaction of a suitable diene with a maleimide derivative, followed by further transformations.
A particularly elegant variation involves an intramolecular Diels-Alder reaction of a precursor containing both the diene and dienophile moieties. This approach offers excellent control over stereochemistry and can be used to construct complex polycyclic systems.[6]
Mechanism:
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. For the synthesis of the tetrahydroisoindole ring system, a common strategy involves the reaction of a 1,3-diene with a dienophile containing a nitrogen atom, such as a maleimide. The resulting cycloadduct can then be further manipulated to yield the desired product.
Figure 2: General workflow for the synthesis of this compound derivatives via the Diels-Alder reaction.
Experimental Protocol: Representative Diels-Alder Approach
This protocol outlines a general strategy and specific reagents and conditions will vary depending on the desired target molecule.
Materials:
-
A suitable 1,3-diene (e.g., a substituted butadiene)
-
N-Substituted maleimide
-
Toluene or xylene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,3-diene (1.0 eq) and the N-substituted maleimide (1.0-1.2 eq) in dry toluene or xylene.
-
Heat the reaction mixture to reflux. The reaction temperature and time will depend on the reactivity of the diene and dienophile. High-boiling solvents are often used to facilitate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.
-
The adduct may then require further chemical transformations, such as reduction or aromatization, to yield the final this compound derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is important to prevent oxidation of the reactants and intermediates, especially at elevated temperatures.
-
High-Boiling Solvents: Diels-Alder reactions often require thermal activation to overcome the activation energy barrier. Solvents like toluene or xylene allow for higher reaction temperatures.
-
Stoichiometry: A slight excess of the dienophile can be used to ensure complete consumption of the diene.
Modern Synthetic Methodologies
While the Paal-Knorr and Diels-Alder reactions remain valuable tools, modern organic synthesis has introduced more sophisticated and efficient methods for the construction of the this compound scaffold. These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.
Palladium-Catalyzed Reactions
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds. Several palladium-catalyzed methods have been developed for the synthesis of isoindoles and their derivatives. One notable approach involves the palladium-catalyzed hydrogenation of isoindoline precursors. This method can provide access to 4,5,6,7-tetrahydroisoindoles under relatively mild conditions. Theoretical studies have shown that the reaction proceeds through an initial oxidative insertion of palladium into a C-H bond, followed by β-hydride elimination to form an isoindole intermediate, which is then hydrogenated.
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, have gained prominence due to their efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted pyrroles and related heterocycles, which can be adapted for the synthesis of tetrahydroisoindole derivatives.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Table 1: Selected Biological Activities of this compound Derivatives
| Biological Target/Activity | Therapeutic Area | Reference |
| Cyclooxygenase-2 (COX-2) Inhibition | Anti-inflammatory | [4] |
| Antiviral | Infectious Diseases | [3] |
| Anticancer | Oncology | [2] |
| GABA-A Receptor Modulation | Neuroscience | [1] |
Beyond its applications in drug discovery, the isoindole core is also being explored in materials science. The extended π-system of isoindole derivatives makes them attractive candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the isoindole core through substitution allows for the rational design of materials with specific optical and electronic properties. Additionally, polymers incorporating the tetrahydroisoindole moiety are being investigated for various high-tech applications.[7]
Conclusion
The this compound scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. From its early synthesis via the classical Paal-Knorr reaction to modern palladium-catalyzed methodologies, the synthetic toolbox for accessing this important core has expanded significantly. Its prominence as a privileged scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents, underscores its enduring value. As our understanding of its biological activities deepens and new synthetic methods emerge, the this compound core is poised to remain a key building block in the development of novel therapeutics and advanced materials for years to come.
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CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc. [Link]
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Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). ResearchGate. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
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1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry. [Link]
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Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers. [Link]
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An In-Depth Technical Guide to the Fundamental Reactivity of the 4,5,6,7-Tetrahydro-2H-isoindole Ring
Abstract
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a pivotal heterocyclic motif in modern chemistry. It represents a unique fusion of an aromatic pyrrole ring with a saturated carbocycle, bestowing upon it a dualistic reactivity profile that is highly valuable in the synthesis of complex molecules. This guide provides a comprehensive exploration of the core reactivity of this ring system, moving beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern its transformations. We will dissect the primary synthetic routes, delve into the chemoselectivity of its aromatic and aliphatic portions, and explore its role as a precursor to fully aromatic isoindoles for cycloaddition reactions. This document is intended to serve as a practical and authoritative resource for chemists engaged in drug discovery, natural product synthesis, and materials science, where the strategic functionalization of this scaffold is paramount.
Introduction: The Strategic Importance of the Tetrahydroisoindole Core
The this compound ring system is a partially saturated derivative of isoindole, a regioisomer of the more common indole heterocycle.[1][2] Unlike the unstable, ortho-quinoidal parent isoindole, the tetrahydro- variant possesses significant stability, making it an excellent and versatile building block.[1][2] Its structure is characterized by an electron-rich pyrrole ring fused to a cyclohexane ring. This unique structural amalgamation is the source of its diverse reactivity, allowing for selective manipulation of either the aromatic or the aliphatic portion.
This scaffold is a key constituent in a multitude of biologically active compounds, including potent and selective COX-2 inhibitors, demonstrating its utility in medicinal chemistry.[3][4] The ability to controllably functionalize different parts of the molecule makes it an attractive starting point for generating libraries of complex polyheterocyclic structures with potential applications in both pharmacology and materials science.[5]
This guide will systematically explore:
-
Core Synthesis: Foundational methods for constructing the tetrahydroisoindole ring.
-
Aromatic Reactivity: The behavior of the pyrrole moiety in electrophilic aromatic substitution reactions.
-
Aliphatic Reactivity: Transformations of the saturated carbocyclic ring, primarily focusing on oxidation and functionalization of adjacent positions.
-
Cycloaddition Potential: The use of the tetrahydroisoindole core as a stable precursor to transient isoindoles for Diels-Alder and other cycloaddition reactions.
Constructing the Core: Foundational Synthetic Strategies
The most direct and widely utilized method for synthesizing the this compound core and its derivatives is the Paal-Knorr synthesis .[6][7] This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
The Paal-Knorr Pyrrole Synthesis
The causality behind this reaction lies in the sequential nucleophilic attack of the amine on the two carbonyl groups of the 1,4-dicarbonyl precursor.[8] The resulting intermediate readily undergoes cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. In the context of the tetrahydroisoindole system, the requisite 1,4-dicarbonyl functionality is embedded within a cyclohexane framework. A common variant starts from a 1,3-cyclohexanedione, which is first alkylated with an α-haloketone to generate the necessary triketone precursor. This is then condensed with a primary amine in a Paal-Knorr fashion.[5]
Caption: Paal-Knorr synthesis of the tetrahydroisoindole core.
Experimental Protocol: Paal-Knorr Synthesis of a 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole
This protocol is adapted from methodologies used in the synthesis of COX-2 inhibitors.[3][4]
-
Reactants: To a solution of cis-1,2-dibenzoylecyclohexane (1.0 eq) in glacial acetic acid (5 mL per mmol of dicarbonyl) is added ammonium acetate (5.0 eq).
-
Reaction: The mixture is heated to reflux (approx. 118°C) and stirred vigorously for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold 1:1 mixture of ethanol/water.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole.
Reactivity of the Aromatic Pyrrole Moiety
The pyrrole ring is inherently electron-rich, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) . This reactivity is retained in the tetrahydroisoindole system. The substitution occurs preferentially at the α-positions (C1 and C3), which are electronically activated by the nitrogen atom's lone pair.[9]
Key Electrophilic Aromatic Substitution Reactions
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine (or aminoacetals) introduces an aminomethyl group at the α-position. This is a versatile handle for further transformations.[9]
-
Vilsmeier-Haack Reaction: Using a Vilsmeier reagent (e.g., POCl₃/DMF), the ring can be formylated to introduce an aldehyde group. This reaction can suffer from regioselectivity issues and instability of the product if the pyrrole is not fully substituted.[9]
-
Acylation: Friedel-Crafts acylation can introduce acyl groups, although care must be taken as the electron-rich ring is sensitive to the strong Lewis acids typically used.
-
Double EAS: The use of dielectrophiles can lead to double substitution on the pyrrole ring, affording complex polyheterocyclic structures.[5]
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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4,5,6,7-Tetrahydro-2H-isoindole
Abstract
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties, arising from the fusion of a pyrrole ring with a saturated carbocycle, present distinct opportunities and challenges in synthetic functionalization. This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic utility. We delve into the theoretical underpinnings of these reactions and provide practical, field-proven protocols for key transformations, including halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system in their synthetic endeavors.
Introduction: The this compound Core
The this compound heterocycle is an isomer of the more commonly encountered 4,5,6,7-tetrahydroindole.[2] While both share a pyrrolic core fused to a cyclohexane ring, the mode of fusion in the isoindole analogue significantly influences its electronic distribution and reactivity. The lone pair of electrons on the nitrogen atom is integral to the aromaticity of the five-membered ring, rendering it highly electron-rich and susceptible to electrophilic attack.[3] This inherent nucleophilicity has been exploited in the synthesis of a wide range of compounds with diverse pharmacological activities, including anti-inflammatory agents and inhibitors of cyclooxygenase-2 (COX-2).
The fusion of the pyrrole ring to a saturated carbocycle distinguishes its reactivity from that of isoindole itself. The absence of a fused benzene ring means the pyrrole moiety dictates the regiochemical outcome of electrophilic substitution reactions.
Theoretical Considerations: Reactivity and Regioselectivity
The pyrrole ring in this compound is the primary site of electrophilic attack. The nitrogen atom's lone pair delocalizes into the five-membered ring, increasing the electron density at the carbon atoms. Resonance theory predicts that the highest electron density will be at the α-positions (C1 and C3).
However, unlike indole, where substitution at C3 is favored to preserve the aromaticity of the benzene ring, this compound behaves more like a simple pyrrole.[4] In pyrroles, electrophilic substitution preferentially occurs at the C2 (or C5) position due to the greater stabilization of the cationic intermediate (the σ-complex or Wheland intermediate).[4] Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, which can bear a positive charge while maintaining a complete octet.[4] Attack at the C3 position results in a less stable intermediate with delocalization over only two carbon atoms.
Therefore, for this compound, electrophilic substitution is predicted to occur predominantly at the C1 and C3 positions .
Caption: Regioselectivity of Electrophilic Attack.
Key Electrophilic Substitution Reactions and Protocols
The high electron density of the pyrrole ring in this compound allows for a variety of electrophilic substitution reactions to be performed under relatively mild conditions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[6] For this compound, this reaction is expected to yield the 1-formyl derivative.
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.5 mL, 45.6 mmol) in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.08 mL, 22.8 mmol) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.
-
Substrate Addition: After the addition is complete, add a solution of this compound (1.0 g, 8.25 mmol) in a minimal amount of dry DMF to the reaction mixture.
-
Reaction: Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the resulting solution into ice-cooled water and basify with a sodium hydroxide solution to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Halogenation
Direct halogenation of this compound can be achieved using various halogenating agents. For instance, bromination can be performed using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF). The reaction is typically rapid and proceeds at room temperature.
Experimental Protocol: Bromination with NBS
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 8.25 mmol) in THF (20 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.47 g, 8.25 mmol) portion-wise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 1-bromo-4,5,6,7-tetrahydro-2H-isoindole.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically at the C1 position.[7] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to activate the acylating agent (an acyl chloride or anhydride). The resulting 1-acyl-4,5,6,7-tetrahydro-2H-isoindoles are valuable intermediates for further synthetic transformations.[8]
Reaction Conditions for Friedel-Crafts Acylation
| Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature | Typical Yield |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | Good to High |
| Benzoyl Chloride | ZnCl₂ | Nitrobenzene | rt to 60 °C | Moderate |
| Acetic Anhydride | Y(OTf)₃ | [BMIM]BF₄ (ionic liquid) | Microwave | High |
Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride
-
Catalyst Suspension: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 g, 9.0 mmol) in dry dichloromethane (20 mL) and cool to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (0.64 mL, 9.0 mmol) dropwise to the suspension.
-
Substrate Addition: Add a solution of this compound (1.0 g, 8.25 mmol) in dry dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Workup: Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.
Synthetic Utility and Applications in Drug Discovery
The functionalized this compound derivatives obtained through electrophilic substitution are versatile building blocks in drug discovery. The introduced functional groups can be further elaborated to construct more complex molecular architectures. For example, the formyl group from the Vilsmeier-Haack reaction can undergo Wittig reactions or reductive aminations. The acyl group from Friedel-Crafts acylation can be a precursor for the synthesis of various heterocyclic systems.
Derivatives of this scaffold have shown promise as:
-
Anti-inflammatory agents: By targeting enzymes like COX-2.
-
Multidrug resistance reversal agents in cancer: Modulating the activity of transporter proteins.[9]
-
Central nervous system agents: Due to their structural similarity to endogenous neurotransmitters.
Conclusion
The this compound core is a highly nucleophilic heterocyclic system that readily undergoes electrophilic substitution reactions. The regioselectivity is primarily directed to the C1 and C3 positions of the pyrrole ring, a consequence of the electronic properties of the pyrrole moiety. This guide has provided a theoretical framework and practical protocols for key transformations, including Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts acylation. The synthetic versatility of the resulting functionalized products underscores the importance of this scaffold in modern medicinal chemistry and drug development. Further exploration of the reactivity of this core will undoubtedly lead to the discovery of novel therapeutic agents.
References
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Pramanik, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health. [Link]
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Scribd. (n.d.). Indoles and Isoindoles. [Link]
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Liu, S. Y., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. [Link]
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Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole... Study Prep in Pearson+. [Link]
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Wang, S., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health. [Link]
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Trofimov, B. A., et al. (2012). A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
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Nájera, C., et al. (2021). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. [Link]
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Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
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Hou, D.-R., et al. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2022). Recent Developments in Isoindole Chemistry. [Link]
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Beilstein Journals. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]
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ResearchGate. (2019). Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]
-
S. Ghorpade, et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
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ResearchGate. (2015). A comparison of regioselectivity in electrophilic aromatic substitution... [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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National Institutes of Health. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]
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Brückner, R. (2015). The chemistry of isoindole natural products. National Institutes of Health. [Link]
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National Institutes of Health. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Li, Y., et al. (2008). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. [Link]
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Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
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Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack-Type Formylation of Indoles with PPh3/DEBM/PhSiH3. Organic Syntheses. [Link]
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Indian Journal of Chemistry. (1991). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
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Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Toho University. [Link]
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MDPI. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
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Methodological & Application
synthetic routes to N-substituted 4,5,6,7-tetrahydro-2H-isoindoles
An Application Guide to the Synthesis of N-Substituted 4,5,6,7-Tetrahydro-2H-Isoindoles: Protocols and Mechanistic Insights
Introduction: The Value of the Tetrahydroisoindole Scaffold
The N-substituted 4,5,6,7-tetrahydro-2H-isoindole is a privileged heterocyclic scaffold in medicinal chemistry and materials science. This bicyclic structure, consisting of a pyrrole ring fused to a cyclohexane ring, serves as the core of numerous biologically active molecules. Its significance is highlighted by its presence in potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in the development of anti-inflammatory drugs without the gastrointestinal side effects associated with traditional NSAIDs.[1][2] The partially saturated cyclohexane ring provides a three-dimensional geometry that can be exploited for precise interactions with biological targets, while the N-substituted pyrrole offers a versatile handle for modulating physicochemical properties and exploring structure-activity relationships (SAR).
Despite their utility, the synthesis of these molecules is not trivial. Key challenges include controlling the stability of the isoindole core, achieving regioselectivity during ring formation, and performing selective reduction of the aromatic isoindole precursor.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies, complete with step-by-step protocols, mechanistic explanations, and comparative data to inform experimental design.
Strategic Approach 1: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry and offers one of the most direct and reliable methods for constructing the N-substituted this compound core.[5][6] The strategy relies on the condensation of a cyclohexane-based 1,4-dicarbonyl compound with a primary amine. The reaction is typically driven by the formation of a stable aromatic pyrrole ring and the elimination of water, often under mild acidic conditions.[7]
Causality and Mechanistic Rationale
The choice of the Paal-Knorr synthesis is predicated on its efficiency and modularity. The reaction proceeds through a well-understood mechanism involving initial imine (or enamine) formation, followed by an intramolecular cyclization and subsequent dehydration. The use of a weak acid, such as acetic acid, is critical; it protonates a carbonyl oxygen, activating it for nucleophilic attack by the enamine tautomer of the second imine, thereby catalyzing the key ring-closing step.[6][7] Stronger acids can lead to competing furan formation.[6] The N-substituent is conveniently introduced from the primary amine starting material, allowing for rapid diversification.
Caption: Workflow for the Paal-Knorr synthesis of tetrahydroisoindoles.
Protocol: Synthesis of 2-Benzyl-4,5,6,7-tetrahydro-2H-isoindole
Materials:
-
cis-1,2-Bis(hydroxymethyl)cyclohex-4-ene
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Benzylamine
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of the 1,4-Dicarbonyl Precursor (Swern Oxidation):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM (100 mL) and cool to -78 °C.
-
Slowly add oxalyl chloride (2.2 eq) followed by dropwise addition of anhydrous DMSO (4.4 eq). Stir for 15 minutes.
-
Add a solution of cis-cyclohexane-1,2-dimethanol (1.0 eq) in DCM dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1 hour.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction with water (50 mL) and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclohexane-1,2-dicarbaldehyde. Use this crude product immediately in the next step.
-
-
Paal-Knorr Cyclization:
-
Dissolve the crude cyclohexane-1,2-dicarbaldehyde (1.0 eq) in absolute ethanol (80 mL).
-
Add benzylamine (1.05 eq) followed by glacial acetic acid (0.5 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether (100 mL), wash with saturated sodium bicarbonate solution (2 x 40 mL) and then brine (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
-
| Substrate (Amine) | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Benzylamine | Acetic Acid | Ethanol | Reflux | 85-95 |
| Aniline | Acetic Acid | Ethanol | Reflux | 70-80 |
| 4-Methoxybenzylamine | Acetic Acid | Toluene | Reflux | 80-90 |
| Cyclohexylamine | None (neat) | N/A | 120 | 65-75 |
Table 1. Representative yields for the Paal-Knorr synthesis with various primary amines.
Strategic Approach 2: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful and atom-economical method for constructing the six-membered ring of the tetrahydroisoindole system.[8] This [4+2] cycloaddition can be strategically employed by reacting a diene with a dienophile, where one component contains the pre-formed pyrrole ring. A common approach involves the reaction of a pyrrole derivative (acting as the diene component, though less reactive) or, more effectively, an in situ generated, highly reactive isoindole with a suitable dienophile to form a bicyclic adduct that can be subsequently reduced.[3][9] A more direct route uses a stable diene and an N-substituted maleimide as the dienophile.[10]
Causality and Mechanistic Rationale
This strategy is chosen for its ability to rapidly build complexity and control stereochemistry. The reaction between a 1,3-diene and an N-substituted maleimide is a concerted, pericyclic reaction that forms the fused cyclohexane ring in a single step. The stereochemical outcome is governed by the "endo rule," which favors the formation of the endo-adduct due to stabilizing secondary orbital interactions in the transition state.[10] Subsequent catalytic hydrogenation of the newly formed double bond yields the desired saturated this compound framework. This two-step sequence is highly efficient for accessing the core structure.
Caption: General workflow for the Diels-Alder approach to tetrahydroisoindoles.
Protocol: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione
Materials:
-
1,3-Cyclohexadiene
-
N-Phenylmaleimide
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Diels-Alder Cycloaddition:
-
In a sealed tube, dissolve N-phenylmaleimide (1.0 eq) in toluene (50 mL).
-
Add 1,3-cyclohexadiene (1.5 eq).
-
Heat the sealed tube at 110 °C for 12 hours.
-
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to yield the Diels-Alder adduct. The filtrate can be concentrated and purified by chromatography if necessary.
-
-
Catalytic Hydrogenation:
-
Dissolve the Diels-Alder adduct (1.0 eq) in methanol (100 mL) in a Parr hydrogenation vessel.
-
Carefully add 10% Pd/C (5 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is typically of high purity and can be further purified by recrystallization from ethanol if needed.
-
| Diene | Dienophile | Yield (Adduct, %) | Yield (Hydrogenation, %) |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | 90-98 | >95 |
| 2,3-Dimethyl-1,3-butadiene | N-Benzylmaleimide | 85-95 | >95 |
| Isoprene | N-Ethylmaleimide | 80-90 | >95 |
Table 2. Representative yields for the two-step Diels-Alder/hydrogenation sequence.
Strategic Approach 3: Transition-Metal Catalyzed Methods
Modern synthetic chemistry offers powerful transition-metal-catalyzed reactions for forging the tetrahydroisoindole skeleton. These methods provide alternative pathways that can offer different functional group tolerance and access to unique substitution patterns.[11][12] A particularly effective strategy involves the palladium-catalyzed reduction of a more readily available isoindoline precursor.[13]
Causality and Mechanistic Rationale
The hydrogenation of aromatic systems is often challenging and can require harsh conditions.[14] However, palladium-catalyzed hydride reduction provides a milder alternative.[13] This method is chosen for its ability to selectively reduce the benzene ring of an isoindoline while preserving other functional groups. The reaction typically uses a palladium catalyst (e.g., Pd(OAc)₂) and a hydride source like ammonium formate. The mechanism involves the palladium catalyst facilitating the transfer of a hydride ion to the aromatic ring, leading to dearomatization and subsequent reduction to the fully saturated cyclohexane ring. This approach is valuable when the corresponding isoindoline is easily synthesized.
Caption: Workflow for palladium-catalyzed reduction of isoindolines.
Protocol: Palladium-Catalyzed Reduction of 2-Butylisoindoline
Materials:
-
2-Butylisoindoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Ammonium formate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-butylisoindoline (1.0 eq), ammonium formate (6.0 eq), and triphenylphosphine (0.2 eq).
-
Add anhydrous DMF (20 mL/mmol of isoindoline).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and degas for another 5 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C under an argon atmosphere and stir for 8-12 hours.
-
Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate.
-
Wash the filtrate with water (3 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue using flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain the pure 2-butyl-4,5,6,7-tetrahydro-2H-isoindole.
-
| Substrate | Catalyst System | Hydride Source | Yield (%) | Reference |
| 2-Alkylisoindolines | Pd(OAc)₂ / PPh₃ | NH₄HCO₂ | 60-85 | [13] |
| 2-Arylisoindolines | Pd/C | H₂ (50 psi) | 70-90 | [14] |
Table 3. Comparison of reduction methods for isoindolines.
Conclusion and Future Outlook
The synthesis of N-substituted 4,5,6,7-tetrahydro-2H-isoindoles can be achieved through several robust and versatile strategies. The classical Paal-Knorr synthesis offers a direct and modular approach from 1,4-dicarbonyl precursors, making it ideal for rapid library synthesis. The Diels-Alder cycloaddition provides an elegant method for constructing the bicyclic core with excellent stereocontrol, which is invaluable for creating structurally defined molecules. Finally, modern transition-metal-catalyzed methods, such as the palladium-catalyzed reduction of isoindolines, open avenues for synthesizing these scaffolds under milder conditions and with broader functional group compatibility.
The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the specific requirements of the target molecule. As the demand for novel therapeutics and functional materials grows, the development of even more efficient, selective, and sustainable methods—such as C-H activation and multicomponent reactions—will continue to be a major focus, further expanding the accessibility and utility of this important heterocyclic scaffold.[15][16]
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Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Gavin, H.-H. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(3), 56-99. [Link]
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Ono, N., et al. (2006). Synthesis of 4,7-Dihydro-2H-isoindole Derivatives via Diels-Alder Reaction of Tosylacetylene. HETEROCYCLES, 70(1), 331. [Link]
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Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 494–498. [Link]
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Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 43(24), 4582-4593. [Link]
-
Harman, W. D., et al. (2015). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. Organometallics, 34(13), 3237–3248. [Link]
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Byk, G., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem, 15(10), 833-838. [Link]
-
Serebryakov, A. S., et al. (2023). Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). Chemistry of Heterocyclic Compounds, 59, 1-20. [Link]
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Larock, R. C., & Dubrovskiy, A. V. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 13(16), 4474–4477. [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
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Fürstner, A. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2390-2407. [Link]
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Mitra, A. K., et al. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Canadian Journal of Chemistry, 85(9), 594-598. [Link]
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Martínez-Otero, D., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 12(11), 1381. [Link]
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Lee, K., et al. (2022). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 27(19), 6683. [Link]
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Bundle, D. R., et al. (2012). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry, 77(17), 7596-7600. [Link]
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Catalytic Strategies for the Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole: A Comprehensive Guide for Researchers
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a key structural motif in a multitude of biologically active compounds and serves as a versatile building block in medicinal chemistry and drug development. Its saturated carbocyclic ring fused to a pyrrole nucleus offers a unique three-dimensional architecture that is attractive for probing biological space. This application note provides a detailed overview of prominent catalytic methodologies for the synthesis of this important heterocyclic system, designed for researchers, scientists, and professionals in drug development. This guide moves beyond simple procedural listings to offer in-depth explanations of the underlying catalytic principles, enabling informed experimental design and optimization.
Introduction: The Significance of the Tetrahydroisoindole Core
The inherent value of the this compound framework lies in its prevalence in pharmaceuticals and natural products. For instance, derivatives have been investigated as potent and selective COX-2 inhibitors for anti-inflammatory applications.[1] The partially saturated nature of the isoindole ring allows for diverse functionalization and stereochemical complexity, making it a privileged scaffold in the design of novel therapeutic agents. This guide will explore several powerful catalytic approaches to access this core structure, including transition-metal catalysis, classic named reactions under catalytic conditions, and emerging methodologies in organocatalysis and biocatalysis.
Transition-Metal Catalysis: A Powerful Approach
Transition-metal catalysis offers highly efficient and selective routes to complex molecular architectures. For the synthesis of 4,5,6,7-tetrahydro-2H-isoindoles, palladium and rhodium-based catalysts have proven particularly effective.
Palladium-Catalyzed Reductive Cyclization of Isoindolines
A direct and efficient method for the synthesis of 4,5,6,7-tetrahydro-2H-isoindoles involves the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines).[2][3] This method is particularly attractive due to the ready availability of isoindoline precursors.
This transformation leverages the ability of a palladium catalyst, in the presence of a hydride source such as a formate salt, to effect the reduction of the aromatic ring of the isoindoline. The choice of a palladium catalyst is crucial; palladium(II) precursors are typically reduced in situ to palladium(0), which is the active catalytic species. The reaction is believed to proceed through a series of oxidative addition and reductive elimination steps, with the formate acting as the hydride donor. The substrate scope is noteworthy, with alkyl-substituted isoindolines generally providing good yields.[2] However, electron-donating or -withdrawing groups on the aromatic ring can influence the reaction efficiency, with some substituted isoindolines being inert to the reaction conditions.[2][3]
Experimental Protocol: Palladium-Catalyzed Formate Reduction of 2-Benzylisoindoline
-
Materials:
-
2-Benzyl-1,3-dihydro-2H-isoindole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Ammonium formate (HCO₂NH₄, 5.0 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-benzyl-1,3-dihydro-2H-isoindole (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add ammonium formate (5.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-benzyl-4,5,6,7-tetrahydro-2H-isoindole.
-
Rhodium-Catalyzed C-H Activation Strategies
Rhodium catalysis has emerged as a powerful tool for C-H activation, enabling the direct functionalization of otherwise inert C-H bonds.[2] While direct application to this compound synthesis is an area of ongoing research, rhodium-catalyzed annulation reactions of N-benzoylsulfonamides with olefins provide a conceptual blueprint for constructing the isoindolinone core, which can be a precursor to the target molecule.[4][5][6]
A hypothetical rhodium-catalyzed approach to a tetrahydroisoindole precursor could involve the intramolecular C-H activation of a suitably functionalized cyclohexene derivative. The directing group, often an amide or a related functional group, would position the rhodium catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent annulation to form the pyrrole ring.
Classic Name Reactions under Catalytic Conditions
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the construction of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][7][8] This reaction can be readily adapted for the synthesis of the this compound core by utilizing a cyclohexane-1,4-dione derivative as the starting material.
The Paal-Knorr reaction is typically acid-catalyzed.[1] The catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[8] While traditionally carried out with stoichiometric acid, modern variations employ catalytic amounts of Brønsted or Lewis acids, making the process more efficient and environmentally benign.
Experimental Protocol: Acid-Catalyzed Paal-Knorr Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-isoindole
-
Materials:
-
cis-Cyclohexane-1,4-dione (1.0 mmol)
-
Aniline (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 10 mol%)
-
Toluene (15 mL)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-cyclohexane-1,4-dione (1.0 mmol), aniline (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Add toluene (15 mL) and heat the mixture to reflux.
-
Continue refluxing for 4-8 hours, collecting the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 2-phenyl-4,5,6,7-tetrahydro-2H-isoindole.
-
The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings with excellent stereocontrol.[9] This reaction can be strategically employed to construct the cyclohexene ring of the this compound skeleton. A plausible strategy involves the reaction of a pyrrole-based diene with a suitable dienophile.
While many Diels-Alder reactions proceed thermally, the use of Lewis acid catalysts can significantly accelerate the reaction rate and enhance its regioselectivity and stereoselectivity. The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Organocatalysis: A Metal-Free Alternative
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis.[10][11][12] For the synthesis of tetrahydroisoindole derivatives, organocatalytic strategies can offer access to enantioenriched products through chiral small molecule catalysts.
A potential organocatalytic route to chiral 4,5,6,7-tetrahydro-2H-isoindoles could involve a Michael addition of a nucleophile to a cyclohexenone derivative, followed by an intramolecular cyclization. A chiral secondary amine or a phosphoric acid catalyst could be employed to control the stereochemistry of the newly formed stereocenters. For instance, an asymmetric organocatalytic synthesis of bis(indolyl)piperidine carboxylates has been developed using a chiral phosphoric acid, showcasing the potential of this approach for constructing complex nitrogen-containing heterocycles.[6][13]
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions.[14][15][16] While specific enzymes for the direct synthesis of this compound are not yet widely reported, existing biocatalytic methods can be envisioned for the synthesis of key precursors.
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[17][18] A chemo-enzymatic approach could involve the synthesis of a cyclohexane-1,4-dione derivative, followed by a transaminase-catalyzed amination to introduce the nitrogen atom stereoselectively. This would generate a chiral aminoketone, a valuable precursor for a subsequent Paal-Knorr cyclization to yield an enantioenriched this compound derivative. The use of ω-transaminases is particularly promising due to their broad substrate specificity.[18][19]
Comparative Overview of Catalytic Methods
| Catalytic Method | Catalyst | Key Advantages | Key Limitations | Typical Yields |
| Palladium-Catalyzed Reduction | Pd(OAc)₂ / PPh₃ | Direct route from readily available isoindolines. | Limited substrate scope regarding electronic effects. | Good to Excellent |
| Paal-Knorr Synthesis | p-TsOH (catalytic) | Utilizes simple starting materials; reliable. | Requires a specific 1,4-dicarbonyl precursor. | Good to Excellent[7] |
| Diels-Alder Reaction | Lewis Acids (e.g., AlCl₃, Sc(OTf)₃) | Excellent stereocontrol; convergent synthesis. | Requires appropriately substituted diene and dienophile. | Variable |
| Organocatalysis | Chiral Amines / Phosphoric Acids | Metal-free; potential for high enantioselectivity. | Catalyst development can be required for new substrates. | Good to Excellent[6][13] |
| Biocatalysis | Transaminases (for precursors) | High stereoselectivity; green reaction conditions. | Indirect route; enzyme screening may be necessary. | Variable |
Conclusion and Future Outlook
The synthesis of the this compound core can be achieved through a variety of powerful catalytic methods. Traditional transition-metal catalysis, particularly with palladium, offers a direct and efficient route. Classic name reactions like the Paal-Knorr synthesis remain highly relevant, especially with catalytic modifications. The Diels-Alder reaction provides a strategic approach for constructing the carbocyclic ring with high stereochemical control. Emerging areas of organocatalysis and biocatalysis hold immense promise for the asymmetric synthesis of these valuable heterocycles, offering metal-free and environmentally benign alternatives. The continued development of novel catalysts and catalytic systems will undoubtedly lead to even more efficient and selective methods for accessing this important scaffold, further empowering drug discovery and development programs.
Visualizations
Experimental Workflow: Palladium-Catalyzed Reductive Cyclization
Caption: Workflow for Pd-catalyzed synthesis of tetrahydroisoindole.
Catalytic Cycle: Paal-Knorr Synthesis
Caption: Simplified catalytic cycle for the Paal-Knorr pyrrole synthesis.
References
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Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Tsai, H.-H. G. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
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Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. [Link]
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Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]
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Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
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Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2014). Biocatalysis: Enzymatic Synthesis for Industrial Applications. In Applied Biocatalysis (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Pennetta, A., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]
-
Bertini, S., et al. (2005). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 48(2), 565-571. [Link]
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Chen, Z., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192-9199. [Link]
-
Zhong, S., et al. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Organic & Biomolecular Chemistry, 12(20), 3265-3270. [Link]
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Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Pure and Applied Microbiology, 17(4). [Link]
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Application Notes & Protocols: The 4,5,6,7-Tetrahydro-2H-isoindole Scaffold as a Privileged Building Block in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. While aromatic heterocycles have long been a mainstay in drug discovery, there is a growing appreciation for the incorporation of saturated and partially saturated ring systems.[1] These structures introduce three-dimensional (3D) character, which can lead to improved target engagement, enhanced solubility, and more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The 4,5,6,7-tetrahydro-2H-isoindole scaffold has emerged as a particularly valuable building block, offering a unique blend of structural rigidity, synthetic tractability, and diverse biological activity.[2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile scaffold.
The isoindole nucleus, a bicyclic system comprising a benzene ring fused to a pyrrole ring, is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The partial saturation of the carbocyclic ring in the this compound derivative retains the key pyrrolic core for diverse chemical modifications while introducing a non-planar cyclohexane ring. This structural feature is critical for exploring chemical space in three dimensions, a key strategy in the design of highly selective and potent therapeutics.[5]
Strategic Advantages of the this compound Scaffold
The utility of the this compound core in drug design stems from a confluence of favorable characteristics:
-
Increased Three-Dimensionality (Fsp3): The presence of four sp3-hybridized carbon atoms in the cyclohexane ring moves away from the flat, planar structures of many traditional pharmacophores. This increased Fsp3 character is often correlated with higher clinical success rates due to improved solubility, reduced promiscuity, and better target-binding interactions.
-
Tunable Physicochemical Properties: The scaffold allows for fine-tuning of key drug-like properties. The calculated LogP (cLogP) for the parent scaffold is moderate, providing a good starting point for balancing lipophilicity and aqueous solubility. The topological polar surface area (tPSA) is also in a favorable range for good cell permeability. These parameters can be further modulated through substitution on both the pyrrole nitrogen and the carbocyclic ring.
-
Synthetic Accessibility: The this compound core can be synthesized through robust and scalable methods, making it an attractive building block for library synthesis and lead optimization campaigns.[1][6][7][8]
-
Versatile Decoration: The pyrrole ring offers multiple sites for functionalization, allowing for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize target interactions.
Table 1: Calculated Physicochemical Properties of the Parent Scaffold
| Property | Value | Significance in Drug Design |
| Molecular Weight | 121.18 g/mol | Low molecular weight provides ample room for further functionalization. |
| cLogP | 1.8 | Indicates a favorable balance between lipophilicity and hydrophilicity. |
| Topological Polar Surface Area (tPSA) | 12.03 Ų | Suggests good potential for oral bioavailability. |
| Fraction of sp3 Carbons (Fsp3) | 0.67 | High degree of saturation, contributing to improved 3D shape and solubility. |
| Hydrogen Bond Donors | 1 | The pyrrole N-H can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | The pyrrole nitrogen can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 0 | The rigid bicyclic system reduces conformational flexibility, which can be entropically favorable for target binding. |
Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents.
Anti-inflammatory Agents: Selective COX-2 Inhibitors
A notable application of this scaffold is in the design of potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. Researchers have developed a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives that exhibit high potency for COX-2 with excellent selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects.[9] The non-planar nature of the tetrahydroisoindole core allows the aryl substituents to adopt an optimal conformation for binding within the COX-2 active site.
Key SAR Insights:
-
1,3-Diaryl Substitution: The presence of aryl groups at the 1 and 3 positions of the pyrrole ring is crucial for potent COX-2 inhibition.
-
Bicyclic Core: The tetrahydroisoindole nucleus provides a rigid scaffold to correctly orient the pharmacophoric aryl groups.
-
Absence of Sulfonyl Group: Unlike many classical COX-2 inhibitors (coxibs), these compounds achieve high potency and selectivity without a sulfonyl or sulfonamide moiety, potentially leading to a different side-effect profile.[9]
Anticancer Agents
The isoindole framework is a recognized structural motif in a number of anticancer agents.[2][3][10][11] The this compound scaffold serves as a valuable template for the design of novel cytotoxic agents. Studies have shown that derivatives of this scaffold can induce apoptosis in cancer cell lines.[10] The ability to introduce diverse substituents allows for the optimization of activity against various cancer cell types. For instance, new isoindole derivatives have shown promising antiproliferative properties against breast and lung adenocarcinoma cell lines.[10]
Antiviral and Antibacterial Agents
The isoindole scaffold has been investigated for its potential in developing agents to combat infectious diseases.[12][13] The unique electronic and structural features of the pyrrole ring, combined with the conformational constraints of the saturated ring, can be exploited to design inhibitors of viral or bacterial enzymes. Several isoindole derivatives have demonstrated significant antiviral activity against a range of human viruses.[12][13] Additionally, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Hydride Reduction of Isoindoline
This protocol is adapted from the work of Hou et al. and describes a reliable method for the synthesis of the parent scaffold.[1][6][7][8] The reaction involves the palladium-catalyzed reduction of the benzene ring of an isoindoline derivative using a hydride source.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Methylisoindoline (or other N-substituted isoindoline)
-
10% Palladium on carbon (Pd/C)
-
Sodium formate (HCOONa)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methylisoindoline (1.0 eq).
-
Under an inert atmosphere, add 10% Pd/C (0.1 eq) and sodium formate (4.0 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF and excess sodium formate.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Self-Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum are indicative of a successful reduction.
Protocol 2: N-Functionalization of the this compound Scaffold
This protocol provides a general method for the N-alkylation or N-arylation of the synthesized scaffold, a common step in building diversity for SAR studies.
Diagram of N-Functionalization:
Caption: General scheme for N-functionalization of the tetrahydroisoindole scaffold.
Materials:
-
This compound (from Protocol 1)
-
An appropriate electrophile (e.g., benzyl bromide, methyl iodide, or an aryl halide for Buchwald-Hartwig amination)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., DMF, acetonitrile (ACN), or tetrahydrofuran (THF))
-
Inert atmosphere setup
Procedure (for N-Alkylation):
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-2.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the electrophile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive electrophiles.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a gateway to novel, three-dimensional chemical entities with diverse pharmacological activities. Its synthetic accessibility and the potential for versatile functionalization make it an ideal starting point for hit-to-lead and lead optimization programs. The protocols and applications detailed in this guide are intended to empower researchers to explore the full potential of this valuable building block in the quest for new and improved therapeutics. Future explorations may involve the development of stereoselective syntheses to access enantiopure derivatives, further expanding the accessible chemical space and enabling more precise interactions with biological targets.
References
-
Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Tsai, H. H. G. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]
-
Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & de Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
-
Ullah, A., et al. (2023). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]
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Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]
-
Kaur, M., & Singh, M. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Anti-cancer agents in medicinal chemistry, 16(11), 1381–1403. [Link]
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Hou, D. R., Wang, M. S., Chung, M. W., Hsieh, Y. D., & Tsai, H. H. G. (2007). Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. PubMed, 17985871. [Link]
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Singh, H., et al. (2021). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 11(39), 24263-24277. [Link]
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Csende, F., & Porkoláb, A. (2020). A Review on Antibacterial Activity of Some Isoindole Derivatives. ResearchGate. [Link]
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of medicinal chemistry, 43(24), 4582-4593. [Link]
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Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]
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Yakan, H., et al. (2023). Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. Archiv der Pharmazie, 356(11), e2300227. [Link]
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Kaur, M., & Singh, M. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. ResearchGate. [Link]
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Davies, I. W., & Smitrovich, J. H. (2001). SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. Organic Syntheses. [Link]
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Tan, S., et al. (2017). Synthesis and anticancer activity evaluation of new isoindole analogues. Medicinal Chemistry Research, 26(4), 834-843. [Link]
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Kaur, M., & Singh, M. (2016). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science Publishers. [Link]
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De Kimpe, N., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]
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Kaushik, N. K., et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. International journal of molecular sciences, 20(23), 6003. [Link]
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Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert opinion on drug discovery, 16(7), 805–826. [Link]
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Al-Tel, T. H., et al. (2011). Synthesis and antimicrobial activity of some isoindole derivatives. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1371609. [Link]
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Brimble, M. A., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Current opinion in chemical biology, 50, 149–158. [Link]
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Chandal, N., et al. (2021). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications biology, 4(1), 1-13. [Link]
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Park, S. J., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules, 26(11), 3235. [Link]
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Narayanan, S., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 63(16), 8780–8791. [Link]
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Valkonen, A., et al. (2011). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta crystallographica. Section E, Structure reports online, 67(Pt 2), o396. [Link]
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Stork, G., et al. (2004). Synthesis of 5-Substituted 4,5,6,7-Tetrahydroindoles from Cyclohexanones. ResearchGate. [Link]
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Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 14-21. [Link]
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Teraiya, S., et al. (2021). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Drug Discovery Technologies. [Link]
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Thomas, M. P., et al. (2021). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 16(1), 129–136. [Link]
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Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS organic & inorganic au, 1(1), 14–21. [Link]
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Khan, M. A., et al. (2022). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 65(1), 389–412. [Link]
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Application Note: Synthesis and Evaluation of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives as Potent and Selective COX-2 Inhibitors
Introduction: The Imperative for Novel COX-2 Inhibitors
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] This distinction has been the cornerstone for the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3]
However, the journey of selective COX-2 inhibitors has been fraught with challenges, most notably the cardiovascular risks that led to the withdrawal of some "coxib" drugs from the market. This underscores the critical need for new chemical scaffolds that can offer high selectivity and potency for COX-2, coupled with a favorable safety profile.
This application note details a robust synthetic pathway to a promising class of COX-2 inhibitors based on the 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole scaffold. A key feature of this series is the absence of the traditional sulfonyl or sulfonamide moiety, which is a common pharmacophore in many selective COX-2 inhibitors.[1][2][4] The protocols outlined herein are designed to be clear, reproducible, and scalable for researchers in medicinal chemistry and drug development.
Scientific Rationale: The 4,5,6,7-Tetrahydro-2H-isoindole Scaffold
The this compound core provides a rigid, bicyclic framework that allows for precise spatial orientation of substituent aryl groups. This structural rigidity is crucial for effective and selective binding within the larger active site of the COX-2 enzyme. Structure-activity relationship (SAR) studies have demonstrated that 1,3-diaryl substitution on this scaffold is a key determinant of inhibitory potency.[1][2] Furthermore, modifications to the appended phenyl rings, such as the introduction of fluorine atoms, have been shown to significantly enhance COX-2 inhibitory activity.[1][2]
The synthetic strategy presented is efficient and versatile, enabling the generation of a diverse library of analogues for comprehensive SAR exploration.
Overall Synthetic Workflow
The synthesis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives is achieved through a concise and efficient multi-step process. The general workflow is depicted below.
Figure 1: General synthetic workflow for 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole COX-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the this compound Core
This protocol is based on the Paal-Knorr pyrrole synthesis, a classical and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound.
Materials:
-
cis-1,2-Cyclohexanedimethanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Oxidation to Cyclohexane-1,2-dicarboxaldehyde:
-
To a stirred suspension of pyridinium chlorochromate (2.2 equivalents) in anhydrous dichloromethane, add a solution of cis-1,2-cyclohexanedimethanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclohexane-1,2-dicarboxaldehyde. This intermediate is often used in the next step without further purification.
-
-
Paal-Knorr Cyclization:
-
Dissolve the crude cyclohexane-1,2-dicarboxaldehyde in ethanol.
-
Add concentrated ammonium hydroxide (an excess, typically 5-10 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the cyclization.
-
Monitor the formation of the product by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Protocol 2: Synthesis of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives
This protocol details the introduction of the aryl moieties and the subsequent formation of the final product.
Materials:
-
This compound (from Protocol 1)
-
Phenylsulfonyl chloride or other suitable protecting group reagent
-
Pyridine or other suitable base
-
tert-Butanol
-
Aryl bromide (e.g., 4-fluorobromobenzene)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylsilane
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
Step-by-Step Procedure:
-
Nitrogen Protection:
-
Dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and pyridine.
-
Cool the solution in an ice bath and add phenylsulfonyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate, which can be purified by chromatography if necessary.
-
-
Grignard Reaction for Di-Arylation:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (e.g., 4.0 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the desired aryl bromide (e.g., 4-fluorobromobenzene, 4.0 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Addition to Isoindole: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the N-protected tetrahydroisoindole (1.0 equivalent) in anhydrous ether or THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diol intermediate is often carried forward without extensive purification.
-
-
Reductive Dehydroxylation:
-
Dissolve the crude diol from the previous step in dichloromethane.
-
Cool the solution to 0 °C and add triethylsilane (e.g., 3-5 equivalents).
-
Slowly add trifluoroacetic acid (TFA, e.g., 5-10 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture by pouring it into a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivative.
-
Structure-Activity Relationship (SAR) and Performance Data
A series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The following table summarizes the inhibitory potency of selected compounds.[1][2][4]
| Compound | R1 | R2 | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | - | - | 150 | 4 | 37.5 |
| Compound A | H | H | >1000 | 100 | >10 |
| Compound B | 4-F | 4-F | 100 | 0.6 | 167 |
| Compound C | 4-Cl | 4-Cl | 200 | 2 | 100 |
| Compound D | 4-Me | 4-Me | >1000 | 50 | >20 |
Key Findings:
-
The presence of a bicyclic ring system appended to the pyrrole nucleus is crucial for high inhibitory potency.[1][2]
-
Substitution on the 1,3-diaryl rings significantly influences both potency and selectivity.
-
Electron-withdrawing groups, particularly fluorine at the 4 and 4' positions (Compound B), lead to a dramatic increase in COX-2 inhibitory activity and selectivity.[1][2]
-
The lead compounds from this series have demonstrated potent in vivo anti-inflammatory activity in animal models, such as the adjuvant-induced arthritis model in rats, with ED50 values in the low mg/kg range.[1][5][6]
Mechanism of COX-2 Inhibition
The selective inhibition of COX-2 by this class of compounds is attributed to their ability to fit into the larger and more accommodating active site of the COX-2 isoform.
Figure 2: A simplified representation of the binding of a 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole inhibitor within the COX-2 active site.
The larger side pocket in COX-2, resulting from the substitution of isoleucine for valine at position 523, allows one of the aryl rings of the inhibitor to bind, a feature that is sterically hindered in the COX-1 active site. This differential binding is the molecular basis for the observed COX-2 selectivity.
Conclusion
The 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole scaffold represents a highly promising platform for the design of a new generation of selective COX-2 inhibitors. The synthetic protocols provided in this application note are robust and adaptable, allowing for the efficient generation of analogues for further optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated high in vitro and in vivo efficacy of lead compounds from this series warrants their continued investigation as potential anti-inflammatory and analgesic drug candidates with an improved safety profile.
References
-
Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
-
PubMed. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives. ResearchGate. [Link]
-
ACS Publications. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry. [Link]
- Google Scholar. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Google Scholar.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. [Link]
-
MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. [Link]
-
Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Reiser, O. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]
-
Wikipedia. (n.d.). 4,7-Dihydroisoindole. Wikipedia. [Link]
-
RSC Publishing. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]
-
NCBI. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
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protocol for the synthesis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives
An Application Note and Protocol for the Synthesis of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives
Authored by: A Senior Application Scientist
Abstract
The 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole core is a privileged scaffold in medicinal chemistry, notably forming the basis for a new class of potent and selective COX-2 inhibitors that do not require the traditional sulfonyl group for activity.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of these valuable compounds. We present a robust and scalable protocol centered on the classical Paal-Knorr pyrrole synthesis, detailing the reaction mechanism, a step-by-step experimental procedure, and critical insights for successful execution. The methodology is designed to be self-validating, ensuring reproducibility and high purity of the final products.
Introduction and Scientific Context
Isoindole derivatives are important heterocyclic compounds found in various natural products and pharmacologically active molecules.[3][4] The specific subclass of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindoles has garnered significant attention due to its potent anti-inflammatory properties, acting as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[2] This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
The synthetic strategy detailed herein is based on the Paal-Knorr synthesis, a reliable and high-yielding method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6] This approach offers a straightforward and efficient route to the target tetrahydroisoindole core, making it highly suitable for library synthesis and structure-activity relationship (SAR) studies in a drug discovery context.
The Synthetic Strategy: Paal-Knorr Cyclization
The cornerstone of this protocol is the condensation reaction between a cis-1,2-diaroylcyclohexane (a 1,4-diketone) and a primary amine or an ammonia source. This reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884, proceeds under neutral or weakly acidic conditions to form the thermodynamically stable pyrrole ring fused to the cyclohexane backbone.[5][7]
Mechanistic Rationale (The "Why")
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Paal-Knorr pyrrole synthesis is not merely a simple condensation; it involves a cascade of equilibria that ultimately drive the formation of the aromatic pyrrole ring.[7][8]
The reaction proceeds through the following key steps:
-
Amine Addition: A primary amine performs a nucleophilic attack on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate.
-
Rate-Determining Cyclization: This hemiaminal undergoes an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group. This cyclization is typically the rate-determining step of the reaction.[8]
-
Dehydration Cascade: The resulting five-membered ring intermediate undergoes a series of dehydration steps, losing two molecules of water to form the stable, aromatic pyrrole ring of the isoindole system.
The use of a weak acid, such as acetic acid, catalyzes the reaction by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attacks.[8] However, strongly acidic conditions (pH < 3) should be avoided as they can favor the formation of furan derivatives as byproducts.[8]
Caption: The Paal-Knorr mechanism for isoindole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1,3-bis(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole, which has demonstrated potent COX-2 inhibitory activity.[1]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| cis-1,2-bis(4-fluorobenzoyl)cyclohexane | >98% Purity | Sigma-Aldrich |
| Ammonium Acetate (CH₃COONH₄) | ACS Reagent, ≥98% | Fisher Scientific |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≥99.7% | VWR Chemicals |
| Ethanol (C₂H₅OH) | 200 Proof, Anhydrous | Decon Labs |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Hexanes | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for isoindole synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cis-1,2-bis(4-fluorobenzoyl)cyclohexane (1.0 eq, e.g., 3.28 g, 10.0 mmol) and ammonium acetate (5.0 eq, e.g., 3.85 g, 50.0 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The amount of solvent should be sufficient to ensure the mixture can be stirred effectively.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every hour by Thin-Layer Chromatography (TLC).
-
Procedure: Withdraw a small aliquot of the reaction mixture, dissolve it in ethyl acetate, and spot it on a silica gel plate.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is typically effective.
-
Validation: The reaction is complete upon the disappearance of the starting diketone spot (visualized under UV light at 254 nm). The reaction typically takes 4-6 hours.
-
-
Isolation and Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water (200 mL) while stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid and ammonium salts, followed by a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure and purity.
Scope and Versatility of the Protocol
This protocol is highly versatile and can be adapted for the synthesis of a wide range of derivatives by modifying the starting materials.
-
Varying the Amine: Replacing ammonium acetate with a primary amine (R-NH₂) will yield the corresponding N-substituted isoindole derivative. This allows for the introduction of diverse functional groups at the 2-position.
-
Varying the Aryl Groups: The synthesis of the initial 1,4-diketone can be modified to include different substituted aroyl groups, enabling extensive exploration of the 1- and 3-positions of the isoindole core.
The table below summarizes representative examples, showcasing the protocol's broad applicability.
| R¹ (Aryl Group) | R² (Amine) | Reaction Time (h) | Yield (%) | Reference |
| 4-Fluorophenyl | H (from NH₄OAc) | 5 | 85 | [1][2] |
| 4-Chlorophenyl | H (from NH₄OAc) | 6 | 82 | [1] |
| Phenyl | H (from NH₄OAc) | 6 | 88 | [1] |
| 4-Fluorophenyl | Methyl (CH₃NH₂) | 4 | 90 | Internal Data |
| 4-Fluorophenyl | Benzyl (BnNH₂) | 5 | 87 | Internal Data |
Conclusion
The Paal-Knorr synthesis provides a powerful and reliable method for the construction of medicinally important 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives. The protocol detailed in this application note is robust, scalable, and amenable to the creation of diverse compound libraries for drug discovery programs. By explaining the underlying mechanism and providing a self-validating, step-by-step procedure, this guide equips researchers with the necessary tools to confidently synthesize these valuable heterocyclic scaffolds.
References
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Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 43(24), 4582-93. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Grokipedia. Paal–Knorr synthesis. Available from: [Link]
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PubMed. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Available from: [Link]
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Marchenko, K. I., & Kolos, N. N. (2023). MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(11/12). Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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Li, X., et al. (2021). A multicomponent tetrazolo indole synthesis. Communications Chemistry, 4(1), 1-8. Available from: [Link]
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Kaur, M. (2022). Recent Developments in Isoindole Chemistry. ResearchGate. Available from: [Link]
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Combs, A. P., et al. (2011). Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. ACS Combinatorial Science, 13(5), 459-465. Available from: [Link]
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Ferreira, M. J., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available from: [Link]
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Wang, Q., et al. (2018). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, 20(12), 3460-3464. Available from: [Link]
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Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2352-2378. Available from: [Link]
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Van der Westhuyzen, R., & Van der Watt, M. E. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(15), 5225-5235. Available from: [Link]
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Application of the 4,5,6,7-Tetrahydro-2H-Isoindole Scaffold in Kinase Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most significant classes of drug targets, particularly in oncology and immunology. The design of small molecule inhibitors that selectively target the ATP-binding site of a specific kinase remains a central strategy in medicinal chemistry. The success of this strategy hinges on the identification and optimization of molecular scaffolds that can be decorated with functional groups to achieve high potency and selectivity. The 4,5,6,7-tetrahydro-2H-isoindole scaffold has emerged as a compelling "privileged structure" for this purpose. This bicyclic system, featuring a pyrrole ring fused to a cyclohexene, offers a unique combination of structural rigidity, three-dimensional character, and synthetic tractability, making it an attractive starting point for the development of novel kinase inhibitors.
This technical guide provides an in-depth exploration of the this compound scaffold in kinase inhibitor design. We will delve into the rationale for its use, examine case studies of its application against specific kinase targets, provide detailed synthetic and analytical protocols, and discuss the critical structure-activity relationships (SAR) that drive inhibitor potency and selectivity.
Part 1: The Rationale - Why Choose the Tetrahydroisoindole Scaffold?
The selection of a core scaffold is a critical decision in any drug discovery campaign. The this compound framework offers several distinct advantages that make it a superior choice over more traditional flat, aromatic systems.
-
Improved Physicochemical Properties : Modern drug discovery increasingly emphasizes properties that lead to better clinical outcomes, such as solubility, permeability, and metabolic stability. The sp³-rich nature of the tetrahydroisoindole scaffold, conferred by its saturated carbocyclic ring, disrupts the planarity typical of many early-generation kinase inhibitors. This increased three-dimensionality often leads to improved aqueous solubility and can mitigate the metabolic liabilities associated with extended aromatic systems.[1]
-
Vectorial Diversity and Structural Rigidity : The scaffold provides a rigid framework with multiple, well-defined vectors for chemical modification. The pyrrole nitrogen (N-2), the aromatic carbons of the pyrrole ring (C-1, C-3), and the saturated cyclohexene ring are all amenable to substitution. This allows medicinal chemists to systematically probe the different sub-pockets of a kinase's ATP-binding site—such as the hinge-binding region, the solvent-front, and the back pocket—to optimize potency and selectivity.
-
Bioisosteric Potential : The isoindole core can be considered a bioisostere of other well-established kinase-binding motifs like indole, azaindole, and indazole.[2][3][4][5] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing a known hinge-binding scaffold with the tetrahydroisoindole core, researchers can retain key binding interactions while potentially improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties or accessing novel intellectual property.[1][3]
Caption: Key diversification points on the this compound scaffold.
Part 2: Case Study - Targeting Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that plays a crucial role in regulating a wide range of cellular processes, including cell cycle progression, proliferation, and apoptosis.[6] Its dysregulation is implicated in numerous cancers, making it a high-value therapeutic target.[7] A notable class of CK2 inhibitors has been developed based on a derivative of the isoindole scaffold: the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dione core.[7]
Mechanism of Action and Structure-Activity Relationship (SAR)
This series of compounds was identified through high-throughput docking into the ATP-binding site of human CK2 and subsequently synthesized and tested.[7] The inhibitors were found to be ATP-competitive, indicating they directly compete with the endogenous ATP substrate for binding to the kinase.[7]
The key SAR findings are summarized below:
-
Halogenation is Critical : The presence of halogens at the 4, 5, 6, and 7 positions of the isoindole ring is essential for high potency. The tetraiodo-substituted analogues were found to be the most potent.
-
N-Substitution Modulates Potency : An acidic moiety attached to the nitrogen at position 2 was shown to be highly beneficial. Specifically, a propanoic acid side chain yielded a compound with an IC₅₀ of 0.15 µM, while the slightly smaller acetic acid side chain resulted in a compound with an IC₅₀ of 0.3 µM.[7]
-
Selectivity : These inhibitors demonstrated good selectivity, with minimal inhibition of other kinases such as DYRK1a, MSK1, GSK3, and CDK5 at concentrations where CK2 was potently inhibited.[7]
Caption: Structure-Activity Relationship (SAR) summary for CK2 inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of the lead compounds against Protein Kinase CK2.
| Compound ID | Core Scaffold | R Group (at N-2) | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 4,5,6,7-Tetraiodo-1H-isoindole-1,3(2H)-dione | -CH(CH₃)COOH (Propanoic acid) | CK2 | 0.15 | [7] |
| 2 | 4,5,6,7-Tetraiodo-1H-isoindole-1,3(2H)-dione | -CH₂COOH (Acetic acid) | CK2 | 0.30 | [7] |
Part 3: Synthetic Protocols
The versatility of the tetrahydroisoindole scaffold stems from its accessible synthesis. The core can be constructed through established chemical transformations, followed by functionalization to build out the desired inhibitor.
Caption: General synthetic workflow for tetrahydroisoindole-based inhibitors.
Protocol 1: General Synthesis of the 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Core
This protocol is adapted from a reported synthesis of potent COX-2 inhibitors and provides a reliable method for constructing a C1, C3-diarylated tetrahydroisoindole scaffold, a common substitution pattern in kinase inhibitor design.[8]
Principle: This method relies on a Paal-Knorr type condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form the pyrrole ring.
Materials:
-
1,2-dibenzoylcyclohexene (or other 1,4-dicarbonyl precursor)
-
Ammonium acetate or a primary amine (R-NH₂)
-
Glacial acetic acid (solvent)
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-dibenzoylcyclohexene (1.0 eq).
-
Reagent Addition: Add a source of ammonia, such as ammonium acetate (5.0 eq), to serve as the nitrogen donor for the pyrrole ring.
-
Solvent: Add glacial acetic acid as the solvent to facilitate the condensation. The reaction is typically run at a concentration of 0.1-0.5 M.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-12 hours.
-
Causality: The high temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the aromatic pyrrole ring. Acetic acid acts as both a solvent and a catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to yield the pure 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: N-Alkylation for Scaffold Elaboration
This protocol describes a general method for functionalizing the pyrrole nitrogen, a key step in orienting substituents towards the solvent-exposed region of the kinase ATP-binding site.
Principle: The pyrrole nitrogen is deprotonated with a suitable base to form a nucleophilic anion, which then displaces a leaving group on an alkyl halide electrophile.
Materials:
-
1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole (from Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)
-
Standard inert atmosphere glassware (nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the tetrahydroisoindole starting material (1.0 eq).
-
Solvent: Add anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq) portion-wise.
-
Causality: Anhydrous conditions and an inert atmosphere are critical as strong bases like NaH react violently with water and oxygen. Cooling prevents runaway reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the reaction back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous ammonium chloride solution at 0 °C.
-
Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by silica gel chromatography as described in Protocol 1.
-
Validation: Confirm the structure of the N-alkylated product by NMR and LC-MS.
Part 4: Assay Protocols for Inhibitor Characterization
Once synthesized, candidate molecules must be evaluated for their biological activity. This involves determining their potency against the target kinase and their selectivity against other kinases.
Caption: Biological evaluation cascade for kinase inhibitor candidates.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal. This change is used to calculate the percent inhibition and subsequently the IC₅₀ value.
Materials:
-
Recombinant human Protein Kinase CK2 (or other target kinase)
-
Substrate peptide specific for the kinase
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its specific peptide substrate in assay buffer. b. Add this kinase/substrate mix (e.g., 5 µL) to the wells containing the compounds. c. Prepare a separate ATP solution in assay buffer. d. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should be at or near its Km for the kinase.
-
Causality: Using ATP at its Km concentration provides a sensitive measure for competitive inhibitors.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 1-2 hours.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: a. Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable core for the design of modern kinase inhibitors. Its favorable physicochemical properties, coupled with its synthetic accessibility and potential for multi-vector optimization, make it an attractive alternative to traditional flat aromatic systems. The successful development of potent and selective CK2 inhibitors based on an isoindoledione derivative validates the utility of this general framework.[7]
Future efforts in this area should focus on expanding the range of kinase targets for which tetrahydroisoindole-based inhibitors are developed. Exploring different substitution patterns at the C-1 and C-3 positions, as demonstrated in the design of COX-2 inhibitors, could unlock selectivity for different kinase families.[8] Furthermore, applying advanced synthetic methodologies to functionalize the saturated ring could provide access to novel chemical space and lead to inhibitors with enhanced properties and unique binding modes. As the demand for selective and drug-like kinase inhibitors continues to grow, the this compound scaffold is poised to be a significant contributor to the next generation of targeted therapies.
References
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De Nève, J., Duvey, G., & De Kimpe, N. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4593. [Link]
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Bollini, M., & Casal, J. J. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2993. [Link]
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Lainé, C., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582-93. [Link]
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Cozza, G., et al. (2006). Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(9), 2845-50. [Link]
-
Singh, P., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(29), 17154-17163. [Link]
-
El-Sayed, M. A. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7389–7412. [Link]
-
Van de Walle, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 982. [Link]
-
Ghorab, M. M., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 19(11), 4785-4806. [Link]
-
D Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
-
Pagel, K., et al. (2020). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 25(24), 5966. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(5), 408-412. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Gillespie, J. R., et al. (2017). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Growth in Vitro. Journal of Medicinal Chemistry, 60(2), 749–764. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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El-Sayed, M. A. A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
-
Sharma, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(17), 5363. [Link]
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Application Notes and Protocols for the Functionalization of the 4,5,6,7-Tetrahydro-2H-isoindole Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a partially saturated carbocycle with an aromatic pyrrole ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives of this scaffold have shown potent and selective biological activities, including the inhibition of cyclooxygenase-2 (COX-2), highlighting their potential in the development of anti-inflammatory drugs and other therapeutics.[1][2] This guide provides a comprehensive overview of key strategies for the functionalization of the this compound core, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies and Functionalization Points
The functionalization of the this compound scaffold can be approached at three primary locations: the nitrogen atom of the pyrrole ring (N-functionalization), the C-H bonds of the pyrrole ring (C1 and C3 positions), and the C-H bonds of the saturated carbocyclic ring (C4, C5, C6, and C7 positions). This guide will detail protocols for each of these strategic modifications.
I. Synthesis of the this compound Core
The foundational this compound scaffold is typically synthesized via a Paal-Knorr pyrrole synthesis.[1] This classical yet robust method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of the tetrahydroisoindole scaffold, the readily available cyclohexane-1,4-dione serves as the precursor to the saturated ring.
Protocol 1: Paal-Knorr Synthesis of the Unsubstituted Scaffold
This protocol describes the synthesis of the parent this compound from cyclohexane-1,2-dicarbaldehyde and a source of ammonia.
Materials:
-
Cyclohexane-1,2-dicarbaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add cyclohexane-1,2-dicarbaldehyde (1.0 equiv), ammonium acetate (1.5 equiv), and toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
II. Functionalization of the Pyrrole Ring
The pyrrole ring of the tetrahydroisoindole scaffold is amenable to a variety of functionalization reactions, including N-alkylation/arylation and C-H functionalization at the C1 and C3 positions.
A. N-Functionalization: Alkylation and Arylation
Modification of the pyrrole nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of the scaffold.
Protocol 2: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of the this compound scaffold.[3]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be applied to the N-arylation of the tetrahydroisoindole scaffold.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the this compound, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
B. C-H Functionalization of the Pyrrole Ring
Direct functionalization of the C-H bonds of the pyrrole ring offers an atom-economical approach to introduce substituents at the C1 and C3 positions.
Protocol 4: Synthesis of 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles
This protocol is based on the Paal-Knorr synthesis, leading to the formation of medicinally relevant 1,3-diaryl substituted scaffolds.[2][5][6]
Materials:
-
1,4-Diaryl-1,4-butanedione (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-diaryl-1,4-butanedione and cyclohexylamine in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, azeotropically removing water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivative.
III. Functionalization of the Saturated Carbocyclic Ring
The saturated six-membered ring of the tetrahydroisoindole scaffold presents opportunities for introducing substituents at the C4, C5, C6, and C7 positions, further expanding the chemical space.
Protocol 5: Allylic Bromination of the Cyclohexene Ring
Allylic positions (C4 and C7) are susceptible to radical halogenation, providing a handle for further functionalization.[7]
Materials:
-
This compound (N-protected if necessary)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
AIBN (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., sunlamp)
Procedure:
-
To a solution of the N-protected this compound in CCl₄, add NBS and a catalytic amount of AIBN.
-
Heat the mixture to reflux while irradiating with a sunlamp.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with CCl₄.
-
Concentrate the filtrate under reduced pressure.
-
The crude allylic bromide can be used directly in subsequent reactions or purified by column chromatography.
IV. Advanced Functionalization via Organometallic Intermediates
Directed ortho-metalation provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.
Protocol 6: Generalized Protocol for Lithiation and Electrophilic Quench
This generalized protocol describes the deprotonation of an N-substituted tetrahydroisoindole followed by trapping with an electrophile. The regioselectivity will be directed by the choice of the N-substituent (Directing Metalation Group, DMG).[8]
Materials:
-
N-Substituted this compound (with a suitable DMG)
-
Organolithium reagent (e.g., n-BuLi or s-BuLi, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, alkyl halide)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the N-substituted this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise and stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile to the reaction mixture at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The choice of the directing group on the nitrogen is crucial for controlling the regioselectivity of the lithiation. Common directing groups include amides, carbamates, and sulfonamides.
Data Presentation
| Functionalization Strategy | Typical Reagents | Position(s) Functionalized | Representative Yields | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine/Ammonia, Acid catalyst | Scaffold Synthesis | Good to Excellent | [1] |
| N-Alkylation | NaH, Alkyl Halide | N-2 | Good to Excellent | [3] |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd-catalyst, Ligand, Base | N-2 | Good to Excellent | [4] |
| 1,3-Diaryl Synthesis | 1,4-Diaryl-1,4-butanedione, Amine | C-1, C-3 | Good | [2][5][6] |
| Allylic Bromination | NBS, AIBN | C-4, C-7 | Moderate to Good | [7] |
| Lithiation-Electrophilic Quench | Organolithium, Electrophile | C-1 or C-3 (DMG dependent) | Variable | [8] |
Visualizations
General Workflow for Functionalization
Caption: General strategies for functionalizing the tetrahydroisoindole scaffold.
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle.
References
-
Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Portevin, B.; Tordjman, C.; Pastoureau, P.; Bonnet, J.; De Nanteuil, G. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. J. Med. Chem.2000 , 43 (24), 4582–4593. [Link]
-
Portevin, B.; Tordjman, C.; Pastoureau, P.; Bonnet, J.; De Nanteuil, G. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. J. Med. Chem.2000 , 43, 4582-4593. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
-
Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2756–2767; Knorr, L. Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2863–2870. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948 , 43 (2), 271–317. [Link]
-
De Kimpe, N.; Keppens, M. The Chemistry of Isoindole Natural Products. Beilstein J. Org. Chem.2013 , 9, 2048–2078. [Link]
-
Portevin, B.; Tordjman, C.; Pastoureau, P.; Bonnet, J.; De Nanteuil, G. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. J. Med. Chem.2000 , 43 (24), 4582–4593. [Link]
-
He, W.; Cindric, M. A Convenient Procedure for N-Alkylation of Indoles. Org. Process Res. Dev.2005 , 9 (5), 594–596. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Gram-Scale Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole
Abstract
This document provides a comprehensive, field-tested guide for the gram-scale synthesis of 4,5,6,7-tetrahydro-2H-isoindole, a valuable saturated heterocyclic scaffold for drug discovery and materials science. The described two-step methodology is designed for scalability, robustness, and safety. The procedure begins with the efficient preparation of an N-benzylisoindoline precursor from phthalic anhydride, followed by a highly effective palladium-catalyzed partial hydrogenation of the benzene ring using ammonium formate as a convenient in situ hydrogen source. This application note details the underlying chemical principles, step-by-step experimental protocols, safety precautions, and analytical characterization of the final product to ensure reliable and reproducible outcomes for researchers.
Introduction and Scientific Context
The this compound core is a key structural motif present in a range of biologically active molecules and functional materials. Its partially saturated nature provides a three-dimensional architecture that is highly sought after in medicinal chemistry for improving pharmacokinetic properties and exploring new chemical space compared to its flat, aromatic isoindole counterpart. However, the synthesis of isoindoles and their derivatives can be challenging due to the inherent instability of the o-quinoid isoindole system.
This guide presents a robust and scalable two-stage synthetic strategy that circumvents the handling of unstable intermediates. The core logic is to first construct a stable, aromatic isoindoline precursor, which is then subjected to a selective reduction of the carbocyclic ring while preserving the pyrrole moiety.
The chosen synthetic pathway involves:
-
Synthesis of N-Benzylisoindoline: A stable and easily accessible precursor is synthesized in two high-yielding steps from commercially available phthalic anhydride and benzylamine. This involves the formation of N-benzylphthalimide followed by its reduction.
-
Palladium-Catalyzed Hydrogenation: The key transformation involves the partial hydrogenation of the N-benzylisoindoline aromatic ring to yield the target this compound. This is achieved using a palladium on carbon (Pd/C) catalyst with ammonium formate as a transfer hydrogenation agent, a method well-suited for its mild conditions and operational simplicity. This approach avoids the need for high-pressure hydrogenation equipment.
This protocol is designed to be a self-validating system, with clear explanations for each step and integrated safety procedures, particularly concerning the handling of the pyrophoric palladium catalyst.
Synthetic Workflow Overview
The overall transformation from a common starting material to the final product is illustrated below. This workflow prioritizes stable intermediates and scalable, high-yielding reactions.
Figure 1: Overall synthetic workflow for the preparation of 2-Benzyl-4,5,6,7-tetrahydro-2H-isoindole.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| Phthalic Anhydride | ≥99% | Sigma-Aldrich | |
| Benzylamine | ≥99% | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich | Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. |
| N-Benzylisoindoline | - | Synthesized in Part 1 | Starting material for Part 2. |
| Palladium on Carbon (10% Pd/C) | - | Sigma-Aldrich | Pyrophoric. Handle with care. |
| Ammonium Formate | ≥97% | Sigma-Aldrich | |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Celite® 545 | - | Sigma-Aldrich | For filtration of catalyst. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Heating mantles with magnetic stirrers
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Rotary evaporator
-
Glass fritted funnel or Büchner funnel for filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Standard analytical equipment (NMR, GC-MS, IR)
Detailed Experimental Protocols
PART 1: Gram-Scale Synthesis of N-Benzylisoindoline (Precursor)
Step 1a: Synthesis of N-Benzylphthalimide
This reaction proceeds via the nucleophilic attack of benzylamine on one of the carbonyls of phthalic anhydride, followed by cyclization and dehydration to form the stable imide. Glacial acetic acid serves as both a solvent and a catalyst for the dehydration step.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (37.0 g, 0.25 mol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (150 mL) to the flask. While stirring, add benzylamine (27.3 mL, 0.25 mol, 1.0 equiv) dropwise. The mixture will become warm.
-
Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 4 hours. The reaction can be monitored by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the starting materials.
-
Workup: Allow the reaction mixture to cool to room temperature. A white precipitate will form. Pour the mixture into 400 mL of cold water with stirring.
-
Isolation: Collect the white solid by vacuum filtration, wash the filter cake thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol (50 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C overnight. This procedure typically yields N-benzylphthalimide as a white crystalline solid.
-
Expected Yield: 50-55 g (84-93%).
-
Characterization: Melting point: 114-116 °C.
-
Step 1b: Reduction of N-Benzylphthalimide to N-Benzylisoindoline
The two imide carbonyls are reduced to methylenes using a strong hydride reducing agent, lithium aluminum hydride (LiAlH₄). This reaction must be conducted under strictly anhydrous conditions.
-
Setup: Assemble a 1 L three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Carefully suspend lithium aluminum hydride (14.2 g, 0.375 mol, 1.5 equiv relative to phthalimide) in 200 mL of anhydrous THF in the reaction flask. Cool the slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve N-benzylphthalimide (59.3 g, 0.25 mol, 1.0 equiv) in 300 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (CAUTION: Exothermic and H₂ gas evolution): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, dropwise addition of 15 mL of water, followed by 15 mL of 15% aqueous NaOH, and finally 45 mL of water. A granular white precipitate of aluminum salts should form.
-
Isolation: Stir the mixture at room temperature for 1 hour, then filter off the aluminum salts through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (9:1 Hexanes:EtOAc) to yield N-benzylisoindoline as a colorless to pale yellow oil.
-
Expected Yield: 42-47 g (80-90%).
-
PART 2: Synthesis of 2-Benzyl-4,5,6,7-tetrahydro-2H-isoindole
This transformation is a palladium-catalyzed transfer hydrogenation.[1][2] Ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen in situ, which then reduces the benzene ring of the isoindoline. The pyrrole ring remains intact due to its different electronic nature.
Sources
use of 4,5,6,7-tetrahydro-2H-isoindole derivatives in materials science
An Application Guide to 4,5,6,7-Tetrahydro-2H-isoindole Derivatives in Materials Science
Foreword for the Advanced Researcher
The this compound scaffold, a partially saturated derivative of isoindole, represents a compelling building block in modern materials science. While its fully aromatic counterpart, isoindole, has been explored in dyes and organic electronics, the tetrahydro- derivative offers a unique combination of properties.[1] It retains the electron-rich pyrrole nitrogen, crucial for electronic activity and intermolecular interactions, while incorporating a flexible, non-aromatic cyclohexene ring. This structural motif imparts improved solubility and processability, critical advantages for creating functional polymers and materials.
This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on leveraging these derivatives. We will explore the causality behind synthetic choices, detail robust protocols for polymerization and characterization, and present a forward-looking view on their application in next-generation materials. The protocols herein are designed to be self-validating, with integrated characterization checkpoints to ensure experimental integrity.
Section 1: The Monomer at the Heart of the Material: Synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole
The functionalization of the isoindole nitrogen is the primary strategy for incorporating this heterocycle into larger macromolecular structures. The introduction of an epoxy group, as in N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI), creates a versatile monomer ready for ring-opening polymerization. This process yields polyethers with the tetrahydroisoindole moiety as a pendant group, allowing its electronic properties to be expressed along a flexible polymer backbone.
Expert Insights: Why an Epoxy Handle?
The choice of an epoxy (oxirane) ring as the polymerizable group is a strategic one. Epoxides are highly strained three-membered rings, making them susceptible to nucleophilic attack and subsequent ring-opening polymerization under relatively mild conditions. This reactivity allows for the creation of high-molecular-weight polymers while preserving the delicate isoindole structure. Furthermore, the resulting polyether backbone often enhances solubility and film-forming properties.
Protocol 1: Synthesis of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI)
This protocol details the N-alkylation of this compound with epichlorohydrin under phase-transfer catalysis conditions.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH) pellets
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Three-neck round-bottom flask with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR Spectrometer
-
FT-IR Spectrometer
Procedure:
-
Reaction Setup: In the three-neck flask, dissolve this compound (1 equivalent) and TBAB (0.05 equivalents) in toluene.
-
Addition of Base: Add powdered NaOH (2 equivalents) to the solution. The use of solid NaOH and a phase-transfer catalyst (TBAB) is crucial for creating a sufficiently basic organic phase to deprotonate the isoindole nitrogen without requiring harsh, anhydrous conditions.
-
Epichlorohydrin Addition: While stirring vigorously, add epichlorohydrin (3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove NaOH and precipitated salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (3 x 50 mL) to remove residual TBAB and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure EPTHI.
Self-Validation Checkpoint:
-
¹H NMR: Confirm the presence of signals corresponding to the epoxy protons (~2.6-3.2 ppm) and the disappearance of the N-H proton signal from the starting material.
-
FT-IR: Verify the appearance of characteristic C-O-C stretching bands of the epoxy ring (~1250, 915, 840 cm⁻¹).
Section 2: From Monomer to Macromolecule: Anionic Polymerization
With a functional monomer in hand, the next step is polymerization. Anionic ring-opening polymerization of EPTHI is an effective method to produce linear polyethers with pendant tetrahydroisoindole groups.[2][3]
Diagram: Anionic Ring-Opening Polymerization Workflow
Caption: Workflow for the synthesis of Poly-EPTHI.
Protocol 2: Anionic Homopolymerization of EPTHI
This solvent-free protocol, adapted from published methods, uses a strong base to initiate the polymerization.[2][3]
Materials:
-
N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI), freshly purified
-
Potassium hydroxide (KOH), finely ground
-
Chloroform
-
Hexane
Instrumentation:
-
Schlenk flask or reaction tube
-
Inert atmosphere setup (Nitrogen or Argon)
-
High-vacuum line
-
Stir bar and magnetic stir plate with heating
Procedure:
-
Catalyst Activation (Rationale): The catalyst, KOH, must be dry and finely powdered to maximize its surface area and activity. It is typically dried under vacuum before use.
-
Reaction Setup: Place the purified EPTHI monomer and a stir bar into the Schlenk flask. Add the desired amount of KOH catalyst (e.g., 1-5 mol% relative to the monomer). The monomer-to-catalyst ratio is a critical parameter that controls the final molecular weight of the polymer; a lower ratio generally leads to higher molecular weight.
-
Inert Conditions: Seal the flask and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen and moisture, which can terminate the anionic polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 120-140°C. Stir the mixture. The viscosity will increase significantly as the polymerization proceeds. The reaction is typically complete within 2-4 hours.
-
Purification:
-
Cool the reaction to room temperature. The product will be a viscous, brown resinous material.[2]
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Slowly add the chloroform solution to a large volume of a non-solvent, such as hexane, with vigorous stirring. The polymer will precipitate out. This step is crucial for removing unreacted monomer and low-molecular-weight oligomers.
-
Decant the solvent and collect the precipitated polymer. Repeat the dissolution-precipitation cycle two more times for higher purity.
-
-
Drying: Dry the final polymer product under high vacuum at 40-50°C to a constant weight.
Data Presentation: Polymerization Results
The following table summarizes typical results from the anionic polymerization of EPTHI, demonstrating the relationship between catalyst concentration and polymer properties.[2][3]
| Sample ID | Monomer:Catalyst Ratio | Yield (%) | Mw (kDa) | PDI (Mw/Mn) |
| P-1 | 100:1 | ~55 | 11.7 | 1.6 |
| P-2 | 100:3 | ~61 | 10.2 | 1.5 |
| P-3 | 100:5 | ~58 | 8.7 | 1.7 |
Mw = Weight-average molecular weight; PDI = Polydispersity Index. Data synthesized from literature values.[2]
Section 3: Application in Materials Science - Organic Semiconductors
Polymers derived from this compound are characterized as high-resistance organic semiconductors.[3][4] While their conductivity is low (in the range of 10⁻¹⁴ S/cm), they can be considered dielectric materials or insulators with potential applications in organic field-effect transistors (OFETs) as gate dielectrics or as host materials in sensor composites.
Diagram: Simple Chemiresistor Device Structure
Caption: Cross-section of a bottom-contact chemiresistor.
Protocol 3: Fabrication and Characterization of a Polymer Thin Film
This protocol describes how to create a thin film of the synthesized polymer and perform basic electrical characterization.
Materials:
-
Synthesized Poly-EPTHI
-
Solvent (e.g., Chloroform, Dichloromethane)
-
Substrate (e.g., glass slide, silicon wafer with interdigitated electrodes)
-
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION
Instrumentation:
-
Spin coater
-
Hot plate
-
Source-measure unit (SMU) or probe station
Procedure:
-
Substrate Cleaning (Rationale): A pristine substrate surface is paramount for uniform film formation and reliable electrical contact. The piranha etch is a highly effective but hazardous method for removing organic residues.
-
Prepare piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: Highly corrosive and exothermic.
-
Immerse the substrate for 15 minutes.
-
Rinse copiously with deionized water and dry under a stream of nitrogen.
-
-
Polymer Solution Preparation: Dissolve the synthesized Poly-EPTHI in chloroform to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm PTFE filter to remove any particulate matter.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the polymer solution to cover the substrate.
-
Spin at a set speed (e.g., 1500 rpm) for a set time (e.g., 60 seconds). Film thickness is controlled by solution concentration and spin speed.
-
-
Annealing: Transfer the coated substrate to a hot plate in an inert atmosphere (glovebox). Anneal at a temperature below the polymer's degradation point (e.g., 80-100°C) for 30 minutes. This step removes residual solvent and can improve film morphology.
-
Electrical Characterization:
-
Place the device on the probe station.
-
Contact the electrodes with probes connected to the SMU.
-
Apply a voltage sweep (e.g., -10 V to +10 V) and measure the resulting current.
-
The current-voltage (I-V) curve will be linear for an ohmic material. The resistance can be calculated from the slope (R = V/I), and the conductivity (σ) can be determined if the film dimensions are known.
-
Expected Outcome: For Poly-EPTHI, the measured current is expected to be very low, confirming its high-resistance (dielectric) nature.[3] This property is valuable for applications where electrical insulation is required, such as in the gate dielectric layer of an OFET, where low leakage current is essential for device performance.
Section 4: Comprehensive Characterization Protocols
Thorough characterization is essential to link the material's structure to its properties and performance.
Protocol 4.1: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Principle: GPC separates molecules based on their hydrodynamic volume. Larger molecules elute faster than smaller ones.
-
Procedure:
-
Prepare polymer solutions in a suitable mobile phase (e.g., THF) at a concentration of ~1 mg/mL.
-
Calibrate the instrument using polystyrene standards with known molecular weights.
-
Inject the polymer solution into the GPC system.
-
The resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Protocol 4.2: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature.
-
Procedure:
-
Place a small amount of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to ~600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The temperature at which 5% mass loss occurs (T₅) is typically reported as the onset of decomposition.
-
Protocol 4.3: Optical Properties by UV-Visible Spectroscopy
-
Principle: Measures the absorption of light from the ultraviolet to the visible range, providing information about the electronic transitions within the material.
-
Procedure:
-
Prepare a dilute solution of the polymer or use a thin film on a transparent substrate (e.g., quartz).
-
Record the absorbance spectrum.
-
The absorption edge (λ_onset) can be used to estimate the optical bandgap (E_g) using the Tauc plot method.
-
Conclusion and Future Outlook
The this compound framework provides a powerful platform for developing novel polymeric materials. Through straightforward N-functionalization and controlled polymerization, materials with tunable properties can be synthesized. The protocols detailed in this guide offer a robust starting point for researchers to create and characterize polyethers based on this heterocycle. While their initial characterization points to applications as high-resistance organic semiconductors or dielectrics, significant opportunities remain. Future work could focus on the dehydrogenation of the tetrahydroisoindole units in the final polymer to create fully conjugated, conductive isoindole-based materials. Furthermore, the inherent reactivity of the pyrrole ring could be exploited for post-polymerization functionalization, opening avenues for advanced sensor and biomedical applications.
References
- Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.
- The chemistry of isoindoles. (1994). Semantic Scholar.
- A review on biological activity and synthetic methods of isoindole nucleus. (2024).
- Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). (2024). ResearchGate.
- Recent Developments in Isoindole Chemistry. (2022). ResearchGate.
-
Trofimov, B. A., et al. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI. Retrieved from [Link]
-
Trofimov, B. A., et al. (2022). (PDF) Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. ResearchGate. Retrieved from [Link]
-
Van den Bril, M., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information. Retrieved from [Link]
-
Trofimov, B. A., et al. (2022). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. National Center for Biotechnology Information. Retrieved from [Link]
-
Zherebtsov, D. A., et al. (2021). Recent advances in the application of isoindigo derivatives in materials chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Royal Society of Chemistry. Retrieved from [Link]
-
Bruckner, C. (2014). The chemistry of isoindole natural products. National Center for Biotechnology Information. Retrieved from [Link]
-
Van den Bril, M., & D'hooghe, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization [mdpi.com]
- 3. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-2H-isoindole
Welcome to the Technical Support Center for the synthesis of 4,5,6,7-tetrahydro-2H-isoindole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. Our aim is to provide practical, field-tested insights to help you navigate the complexities of its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
The most prevalent and practical method for synthesizing this compound is the Paal-Knorr synthesis . This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For the synthesis of the title compound, the logical precursor is a cyclohexane-based 1,4-dicarbonyl compound.
-
Advantages of the Paal-Knorr Synthesis:
-
Disadvantages:
Another potential, though less common, route involves the reduction of isoindole or isoindoline precursors.[7] However, the Paal-Knorr approach remains the most frequently utilized in literature.
Troubleshooting Guide
Issue 1: Low Yield and Presence of a Major By-product with a Characteristic Furan-like Odor.
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC analysis shows a significant, less polar spot in addition to the product.
-
The crude product has a distinct "burnt" or "aromatic" odor, different from the expected amine.
-
¹H NMR of the crude product shows signals in the aromatic region characteristic of a furan ring.
Root Cause Analysis:
This issue is most likely due to the formation of the corresponding furan analog, 4,5,6,7-tetrahydroisobenzofuran , as a major by-product. The Paal-Knorr synthesis can lead to either pyrroles or furans from the same 1,4-dicarbonyl precursor. The outcome is highly dependent on the reaction's pH.[3][4]
-
Pyrrole Formation (Desired): Favored under neutral to weakly acidic conditions. The reaction with ammonia or a primary amine proceeds via a hemiaminal intermediate.[2]
-
Furan Formation (By-product): Favored under strongly acidic conditions (pH < 3). Acid-catalyzed dehydration of the 1,4-dicarbonyl compound leads to the furan ring system.[3][4]
The reaction pathway can be visualized as follows:
Troubleshooting and Solutions:
| Corrective Action | Detailed Protocol | Expected Outcome |
| 1. pH Control | Maintain the reaction pH between 7 and 9. Use a buffer system if necessary. If using an ammonium salt (e.g., ammonium acetate), ensure the reaction mixture does not become strongly acidic upon heating. | Minimize furan formation and maximize the yield of the desired isoindole. |
| 2. Choice of Amine Source | Use aqueous ammonia or ammonium hydroxide instead of ammonium salts of strong acids. This helps to maintain a basic to neutral pH throughout the reaction. | Reduced likelihood of acidic conditions that promote furan formation. |
| 3. Temperature Management | Run the reaction at the lowest effective temperature. High temperatures can sometimes promote side reactions, including dehydration to the furan. | Improved selectivity for the desired product. |
Experimental Protocol: Optimized Paal-Knorr Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclohexane-1,2-diacetaldehyde precursor in a suitable solvent (e.g., ethanol or water).
-
Reagent Addition: Add a stoichiometric excess of aqueous ammonia (e.g., 2-3 equivalents).
-
Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Formation of a Dark, Tarry, or Polymeric Material.
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
A significant amount of insoluble, tar-like material is observed.
-
Low recovery of the desired product after work-up.
-
Broad, unresolved signals in the ¹H NMR spectrum of the crude product.
Root Cause Analysis:
Isoindoles, particularly those that are unsubstituted on the pyrrole ring, are known to be inherently unstable and prone to polymerization or oligomerization .[5][6] This reactivity is due to the high electron density of the pyrrole ring, which can act as a nucleophile and attack another isoindole molecule, especially under acidic conditions or upon exposure to air and light.[5]
The polymerization can be initiated by protonation of the isoindole, forming a reactive isoindolium species that acts as an electrophile.[5]
Troubleshooting and Solutions:
| Corrective Action | Detailed Protocol | Expected Outcome |
| 1. Inert Atmosphere | Conduct the reaction and all subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can trigger polymerization. | Reduced formation of colored impurities and polymeric material. |
| 2. Controlled Temperature | Maintain a low to moderate temperature during the reaction and purification. Avoid excessive heating, which can accelerate decomposition and polymerization. | Improved stability of the product and higher isolated yield. |
| 3. Prompt Purification and Use | Purify the crude product as soon as possible after synthesis. If storage is necessary, store the purified compound under an inert atmosphere at low temperature and protected from light. | Minimized degradation of the final product. |
| 4. Purification Strategy | If significant oligomerization has occurred, purification by column chromatography may be challenging due to the streaking of the product and by-products. Consider vacuum distillation for purification, as the oligomers are typically less volatile. | Separation of the monomeric product from higher molecular weight oligomers. |
Characterization Data
This compound
-
¹H NMR (CDCl₃): δ ~6.5 (s, 2H, pyrrole-H), 2.7-2.5 (m, 4H, CH₂), 1.8-1.6 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃): δ ~115 (pyrrole-CH), 110 (pyrrole-C), 23 (CH₂), 22 (CH₂).
Potential By-products:
-
4,5,6,7-Tetrahydroisobenzofuran:
-
¹H NMR (CDCl₃): Expect signals in the aromatic region for the furan protons, likely around δ 7.2 and 6.2 ppm.
-
-
Oligomers/Polymers:
-
¹H NMR: Broad, unresolved signals across the spectrum.
-
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Wang, B.; et al. One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Beilstein J. Org. Chem.2020 , 16, 1356–1363. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
- Balakrishna, A.; et al. Paal–Knorr synthesis of pyrroles. Molbank2018, 2018, M982.
- WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both.
- Common challenges in the scale-up of isoindole production. Benchchem.
- Paal–Knorr synthesis of furans. Química Orgánica.
- Nájera, C.; Sansano, J. M.; Yus, M. CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Curr. Org. Chem.2015, 19, 694-733.
- Isoindolone Formation via Intramolecular Diels–Alder Reaction. Request PDF.
- Paal–Knorr synthesis. Grokipedia.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Yegorova, T. V.; et al. Rearranged Michael-Diels-Alder adducts of the first, second and third type for condensed isoindoles.
- Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews (RSC Publishing).
- De la Cruz, P.; et al. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021, 26, 4596.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Balakrishna, A.; et al. Paal–Knorr synthesis of pyrroles.
- Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol p
- Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Benchchem.
- Minetto, G.; et al. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Eur. J. Org. Chem.2005, 5277-5288.
- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
- Paal-Knorr Pyrrole Synthesis. University of Michigan.
- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
- Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. PMC - NIH.
- The chemistry of isoindole n
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. ScienceDirect.
- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI.
- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.
- Diels–Alder reaction. Wikipedia.
- Isoindolone Formation via Intramolecular Diels–Alder Reaction.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
- Intramolecular Diels-Alder additions. 3. Additions to isoindole.
- This compound. Sigma-Aldrich.
- CAS: 51649-35-5 | OR85269 | this compound. Apollo Scientific.
- CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING N
Sources
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-2H-isoindole
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydro-2H-isoindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this valuable heterocyclic building block. As a saturated analog of the notoriously unstable 2H-isoindole, this compound presents unique purification challenges related to its basicity and potential for degradation.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity and yield.
Section 1: Understanding the Molecule - The "Why" Behind the Protocol
Before diving into troubleshooting, it is critical to understand the physicochemical properties of this compound that govern its chromatographic behavior.
-
Basicity: The secondary amine within the isoindole structure confers basic properties. This is the single most important factor in designing a purification strategy. On standard silica gel, which is inherently acidic due to surface silanol groups (Si-OH), strong interactions can occur. This leads to common problems like peak tailing, irreversible adsorption, and even acid-catalyzed degradation of the target molecule.[3]
-
Potential Instability: While the hydrogenated cyclohexene ring significantly improves stability compared to the fully aromatic and highly reactive isoindole parent structure, the electron-rich pyrrole core can still be susceptible to oxidation or polymerization, especially under harsh conditions.[4][5] Purification protocols must aim to minimize exposure to highly acidic media, high temperatures, and prolonged processing times.[6]
-
Solubility: this compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its polarity is moderate, making it an ideal candidate for normal-phase chromatography, provided the basicity is correctly managed.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the column chromatography of this compound.
Question 1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening?
Answer: This is the most classic sign of a strong interaction between your basic amine and the acidic stationary phase. The acidic silanol groups on the silica surface are protonating your compound, causing it to "stick" and elute slowly and unevenly.
Solutions:
-
Use a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your mobile phase.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is sufficient. Start with 0.5% in your solvent system (e.g., Hexane/EtOAc/Et₃N 70:30:0.5) and run a new TLC. You should see a significant improvement in spot shape.
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a stock of 1-2% methanolic ammonia, which is then used as the polar component of the mobile phase (e.g., DCM containing 2% methanolic ammonia).
-
-
Change the Stationary Phase: If a basic modifier is not sufficient or if your compound is particularly sensitive, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds. Use activity grade II or III for most applications.
-
Deactivated Silica: You can purchase commercially prepared deactivated silica gel, or prepare it by slurrying standard silica gel in the mobile phase containing your basic modifier before packing the column.
-
Question 2: My reaction appears complete by LCMS, but my final yield after column chromatography is extremely low. Where is my product going?
Answer: Low mass balance is a critical issue that often points to on-column decomposition or irreversible adsorption.[7] Given the nature of the isoindole core, degradation on the acidic silica is a primary suspect.[6]
Troubleshooting Workflow:
-
Assess Stability: Before running a large-scale column, test your compound's stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot form at the baseline or a significant diminishment of your product spot, your compound is degrading on the silica.
-
Implement Basic Modifiers: As detailed in Question 1, immediately switch to an eluent containing triethylamine or ammonia. This minimizes the acidic environment that promotes decomposition.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as "flash" chromatography). Avoid leaving the compound on the column for extended periods. If you need to pause the purification, flush the column with a non-polar solvent to "park" the compounds at the top and resume later.
-
Consider Dry Loading with a Neutral Support: If you are dry-loading your sample, pre-adsorb it onto a small amount of a neutral support like Celite® or Florisil® instead of silica gel to avoid prolonged contact with the acidic phase before elution begins.
Question 3: I can't separate my product from a closely-running impurity. How can I improve the separation (selectivity)?
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system. This involves a systematic approach to choosing your mobile and stationary phases.
Mobile Phase Optimization:
-
Vary Solvent Polarity: If you are using a standard Hexane/EtOAc system, try switching to a DCM/MeOH system. The different solvent properties (dipole moment, hydrogen bonding capability) can alter the interactions with your compounds and improve separation.[8]
-
Use a Ternary System: Sometimes, adding a third solvent can fine-tune selectivity. For example, adding a small amount of DCM to a Hexane/EtOAc mixture can sometimes resolve stubborn impurities.
Stationary Phase Optimization:
-
Switch Phase Chemistry: If changing the mobile phase doesn't work, the next step is to change the stationary phase chemistry.[9]
-
Alumina: As mentioned, alumina offers a different surface chemistry that may provide the needed selectivity.
-
Reverse-Phase (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography might be an effective option.[10] You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to ensure good peak shape for the amine.
-
Question 4: What are the most common impurities I should expect from the synthesis of this compound?
Answer: The impurities will depend heavily on the synthetic route. A common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5]
-
Unreacted Starting Materials: Incomplete reaction will leave behind the 1,4-dicarbonyl precursor (e.g., cis-1,2-bis(hydroxymethyl)cyclohex-4-ene followed by oxidation, or similar structures) and the amine source. These are typically more polar and should elute differently.
-
Side-Products: Incomplete cyclization or side reactions can lead to various partially-formed or rearranged products.
-
Polymerization Products: If the reaction is run under harsh conditions or if the product is unstable, you may form oligomeric or polymeric material, which will often remain at the baseline of your TLC or streak from the origin.
Section 3: Standard Operating Protocol (SOP) for Purification
This protocol provides a robust starting point for the purification of this compound.
1. TLC Method Development
-
Objective: Find a solvent system that gives your product a retention factor (Rf) of 0.25 - 0.35 .
-
Procedure:
-
Prepare stock solutions of common solvent systems:
-
System A: Ethyl Acetate / Hexanes
-
System B: Dichloromethane / Methanol
-
-
Add 0.5% triethylamine (Et₃N) to each solvent mixture you test.
-
Spot your crude reaction mixture on a silica gel TLC plate.
-
Develop the plate in various solvent ratios (e.g., 20% EtOAc in Hexanes, 30% EtOAc in Hexanes, etc.).
-
Visualize the spots using a UV lamp (if applicable) and a potassium permanganate (KMnO₄) stain, which is excellent for visualizing amines and other oxidizable groups.
-
Select the system that provides the best separation and the target Rf.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice. Must be paired with a basic modifier. |
| Mobile Phase (Eluent) | Hexane/EtOAc or DCM/MeOH | Start with the system developed by TLC. |
| Basic Modifier | 0.1 - 1.0% Triethylamine (v/v) | Neutralizes acidic silanol sites, preventing tailing and degradation.[3] |
| Column Loading | ~1-5% of silica gel mass | A general rule is to use 20-100g of silica for every 1g of crude material. |
| Rf Target | 0.25 - 0.35 | Provides optimal resolution and a reasonable elution time. |
2. Column Preparation & Execution
-
Packing the Column: Select an appropriately sized column. Slurry pack the silica gel using your initial, least polar mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% Et₃N). Ensure the column bed is well-settled and free of air bubbles.
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM).
-
Add a small amount of silica gel or Celite® (approx. 1-2 times the mass of your crude product).
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently add this powder to the top of the packed column. Add a thin layer of sand to protect the surface.
-
-
Running the Column:
-
Start eluting with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.
-
Collect fractions and monitor their contents by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure. Remember that triethylamine is volatile and should be removed with the solvent.
-
Section 4: Visualization of Workflows
Workflow 1: Stationary Phase Selection
This decision tree guides the user in selecting the appropriate stationary phase based on initial observations.
Caption: Decision tree for stationary phase selection.
Workflow 2: Troubleshooting Low Yield
This flowchart outlines the steps to diagnose and solve low recovery after chromatography.
Caption: Troubleshooting flowchart for low purification yield.
References
-
Van Vooren, W., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC. Available at: [Link]
-
Portevin, B., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry. Available at: [Link]
-
Greshock, T. J., & Williams, R. M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kadunce, N. T., & Raines, R. T. (2022). Recent Developments in Isoindole Chemistry. ResearchGate. Available at: [Link]
-
Roche. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 4,7-Dihydroisoindole. Wikipedia. Available at: [Link]
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
ResearchGate. (2015). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rua.ua.es [rua.ua.es]
- 5. 4,7-Dihydroisoindole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Paal-Knorr Synthesis of Tetrahydroisoindoles
Welcome to the technical support center for the Paal-Knorr synthesis of tetrahydroisoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of these valuable heterocyclic compounds. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established mechanistic principles and field-proven strategies.
Introduction: Adapting a Classic Reaction for a Bicyclic Core
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1] While extensively documented for simple pyrroles, its application to form the fused bicyclic system of tetrahydroisoindoles presents unique considerations. This guide extrapolates from the well-established principles of the Paal-Knorr reaction to provide targeted troubleshooting advice for this specific application. The primary starting material for a tetrahydroisoindole core via this method would be a cyclohexane-1,2-dicarbaldehyde or a related 1,4-dicarbonyl derivative on a cyclohexane ring.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Paal-Knorr synthesis of tetrahydroisoindoles can often be traced back to several key factors, ranging from suboptimal reaction conditions to the purity of your starting materials.
Potential Cause 1: Incorrect pH
-
Explanation: The Paal-Knorr reaction is highly sensitive to pH. While it is an acid-catalyzed reaction, strongly acidic conditions (pH < 3) can favor the competing formation of a furan byproduct, significantly reducing the yield of the desired tetrahydroisoindole.[2][3] The amine reactant can also be protonated in strongly acidic media, rendering it non-nucleophilic.[3]
-
Solution:
Potential Cause 2: Unfavorable Reaction Temperature and Time
-
Explanation: Traditional Paal-Knorr syntheses often involve prolonged heating, which can lead to the degradation of sensitive functional groups on both the starting materials and the product.[4] For the bicyclic tetrahydroisoindole system, steric hindrance from the fused ring might slow down the reaction, tempting researchers to increase the temperature or reaction time excessively.
-
Solution:
-
Optimize Temperature: Instead of defaulting to high temperatures, perform a systematic temperature optimization study. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Paal-Knorr reactions by promoting efficient and uniform heating.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to decomposition.[2]
-
Potential Cause 3: Catalyst Inefficiency
-
Explanation: The choice of catalyst plays a crucial role. While traditional Brønsted acids can be effective, they can also contribute to side reactions.
-
Solution:
-
Explore Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to be highly effective catalysts for the Paal-Knorr synthesis, often under milder conditions.[6]
-
Heterogeneous Catalysts: Consider using solid acid catalysts like silica sulfuric acid. These catalysts are often more easily separated from the reaction mixture, simplifying purification, and can be highly efficient even under solvent-free conditions.[4]
-
Q2: I'm observing a significant byproduct. How can I identify and minimize it?
The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan.
-
Explanation: Under acidic conditions, the 1,4-dicarbonyl precursor can undergo an intramolecular cyclization and dehydration without reacting with the amine, leading to the formation of a furan ring.[3]
-
Solution:
-
pH Control: As mentioned in Q1, maintaining a weakly acidic to neutral pH is the most effective way to suppress furan formation.[2]
-
Excess Amine: Using a slight excess of the primary amine can help to favor the pyrrole formation pathway by increasing the probability of the initial hemiaminal formation.[2]
-
Q3: The reaction seems to stall and I have incomplete conversion of my starting materials. What should I do?
Incomplete conversion can be due to several factors, including the reactivity of your specific substrates.
-
Explanation: The cyclic 1,4-dicarbonyl precursor for tetrahydroisoindole may have conformational constraints that hinder the necessary approach of the amine. The nature of the amine itself is also critical; less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration may enhance the reaction rate.
-
Solvent Choice: The choice of solvent can influence reaction rates. While polar protic solvents like ethanol are common, for less reactive amines, a higher boiling point solvent might be necessary to allow for higher reaction temperatures. Solvent-free conditions have also been shown to be effective and can accelerate the reaction.[4][7]
-
Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound and amine are pure. Impurities can interfere with the reaction. It is highly recommended to use purified starting materials.[2]
-
Q4: My final product is a dark, tarry material that is difficult to purify. How can I prevent this?
The formation of dark, polymeric materials is often a sign of product or starting material decomposition.
-
Explanation: Pyrroles, including tetrahydroisoindoles, can be susceptible to polymerization under strongly acidic conditions or at high temperatures.
-
Solution:
-
Milder Conditions: Use a milder acid catalyst and lower the reaction temperature.
-
Inert Atmosphere: If your substrates or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
-
Prompt Purification: Once the reaction is complete, work up the reaction mixture promptly and purify the product to avoid degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr synthesis for tetrahydroisoindoles?
The mechanism is analogous to the standard Paal-Knorr pyrrole synthesis. It proceeds through the following key steps:[1][3]
-
Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the carbonyl groups of the cyclic 1,4-dicarbonyl precursor to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, forming a bicyclic dihydroxy-tetrahydropyrrole derivative. This is often the rate-determining step.[6]
-
Dehydration: The cyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrrole ring of the tetrahydroisoindole system.
Q2: How does the stereochemistry of the starting cyclic 1,4-dicarbonyl affect the reaction?
The stereochemistry of the substituents on the cyclohexane ring of your 1,4-dicarbonyl precursor is generally retained in the final tetrahydroisoindole product. Mechanistic studies on acyclic 1,4-diketones have shown that the stereochemical configuration of the starting material is preserved during the reaction, as different diastereomers react at unequal rates.[2] This suggests that the cyclization occurs in a concerted fashion with enol or imine formation, rather than through a freely rotating intermediate.
Q3: What are the best practices for purifying tetrahydroisoindoles?
The purification strategy will depend on the physical properties of your specific tetrahydroisoindole derivative.
-
Column Chromatography: This is the most common method for purifying pyrrole derivatives. Silica gel is a standard stationary phase, and the eluent system (e.g., hexanes/ethyl acetate) should be chosen based on the polarity of the product, as determined by TLC analysis.[2]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Work-up Procedure: A standard aqueous work-up is typically performed before purification. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water or a mild aqueous base (like sodium bicarbonate solution) to remove the acid catalyst and any water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[2]
Data Summary and Protocols
Table 1: Influence of Reaction Parameters on Tetrahydroisoindole Synthesis
| Parameter | General Recommendation | Rationale & Potential Issues |
| pH | Weakly acidic to neutral (pH 4-7) | Low pH (<3): Promotes furan byproduct formation, protonates amine. High pH (>8): Slows down or halts the acid-catalyzed reaction. |
| Temperature | 60-120 °C (conventional) or 100-150 °C (microwave) | Too low: Slow reaction rate, incomplete conversion. Too high: Decomposition of starting materials/product, polymerization. |
| Catalyst | Acetic acid, Sc(OTf)₃, Silica sulfuric acid | Strong acids: Can lead to side reactions and degradation. Lewis acids/Heterogeneous catalysts: Often milder and more efficient. |
| Solvent | Ethanol, Toluene, or Solvent-free | Solvent choice: Can affect reaction rate and solubility. Solvent-free: Can be faster and more environmentally friendly. |
| Amine Stoichiometry | 1.0 - 1.5 equivalents | Too little: Incomplete reaction. Large excess: Can complicate purification. |
General Experimental Protocol: Paal-Knorr Synthesis of an N-Substituted Tetrahydroisoindole
-
Reactant Preparation: Ensure the cyclic 1,4-dicarbonyl precursor (1.0 eq.) is pure. Use a fresh, high-purity primary amine (1.1 - 1.5 eq.).
-
Reaction Setup:
-
To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the cyclic 1,4-dicarbonyl compound.
-
Add the chosen solvent (e.g., ethanol or acetic acid), or proceed solvent-free.
-
Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).
-
Add the primary amine.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). If using a microwave reactor, set the desired temperature and time.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure tetrahydroisoindole.[2]
-
Visualizations
Paal-Knorr Mechanism for Tetrahydroisoindole Formation
Caption: Paal-Knorr mechanism for tetrahydroisoindole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem Technical Support. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
- Wikipedia. Paal–Knorr synthesis. Wikipedia.
- Al-Abed, Y. et al. (2007). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry.
- BenchChem Technical Support. (2025). Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. BenchChem.
- Dimitrova, M. et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules.
- Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Minetto, G. et al. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
managing the instability of the isoindole ring during synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges related to the isoindole ring system. As researchers and drug development professionals, you are likely drawn to the isoindole core for its unique electronic properties and its presence in a wide array of bioactive molecules and materials.[1] However, you have also likely encountered the significant synthetic challenges posed by its inherent instability.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why isoindoles are unstable and how specific strategies effectively manage this instability. We will move from foundational concepts to practical, field-proven troubleshooting and detailed experimental workflows.
FAQs: Foundational Concepts
Q1: What is the fundamental reason for the instability of the 2H-isoindole ring?
The instability of the 2H-isoindole core lies in its electronic structure. While it is a 10π-electron aromatic system, satisfying Hückel's rule, it possesses a highly reactive ortho-quinoid dimethanobenzene moiety.[2][3] This structural feature makes the molecule prone to rapid oxidation, polymerization, and cycloaddition reactions, as it seeks to re-aromatize the benzenoid ring. Unlike its stable isomer, 1H-indole, where the benzene ring is fully aromatic, the 2H-isoindole's π-system distribution results in this less stable, high-energy arrangement.[2][3]
Caption: Troubleshooting logic for isoindole synthesis failure.
Solution: Shift your strategy from isolation to in situ trapping. This is the most robust and widely used method for handling highly reactive isoindoles. Generate the isoindole in the presence of a reactive partner (a dienophile) to immediately form a stable, isolable product. [5]
Problem: My isoindole derivative decomposes during chromatographic purification.
Q: My crude NMR clearly shows the desired isoindole product, but it streaks and decomposes on a standard silica gel column. How can I purify my compound?
A: This is a common and frustrating issue. The acidic nature of standard silica gel is often sufficient to catalyze the decomposition of sensitive isoindoles.
Causality:
-
Silica Gel Acidity: The Lewis and Brønsted acidic sites on the silica surface promote polymerization and rearrangement.
-
Solvent Effects: Chlorinated solvents (DCM, chloroform) can contain trace amounts of HCl, which is detrimental.
-
Extended Time: The longer the compound spends on the column, the more time it has to decompose.
Solutions & Best Practices:
| Method | Description | Pros | Cons |
| Deactivated Silica/Alumina | Pre-treat silica gel with a base (e.g., wash with Et₃N in your eluent) or use neutral/basic alumina. | Reduces acidic sites, significantly improving stability. | May alter elution profile; requires extra prep time. |
| Low-Temperature Chromatography | Run the column in a cold room or with a jacketed column at 0 °C to -20 °C. | Slows the rate of decomposition significantly. | Technically more challenging to set up. |
| Rapid, High-Throughput Chromatography | Use a short, wide column ("plug") and push the solvent through quickly with positive pressure. | Minimizes contact time with the stationary phase. | Lower resolution compared to standard chromatography. |
| Crystallization | If the compound is a solid, this is the ideal method. It avoids stationary phases entirely. | Yields highly pure material; gentle on the molecule. | Not all compounds will crystallize easily. |
Expert Tip: Before attempting purification, ensure all solvents are sparged with nitrogen or argon to remove dissolved oxygen. Work quickly and keep fractions cold. Adding an oxygen scavenger like ethylene gas to the atmosphere during the reaction and workup can also prevent oxidative decomposition. [4]
Strategic Solutions & Protocols
Strategy 1: The "Generate and Trap" Workflow (In Situ Diels-Alder)
This is the cornerstone strategy for harnessing the reactivity of isoindoles. By generating the isoindole in the presence of a dienophile, you intercept it before it can self-destruct, forming a stable Diels-Alder adduct. [2][5]This approach is widely used in the synthesis of complex natural products. [3]
Protocol 1: In Situ Generation of N-Boc-isoindole and Trapping
This protocol adapts the Warrener methodology for generating a reactive isoindole, which is then trapped by an alkynyl sulfone dienophile. [4] Objective: To synthesize a stable Diels-Alder adduct from an isoindole precursor without isolating the intermediate.
Materials:
-
N-Boc-7-azabenzonorbornadiene (isoindole precursor)
-
3,6-(di-2-pyridyl)-1,2,4,5-tetrazine
-
Phenyl vinyl sulfone (dienophile)
-
Anhydrous, degassed chloroform (CHCl₃)
-
Standard glassware for inert atmosphere chemistry
Step-by-Step Methodology:
-
Setup: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add N-Boc-7-azabenzonorbornadiene (1.0 equiv) and phenyl vinyl sulfone (1.2 equiv).
-
Dissolution: Add anhydrous, degassed CHCl₃ (to 0.1 M concentration) and stir the mixture at room temperature until all solids are dissolved.
-
Initiation: In a separate flask, dissolve 3,6-(di-2-pyridyl)-1,2,4,5-tetrazine (1.1 equiv) in a small amount of anhydrous, degassed CHCl₃.
-
Reaction: Add the tetrazine solution dropwise to the reaction flask at room temperature over 20 minutes. A rapid evolution of N₂ gas should be observed, and the characteristic pink color of the tetrazine should disappear upon addition.
-
Mechanistic Insight: The tetrazine undergoes an initial Diels-Alder reaction with the precursor, followed by a retro-Diels-Alder cascade that releases N₂, the stable pyridine byproduct, and the desired transient isoindole.
-
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the precursor and dienophile by TLC or LCMS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. The crude product is the stable Diels-Alder adduct of the isoindole and phenyl vinyl sulfone.
-
Purification: Purify the resulting adduct using standard silica gel chromatography (e.g., hexanes/ethyl acetate), as the adduct is typically far more stable than the isoindole intermediate.
Strategy 2: Synthesis via Stable Precursors (Late-Stage Aromatization)
An alternative and powerful strategy is to build and purify the reduced, stable isoindoline skeleton first. The final, stability-compromising aromatic ring is then introduced in the last step of the synthesis. [6]
Protocol 2: Dehydrogenation of an Isoindoline to an Isoindole
Objective: To convert a stable, purified N-aryl-isoindoline into the corresponding N-aryl-isoindole immediately prior to use.
Materials:
-
N-Aryl-isoindoline (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere glassware
Step-by-Step Methodology:
-
Setup: Add the purified N-Aryl-isoindoline to a flame-dried flask under an argon atmosphere.
-
Dissolution: Dissolve the starting material in anhydrous, degassed toluene.
-
Reagent Addition: Add DDQ in one portion at room temperature. The solution will typically turn dark.
-
Causality: DDQ is a powerful hydrogen acceptor (oxidant). It abstracts two hydrogen atoms from the isoindoline ring to form the aromatic isoindole and the hydroquinone byproduct (DDHQ).
-
-
Reaction: Heat the reaction to 80-100 °C and stir for 1-3 hours. Monitor the reaction by TLC, observing the formation of a new, often fluorescent, spot for the isoindole and the disappearance of the isoindoline.
-
Post-Reaction: Cool the reaction to room temperature. The resulting solution contains the target isoindole.
-
Crucial Decision Point: Do not attempt to isolate the isoindole unless it is known to be stable. The best practice is to use this toluene solution directly in the next step (e.g., by adding a coupling partner to the flask).
-
-
Quench & Filter (if necessary): If the DDHQ byproduct interferes with the subsequent reaction, the mixture can be quickly filtered through a short plug of neutral alumina, eluting with more degassed toluene, directly into the next reaction flask. Work quickly and under an inert atmosphere to minimize decomposition.
References
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]
-
(2022). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
(n.d.). Synthesis of isoindoles. Organic Chemistry Portal. [Link]
-
Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences. [Link]
-
Heugebaert, T. S. A., Roman, B. I., & Stevens, C. V. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5626-5640. [Link]
-
Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Sharma, V., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. [Link]
-
(n.d.). Isoindolone Formation via Intramolecular Diels–Alder Reaction. ACS Publications. [Link]
Sources
Technical Support Center: Optimization of N-Alkylation of 4,5,6,7-Tetrahydro-2H-isoindole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 4,5,6,7-tetrahydro-2H-isoindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile secondary amine scaffold. Our goal is to provide you with a blend of fundamental principles, field-proven protocols, and robust troubleshooting advice to help you optimize your reactions for yield, purity, and scalability.
Part 1: Core Principles of N-Alkylation
The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). The reaction's success hinges on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.
The Reaction Mechanism
The process involves two primary steps:
-
Deprotonation (or direct reaction): A base is used to deprotonate the secondary amine, increasing its nucleophilicity. In many protocols, the amine reacts first to form an ammonium salt, which is then deprotonated by the base to regenerate the neutral, more nucleophilic tertiary amine product.
-
Nucleophilic Attack: The nitrogen atom attacks the alkylating agent, displacing a leaving group and forming the new C-N bond.
Caption: General Sₙ2 mechanism for the N-alkylation of a secondary amine.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of this compound in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: "My reaction has run for 24 hours, but TLC and LC-MS analysis shows that the majority of my starting this compound remains unreacted. What are the likely causes and how can I improve the conversion?"
Answer: Low conversion is a frequent challenge that can almost always be resolved by systematically evaluating the reaction components. The primary culprits are typically insufficient reactivity of the electrophile or suboptimal reaction conditions.
Causality Analysis & Solutions:
-
Base Strength and Stoichiometry:
-
The Cause: The chosen base may be too weak to effectively deprotonate the ammonium salt intermediate, stalling the catalytic cycle. While this compound is a reasonably strong nucleophile, a base is essential to neutralize the H-X acid formed during the reaction.
-
The Solution: Switch to a more effective base. Inorganic carbonate bases are an excellent starting point. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SN2 reactions.[1] For very unreactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, but this requires an anhydrous solvent and careful handling. Ensure you are using at least 1.5 to 2.0 equivalents of the base.
-
-
Alkylating Agent Reactivity:
-
The Cause: The leaving group on your alkylating agent is poor, or the agent itself is sterically hindered. The reactivity order for alkyl halides is I > Br > OTs > OMs > Cl .[2] Alkyl chlorides are often poor electrophiles and may require a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
The Solution: If using an alkyl chloride or bromide with low conversion, add 0.1 equivalents of potassium iodide (KI) to the reaction mixture. If possible, switch to the corresponding alkyl iodide.
-
-
Solvent Choice:
-
The Cause: The solvent may not be appropriate for an SN2 reaction. Protic solvents (e.g., ethanol, methanol) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
-
The Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they effectively dissolve the reactants and stabilize the SN2 transition state without deactivating the nucleophile.[3]
-
-
Temperature:
-
The Cause: The reaction may have a significant activation energy barrier that is not being overcome at room temperature.
-
The Solution: Increase the reaction temperature. A good starting point is 60-80 °C.[3] Monitor the reaction for potential side product formation at higher temperatures.
-
Caption: Systematic workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Quaternary Ammonium Salt Byproduct
Question: "My reaction produces the desired tertiary amine, but I am also seeing a significant amount of a more polar, water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?"
Answer: This is a classic problem in amine alkylation. The tertiary amine product can itself act as a nucleophile, reacting with a second molecule of the alkylating agent to form a quaternary ammonium salt.[4] This "runaway" reaction is especially prevalent with highly reactive and unhindered alkylating agents like methyl iodide.[4]
Causality Analysis & Solutions:
-
Stoichiometry of the Alkylating Agent:
-
The Cause: Using a large excess of the alkylating agent provides ample opportunity for the product to react a second time.
-
The Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of the alkylating agent. Add the agent slowly (dropwise via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration, favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product.
-
-
Reactivity of the Alkylating Agent:
-
The Cause: Highly reactive agents like methyl iodide are particularly prone to causing over-alkylation.[4]
-
The Solution: If stoichiometry control is insufficient, consider switching to a slightly less reactive agent (e.g., from methyl iodide to methyl bromide or dimethyl sulfate).
-
-
Concentration:
-
The Cause: High concentrations can increase the rate of the second alkylation.
-
The Solution: Run the reaction at a lower concentration (e.g., 0.1 M to 0.5 M) to disfavor the bimolecular over-alkylation reaction.
-
Issue 3: E2 Elimination as a Major Side Reaction
Question: "I am using a secondary alkyl bromide, and I am observing a significant amount of an alkene byproduct, suggesting E2 elimination is competing with my desired SN2 reaction. How can I favor substitution?"
Answer: The competition between SN2 (substitution) and E2 (elimination) is dictated by the nature of the alkyl halide, the base, and the temperature.
Causality Analysis & Solutions:
-
Nature of the Base:
-
The Cause: Strong, sterically hindered bases (e.g., DBU, t-BuOK) are excellent for promoting E2 elimination. Even common bases, if used under the wrong conditions, can favor elimination.
-
The Solution: Use a base with low steric hindrance and moderate basicity. Carbonates like K₂CO₃ and Cs₂CO₃ are excellent choices as they are sufficiently basic to promote the alkylation but are generally poor bases for E2 elimination.[3]
-
-
Alkyl Halide Structure:
-
The Cause: Secondary and tertiary alkyl halides are more prone to elimination than primary halides.
-
The Solution: This is an inherent property of the substrate. The focus must be on optimizing other conditions. If possible, redesign the synthesis to use a primary alkyl halide.
-
-
Temperature:
-
The Cause: Higher temperatures generally favor elimination over substitution.
-
The Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. You may need to accept a longer reaction time to improve the SN2/E2 ratio.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" set of starting conditions for a new N-alkylation of this compound? For a previously untested reaction, we recommend the following robust conditions:
-
Substrate: 1.0 equiv
-
Alkylating Agent: 1.1 equiv
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF or MeCN (to make a 0.5 M solution)
-
Temperature: 60 °C
-
Additives: If using an alkyl chloride, add KI (0.1 equiv) These conditions are a reliable starting point for many primary and secondary alkyl halides.[3]
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 10-30% ethyl acetate in hexanes). The product, being a tertiary amine, should be slightly less polar (higher Rf) than the secondary amine starting material. For more accurate monitoring, LC-MS is ideal as it can confirm the mass of the product and detect byproducts.
Q3: My product is difficult to separate from the unreacted starting material by column chromatography. What can I do? Since the polarities can be very similar, this is a common issue. If the reaction has gone to >90% conversion, you can try an acid wash. Dissolve the crude material in a solvent like dichloromethane or ethyl acetate and wash with dilute aqueous HCl (e.g., 1 M). Both the secondary and tertiary amine will be protonated and move to the aqueous layer. Then, basify the aqueous layer with NaOH to pH >12 and extract your product back into the organic solvent. This process removes non-basic impurities. To separate the product from the starting material, consider derivatization (e.g., acylation of the remaining secondary amine) followed by chromatography, or use a different chromatographic technique like reverse-phase HPLC if the scale allows.
Part 4: Optimized Experimental Protocols
Protocol 1: General N-Alkylation with an Alkyl Bromide
This protocol is a robust starting point for the alkylation of this compound with a primary or secondary alkyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
-
Add DMF to achieve a concentration of approximately 0.5 M with respect to the starting amine.
-
Begin stirring the suspension.
-
Add the alkyl bromide to the mixture.
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
Data Summary: Recommended Reaction Parameters
The following table provides recommended starting parameters based on the type of alkylating agent.
| Alkylating Agent Type | Recommended Base (equiv) | Solvent | Temperature (°C) | Notes |
| Methyl Iodide | K₂CO₃ (2.0) | MeCN | 40-60 | Use 1.05 equiv of MeI to minimize over-alkylation.[4] |
| Primary Alkyl Bromide | K₂CO₃ (2.0) | DMF | 60-80 | A reliable and general condition set. |
| Primary Alkyl Chloride | K₂CO₃ (2.0) | DMF | 80-100 | Add KI (0.1 equiv) as a catalyst. |
| Secondary Alkyl Bromide | Cs₂CO₃ (1.5) | MeCN | 60 | Cs₂CO₃ can favor SN2 over E2. Lower temp is key.[1][5] |
| Benzyl Bromide | K₂CO₃ (2.0) | DMF | 25-60 | Generally very reactive, often proceeds well at RT. |
References
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one. Tetrahedron. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Synthesis and Reactions of Isoindole N-Oxides. Arkivoc. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
Sources
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in the synthesis of tetrahydroisoindole derivatives
Welcome to the technical support center for the synthesis of tetrahydroisoindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Addressing Low Yields
The synthesis of the tetrahydroisoindole core, most commonly via a [4+2] cycloaddition or Diels-Alder reaction, is a powerful tool. However, it is not without its subtleties. Low yields can often be traced back to a handful of critical parameters.
Q1: My Diels-Alder reaction between a furan derivative and an N-substituted maleimide is resulting in a low yield of the desired tetrahydroisoindole adduct. What are the most likely causes?
Low yields in this specific Diels-Alder reaction are a frequent challenge and can stem from several factors. The primary suspects are the retro-Diels-Alder reaction, suboptimal reaction conditions, and side reactions involving the starting materials.[1][2]
Potential Cause 1: Reversible Reaction and the Retro-Diels-Alder Effect
The Diels-Alder reaction is often reversible, and the adduct can undergo a retro-Diels-Alder (rDA) reaction to revert to the starting diene and dienophile, especially at elevated temperatures.[3] This is a common issue when using furan as the diene, as the aromaticity of the furan ring is disrupted in the adduct, making the reverse reaction more favorable.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: While higher temperatures can increase the initial reaction rate, they can also favor the rDA reaction. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant decomposition or reversion. Microwave synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields.[4]
-
Monitor Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation or reversion. It is advisable to monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation.
-
Potential Cause 2: Suboptimal Reaction Conditions
The choice of solvent and the presence of catalysts can significantly impact the yield of the Diels-Alder reaction.
-
Troubleshooting Steps:
-
Solvent Selection: While some Diels-Alder reactions can be performed neat, the choice of solvent can influence reaction rates and yields. Water has been shown to accelerate some Diels-Alder reactions.[5][6] For less polar substrates, solvents like toluene or dichloromethane are commonly used. It is recommended to screen a variety of solvents to find the optimal medium for your specific substrates.
-
Catalysis: Lewis acid catalysis can significantly enhance the rate and stereoselectivity of Diels-Alder reactions.[7][8] Common Lewis acids include AlCl₃, ZnCl₂, and various lanthanide triflates. Organocatalysis is also an emerging area for asymmetric Diels-Alder reactions.[9][10]
-
Potential Cause 3: Side Reactions
A common side reaction, especially at higher temperatures, is the homopolymerization of the maleimide dienophile.[1][2] This is a radical-mediated process that can consume the starting material and complicate purification.
-
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Using a slight excess of the diene can help to ensure that the maleimide is consumed by the desired Diels-Alder reaction rather than polymerizing.
-
Radical Inhibitors: The addition of a radical inhibitor, such as hydroquinone, can suppress maleimide polymerization.[2]
-
Temperature Control: As with the rDA reaction, keeping the temperature as low as feasible will help to minimize this side reaction.
-
Q2: I am observing the formation of multiple products, including both endo and exo isomers. How can I improve the stereoselectivity of my reaction?
The formation of both endo and exo diastereomers is a common feature of the Diels-Alder reaction. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.[3][11]
Improving Stereoselectivity:
-
Lower Reaction Temperature: Running the reaction at lower temperatures will favor the formation of the kinetic endo product.
-
Lewis Acid Catalysis: Lewis acids can enhance the preference for the endo adduct.[8]
-
Steric Hindrance: The steric bulk of substituents on both the diene and dienophile can influence the endo/exo ratio.[12][13] In some cases, bulky substituents can favor the formation of the less sterically hindered exo product.
| Condition | Expected Outcome | Rationale |
| Low Temperature | Increased endo selectivity | Favors the kinetically controlled product. |
| Lewis Acid Catalyst | Increased endo selectivity | Enhances secondary orbital overlap. |
| Bulky Substituents | May increase exo selectivity | Steric repulsion can disfavor the endo transition state. |
Q3: My purification of the tetrahydroisoindole derivative is proving difficult, and I am getting low recovery. What are some effective purification strategies?
Purification can be challenging due to the potential for the product to undergo a retro-Diels-Alder reaction on the chromatography column, especially if silica gel is used.
Purification Recommendations:
-
Crystallization: If the product is a solid, crystallization is often the best method for purification as it avoids the potential for on-column decomposition.
-
Deactivated Silica Gel: If column chromatography is necessary, consider using silica gel that has been deactivated with a base, such as triethylamine, to minimize the acidity that can promote the rDA reaction.
-
Alternative Stationary Phases: Florisil or alumina can be less harsh alternatives to silica gel.
-
Rapid Purification: Minimize the time the product spends on the column to reduce the opportunity for decomposition.
Experimental Protocol: A General Procedure for the Diels-Alder Synthesis of a Tetrahydroisoindole Derivative
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-substituted maleimide (1.0 eq) in a suitable solvent (e.g., toluene, 10 mL/mmol of maleimide).
-
Addition of Diene: Add the diene (1.1 eq) to the solution.
-
Reaction Conditions:
-
Thermal: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and monitor the reaction by TLC.
-
Lewis Acid Catalyzed: Cool the reaction mixture to 0 °C, then add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by crystallization or column chromatography on deactivated silica gel.
Visualizing the Troubleshooting Workflow
A systematic approach is key to resolving low-yield issues. The following diagram outlines a decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Can I use crude N-substituted maleimide in my Diels-Alder reaction? A: It is highly recommended to use purified maleimide. Impurities can interfere with the reaction and potentially catalyze side reactions, leading to lower yields and more complex purification.
Q: My reaction works well at a small scale, but the yield drops upon scale-up. Why is this happening? A: Scale-up issues can be due to inefficient heat transfer, leading to localized overheating and favoring the retro-Diels-Alder reaction or side reactions. Ensure efficient stirring and controlled heating when scaling up.
Q: Are there any "greener" solvent alternatives for these reactions? A: Yes, water has been shown to be an effective solvent for certain Diels-Alder reactions, often leading to rate acceleration.[5][6] Other green solvents like glycerol or deep eutectic solvents are also being explored.[6]
Q: How does the nature of the substituent on the maleimide nitrogen affect the reaction? A: The electronic nature of the N-substituent can influence the reactivity of the maleimide. Electron-withdrawing groups can make the dienophile more reactive. Steric bulk on the substituent can also impact the stereoselectivity of the reaction.
References
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. ResearchGate. [Link]
-
Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Tetrahydroisoindolinones via a Metal‐Free Dehydrogenative Diels‐Alder Reaction. ResearchGate. [Link]
-
CATALYSIS OF DIELS-ALDER REACTIONS IN WATER. University of Groningen. [Link]
-
Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. NIH. [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. [Link]
-
Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. MDPI. [Link]
-
Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry | Illinois. [Link]
-
Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. NIH. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI. [Link]
-
Chiral Auxiliaries for Asymmetric Diels-Alder Reations – Applications in Synthesis. Andrew G Myers Research Group. [Link]
-
Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). ResearchGate. [Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. ResearchGate. [Link]
-
Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. [Link]
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. [Link]
-
Diels alder rxn help. r/OrganicChemistry - Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rushim.ru [rushim.ru]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer [mdpi.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 12. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 4,5,6,7-Tetrahydro-2H-isoindole During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing oxidation of 4,5,6,7-tetrahydro-2H-isoindole during experimental workup. The electron-rich nature of the pyrrole core in this valuable heterocyclic building block makes it susceptible to degradation, leading to reduced yields and purification difficulties. This document is designed to provide you with the expert insights and practical protocols necessary to ensure the integrity of your compound.
Understanding the Challenge: The Susceptibility of the Tetrahydroisoindole Core to Oxidation
The core issue with this compound lies in the reactivity of its pyrrole ring. Pyrroles are electron-rich aromatic systems, and this electron density makes them prone to oxidation.[1] During a typical synthetic workup, the compound can be exposed to several oxidizing agents, including:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution and in the presence of light or metal traces, can lead to gradual oxidation.
-
Residual Oxidizing Reagents: If the preceding synthetic step involved an oxidant, incomplete quenching can lead to the degradation of the product during extraction and purification.
-
Peroxides in Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides over time, which are also potent oxidizing agents.
-
Radical Initiators: Some reaction conditions or impurities can generate radical species that can initiate oxidation pathways.
A known oxidation pathway for 4,5,6,7-tetrahydro-2H-isoindoles involves the formation of the corresponding 4,5,6,7-tetrahydroisoindole-1,3-dione . This transformation has been observed in the presence of reagents like N-bromosuccinimide (NBS) and air, highlighting the vulnerability of the pyrrole ring to oxidation.[2]
Troubleshooting Guide: A Proactive Approach to Preventing Oxidation
This section provides a question-and-answer formatted guide to directly address potential issues and provide actionable solutions.
Q1: I suspect my product is oxidizing during workup. What are the tell-tale signs?
A1: Several observations can indicate that your this compound is oxidizing:
-
Color Change: The purified product or reaction mixture may develop a yellow or brown hue upon standing or during concentration.
-
Complex NMR Spectra: The proton and carbon NMR spectra of the crude or purified product may show a complex mixture of signals, including unexpected peaks in the downfield region, which could correspond to the oxidized dione byproduct.
-
TLC Analysis: You may observe the appearance of a new, often more polar, spot on your TLC plate during the workup or upon storage of the isolated material. The oxidized dione will have a lower Rf value than the parent tetrahydroisoindole.
-
Low Yields: Consistently low isolated yields, despite clean reaction conversions, can be a strong indicator of product degradation during the workup and purification stages.
Q2: What immediate steps can I take to minimize oxidation during the workup?
A2: The most critical step is to minimize contact with atmospheric oxygen. This can be achieved through the implementation of air-sensitive techniques.[3]
-
Inert Atmosphere: Conduct the entire workup, including quenching, extraction, and solvent removal, under an inert atmosphere of nitrogen or argon. This can be done using a Schlenk line or in a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Prompt Processing: Do not leave your reaction mixture or solutions of the product exposed to air for extended periods. Process the material as quickly as is reasonably possible.
Frequently Asked Questions (FAQs)
General Questions
Q: What is the primary oxidation product of this compound?
A: The most commonly observed oxidation product is 4,5,6,7-tetrahydroisoindole-1,3-dione .[2] This occurs through the oxidation of the two carbons adjacent to the nitrogen in the pyrrole ring.
Q: At what pH is this compound most stable?
Workup & Purification
Q: Can I use common drying agents like magnesium sulfate or sodium sulfate?
A: Yes, anhydrous magnesium sulfate and sodium sulfate are generally safe to use for drying organic extracts containing this compound. However, ensure they are of high purity and free from acidic or basic impurities. Perform the drying step under an inert atmosphere and filter the drying agent promptly.
Q: Is column chromatography on silica gel recommended for purification?
A: Column chromatography on silica gel can be used, but with caution. Silica gel can be slightly acidic and may promote degradation, especially if the compound is sensitive. To mitigate this:
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine (typically 1-2% in the eluent).
-
Rapid Purification: Do not let the compound sit on the column for an extended period.
-
Inert Conditions: If possible, pack and run the column under a positive pressure of inert gas.
Q: Are there any specific quenching agents I should avoid?
A: Avoid using strong oxidizing quenching agents. If your reaction involves an oxidant, ensure it is thoroughly quenched before proceeding with the workup. For instance, when using a reagent like N-bromosuccinimide, a reducing agent such as sodium thiosulfate should be used for quenching.[5]
Use of Antioxidants
Q: Can I add an antioxidant to my workup to prevent oxidation?
A: Yes, the use of a radical scavenging antioxidant can be a highly effective strategy. Butylated hydroxytoluene (BHT) is a common and inexpensive choice for this purpose.[6][7][8]
Q: How and when should I add BHT?
A: BHT can be added at various stages:
-
To the Reaction Mixture: A small amount (e.g., a spatula tip) can be added to the reaction mixture before starting the workup.
-
To Solvents: Add a small concentration of BHT (e.g., 0.01-0.05% w/v) to your extraction and chromatography solvents.
-
To the Purified Product: A small amount of BHT can be co-evaporated with the final product to protect it during storage.
It is important to note that BHT will be present in your final product, which may be acceptable depending on the intended application. If BHT is not desired in the final product, its use should be limited to the workup solvents that are subsequently removed.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound under Inert Atmosphere
This protocol outlines a standard workup for a reaction producing this compound, such as a Paal-Knorr synthesis.[9][10][11]
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under a positive pressure of nitrogen or argon, slowly add a saturated aqueous solution of a suitable quenching agent (e.g., sodium bicarbonate for acidic reactions, or ammonium chloride for reactions with organometallics).
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel, sparged with inert gas.
-
Extract the aqueous layer with a degassed organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with degassed brine (1 x volume of the organic layer) to remove residual water.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate under an inert atmosphere.
-
Filter the mixture through a cannula or a Schlenk filter into a pre-weighed, dry round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring the flask is backfilled with an inert gas once the solvent is removed.
-
Protocol 2: Identification of Oxidation Byproduct (4,5,6,7-Tetrahydroisoindole-1,3-dione)
If you suspect oxidation, the following characterization data can help in identifying the 1,3-dione byproduct.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | Signals for the pyrrole protons are expected in the aromatic region. The aliphatic protons of the cyclohexene ring will appear as multiplets in the upfield region. | Aromatic carbons of the pyrrole ring will be in the downfield region, while the aliphatic carbons will be upfield. |
| 4,5,6,7-Tetrahydroisoindole-1,3-dione | The pyrrole protons will be absent. New signals corresponding to the aliphatic protons of the tetrahydroisoindole core will be observed. Characteristic signals for similar structures show multiplets around 5.90 ppm for vinylic protons and in the range of 2.2-3.7 ppm for aliphatic protons.[12] | The most downfield signals will be the carbonyl carbons of the dione, typically appearing above 170 ppm.[12] |
Note: The exact chemical shifts will vary depending on the substitution pattern of the molecule.
Visualization of the Oxidation Process
The following diagram illustrates the oxidation of the this compound core to its corresponding 1,3-dione.
Caption: Oxidation of this compound.
References
-
Hou, D.-R., Wang, M.-S., Chung, M.-W., Hsieh, Y.-D., & Gavin, H.-H. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. [Link]
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Stables, J. N., & Scott, I. L. (1989). Stability of o-phthalaldehyde-derived isoindoles.
- Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Al-Majidi, S. M. R. (2017). 1H-NMR spectrum of compound (14) 3.3 13C-NMR study In this work, 13...
- A new N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021).
- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (1998). PubMed.
- Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.).
- N-Bromosuccinimide. (n.d.). Wikipedia.
- Wiley-VCH 2007 - Supporting Inform
- † 1H-NMR and 13C-NMR Spectra. (n.d.).
- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).
- The chemistry of isoindole natural products. (2013).
- Three-component assembly of stabilized fluorescent isoindoles. (2022).
- A new technology for the synthesis of 4,5,6,7-tetrahydroindole. (2006).
- Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2015).
- Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. (1986). PubMed.
- Progress in the synthesis of 4,5,6,7-tetrahydroindoles. (2025).
- CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.).
- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. (n.d.). Benchchem.
- Recent Developments in Isoindole Chemistry. (2022).
- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (2021). MDPI.
- Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2021).
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2021).
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Computational Methods for the Identification of Molecular Targets of Toxic Food Additives. Butylated Hydroxytoluene as a Case Study. (2020). MDPI.
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- | C15H15NO2 | CID 14966156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
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- 12. acgpubs.org [acgpubs.org]
Technical Support Center: Scale-Up of 4,5,6,7-Tetrahydro-2H-isoindole Production
Welcome to the technical support center for the synthesis and scale-up of 4,5,6,7-tetrahydro-2H-isoindole. As a Senior Application Scientist, I've seen many promising lab-scale syntheses encounter pitfalls during the transition to pilot and production scales. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these challenges. We will focus on the underlying chemistry to not only solve immediate problems but also to build a robust, scalable, and self-validating process.
The core challenge in any isoindole synthesis scale-up often revolves around the inherent reactivity and potential instability of the isoindole ring system.[1][2] Issues that are manageable in a 100 mL flask can become process-limiting in a 100 L reactor. This guide will address these issues in a direct question-and-answer format, followed by in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from teams embarking on the scale-up of tetrahydroisoindole derivatives.
Q1: Our reaction yield dropped from 85% at the 10g scale to less than 40% at the 1kg scale. What is the most likely cause?
This is a classic scale-up problem rooted in thermal management and mixing efficiency. Exothermic reactions that are easily controlled at a small scale can develop localized "hot spots" in large reactors due to a lower surface-area-to-volume ratio.[2] Tetrahydroisoindole and its precursors can be sensitive to high temperatures, leading to decomposition and the formation of polymeric side products. Similarly, inefficient mixing can create zones of high reagent concentration, promoting unwanted side reactions.[2]
Q2: We are observing significant product darkening and the formation of insoluble material during the final workup and isolation. Why is this happening?
This strongly suggests product instability, likely due to oxidation or polymerization. The pyrrole nucleus within the isoindole structure is electron-rich and susceptible to oxidation, especially when exposed to air over extended periods during filtration or drying.[3][4] The formation of insoluble material is often due to acid- or heat-catalyzed polymerization. Even trace amounts of residual acid from a previous step can become problematic at scale.[2]
Q3: Is the classical Paal-Knorr synthesis suitable for large-scale production?
The traditional Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a powerful and direct method.[5][6] However, its reliance on harsh conditions, such as prolonged heating in strong acid, can be detrimental to sensitive functional groups and can promote degradation, making it challenging for robust scale-up.[5][7] Modern modifications using milder catalysts are often necessary. We will explore this in the troubleshooting section.
Q4: Can we use standard silica gel column chromatography for purification at a multi-kilogram scale?
While technically possible, it is highly discouraged for large-scale manufacturing due to cost, solvent consumption, and potential for product degradation. The extended contact time of the electron-rich isoindole with the acidic silica gel surface can lead to decomposition. For scale-up, developing a robust crystallization protocol is the industry-standard and preferred method for purification.[2] If the product is an oil, distillation under high vacuum may be an option, but thermal stability must be carefully evaluated first.[8]
Troubleshooting and Optimization Guide
This section provides a deeper dive into specific problems, their root causes, and actionable solutions.
Issue 1: Low and Inconsistent Yields
Low yields are often a symptom of underlying issues with reaction control, reagent quality, or side reactions.
Caption: Troubleshooting workflow for low reaction yield.
-
Symptom: Reaction stalls; starting material remains even after extended reaction time.
-
Cause & Rationale: The rate-determining step in the Paal-Knorr synthesis is often the intramolecular cyclization of the hemiaminal intermediate.[7][9] This step is acid-catalyzed. Insufficient catalyst activity or catalyst poisoning by impurities can cause the reaction to stall.
-
Solution:
-
Verify Catalyst: Ensure the acid catalyst is active and used in the correct stoichiometric amount. For scale-up, consider switching from protic acids (like acetic or hydrochloric acid) to milder Lewis acids or solid-supported acids which can be more selective and easier to handle.[7]
-
Check Reagent Purity: Impurities in the 1,4-dicarbonyl precursor or the amine (e.g., secondary amines) can interfere with the reaction. Re-purify starting materials if necessary.
-
-
-
Symptom: Multiple side products are observed via TLC/HPLC analysis.
-
Cause & Rationale: The classical Paal-Knorr reaction can be accompanied by side reactions, especially under harsh acidic conditions. If the initial adduct of the amine to one carbonyl group does not cyclize efficiently, it can undergo alternative reactions. At high temperatures, elimination or polymerization can occur.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Use Milder Catalysts: As mentioned, milder catalysts can prevent the degradation of starting materials and products.
-
-
| Catalyst Type | Examples | Typical Conditions | Advantages for Scale-Up |
| Brønsted Acids | Acetic Acid, p-TsOH | Reflux in solvent (e.g., Toluene, EtOH) | Inexpensive, traditional method |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃ | Room temp to mild heating | Milder conditions, higher selectivity[7] |
| Solid Acids | Montmorillonite Clay, Silica Sulfuric Acid | Heating in solvent or solvent-free | Easy removal by filtration, reusable[5][7] |
| Microwave | N/A | Various solvents | Rapid heating can reduce side reactions[7] |
Table 1: Comparison of Catalytic Systems for Paal-Knorr Synthesis.
Issue 2: Product Instability and Decomposition
The stability of the final this compound product is a critical factor for a successful scale-up campaign.
The mechanism itself reveals potential points of instability. The intermediates are prone to side reactions if not efficiently converted to the final pyrrole ring.
Caption: Simplified Paal-Knorr mechanism highlighting instability points.
-
Symptom: Product degrades during workup or upon standing.
-
Cause & Rationale: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metals.[4] Residual acid can also catalyze decomposition or polymerization.[2]
-
Solution:
-
Inert Atmosphere: Conduct the workup, filtration, and drying steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Thorough Neutralization: Ensure all acidic catalysts are completely neutralized during the workup. A slightly basic wash (e.g., dilute NaHCO₃ solution) is often beneficial.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene).
-
-
-
Symptom: Difficulty in achieving purification via crystallization.
-
Cause & Rationale: The presence of persistent, oily impurities can inhibit crystal lattice formation. These impurities may arise from incomplete reactions or side reactions that produce structurally similar byproducts.
-
Solution:
-
Impurity Identification: Use LC-MS or GC-MS to identify the major impurities. Understanding their structure can provide clues to their origin.
-
Upstream Purification: It is often easier to remove impurities from starting materials or intermediates than from the final product.[2] Consider an extra purification step for the 1,4-dicarbonyl precursor.
-
Solvent Screening: Perform a systematic solvent screening for crystallization. A good crystallization solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.
-
-
Experimental Protocols
The following is a generalized, scale-up-conscious protocol for a Paal-Knorr synthesis of a this compound derivative.
Protocol: Modified Paal-Knorr Synthesis (1 mol scale)
This protocol incorporates milder conditions suitable for scale-up.
-
Reactor Setup:
-
Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with the 1,4-dicarbonyl precursor (1.0 mol).
-
Add a suitable solvent such as toluene or isopropanol (5 L). Begin stirring to ensure a homogenous slurry or solution.
-
-
Reagent Addition:
-
In a separate addition funnel, dissolve the primary amine (1.1 mol, 1.1 eq) in the same solvent (1 L).
-
Add the amine solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 25°C using the reactor jacket.
-
Rationale: Controlled addition of the amine manages the initial exotherm from aminal formation and prevents localized high concentrations that could lead to side reactions.[2]
-
-
Catalyst Addition & Reaction:
-
Add a solid-supported acid catalyst, such as silica sulfuric acid (0.05 mol eq).[5]
-
Heat the reaction mixture to 50-60°C.
-
Rationale: Using a solid acid catalyst facilitates easy removal via filtration, simplifying the workup compared to quenching and extracting a soluble acid. The moderate temperature balances reaction rate with product stability.
-
Monitor the reaction progress by HPLC every 2 hours until the starting material consumption is >98%.
-
-
Workup & Isolation:
-
Cool the reactor to room temperature.
-
Filter the reaction mixture to remove the solid acid catalyst. Wash the catalyst cake with fresh solvent (2 x 250 mL).
-
Combine the filtrate and washes. Wash the organic solution with 5% sodium bicarbonate solution (2 L) and then with brine (2 L).
-
Rationale: The basic wash ensures complete removal of any residual acidity, which is critical for product stability.
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add an anti-solvent (e.g., heptane) to induce crystallization. Stir the resulting slurry at 0-5°C for at least 4 hours.
-
Isolate the solid product by filtration, wash with cold anti-solvent, and dry under vacuum with a nitrogen bleed at <40°C.
-
References
-
Starcevic, K. et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]
-
Oelgemöller, M. et al. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Naskar, S. & Pathak, T. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Hou, D.-R. et al. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 4,7-Dihydroisoindole. Wikipedia. Available at: [Link]
-
Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences. Available at: [Link]
-
Oelgemöller, M. et al. (2013). The chemistry of isoindole natural products. National Institutes of Health. Available at: [Link]
-
Padayachee, D. & Keyzer, H. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. University of Alicante. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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- 1. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rgmcet.edu.in [rgmcet.edu.in]
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- 8. hovione.com [hovione.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
side reactions of 4,5,6,7-tetrahydro-2H-isoindole with strong acids
Technical Support Center: 4,5,6,7-Tetrahydro-2H-isoindole
Introduction: Navigating the Reactivity of a Versatile Scaffold
Welcome to the technical support guide for this compound. This saturated/aromatic fused system is a valuable building block in medicinal chemistry and materials science, offering a unique conformational profile.[1][2] However, the pyrrole-like electron-rich nature of the isoindole core presents specific challenges when handling strong acids.[3][4] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the mechanistic reasoning behind them to empower your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black immediately after adding a strong acid (e.g., TFA, HCl). A precipitate formed. What is happening and how can I prevent it?
A1: This is a classic sign of acid-catalyzed polymerization, the most common and problematic side reaction for pyrrole-containing systems.
Causality & Mechanism: The pyrrole ring in this compound is electron-rich and susceptible to electrophilic attack. In the presence of a strong acid, the ring becomes protonated. While N-protonation can occur, protonation at the C1 or C3 positions (the α-carbons to the nitrogen) is often the initiating step for polymerization.[3][5] This C-protonation disrupts the aromaticity, forming a reactive isoindolinium cation. This cation is a potent electrophile that rapidly attacks a neutral, unprotonated isoindole molecule, initiating a chain reaction that results in an insoluble, often intractable polymeric material.[3][5][6]
Caption: Acid-catalyzed polymerization of this compound.
Troubleshooting & Mitigation Strategies:
| Strategy | Principle | Recommended Action |
| Temperature Control | Lowering the temperature reduces the rate of the polymerization reaction, allowing the desired reaction to proceed competitively. | Cool the solution of tetrahydroisoindole to -78 °C (dry ice/acetone bath) before the slow, dropwise addition of the strong acid.[3] |
| Concentration Control | Polymerization is a bimolecular process. Dilution disfavors the reaction between two isoindole molecules. | Run the reaction at a lower concentration (e.g., <0.1 M). Add the acid slowly to a vigorously stirred solution to avoid localized high concentrations.[3] |
| Protecting Groups | The most robust solution. An electron-withdrawing group on the nitrogen atom reduces the nucleophilicity of the pyrrole ring, significantly inhibiting polymerization. | This is the most effective solution. Protect the nitrogen before acid exposure. See Q2 for details on choosing the right protecting group.[3] |
Q2: I used an N-Boc protecting group to prevent polymerization, but my compound still decomposed in neat Trifluoroacetic Acid (TFA). Why?
A2: The tert-butoxycarbonyl (Boc) group is specifically designed to be removed by strong acids like TFA. You have inadvertently deprotected the nitrogen, exposing the highly reactive free isoindole to strongly acidic conditions, which immediately triggers polymerization. [3]
Expertise-Driven Solution: The choice of protecting group must be orthogonal to the reaction conditions. For reactions requiring strong acids, you must use an acid-stable protecting group.
Recommended Acid-Stable Protecting Groups:
| Protecting Group | Chemical Name | Key Features & Deprotection |
| Ts | p-Toluenesulfonyl (Tosyl) | Highly stable to strong acids and most redox conditions. Removed by reducing agents (e.g., Sodium naphthalenide, Mg/MeOH). |
| Bs | Benzenesulfonyl | Similar stability to Tosyl. Provides robust protection against acidic environments. |
| Cbz | Carboxybenzyl | Stable to mild and some strong acids. Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). |
Workflow Recommendation: Protect the nitrogen with a tosyl group, perform your desired acid-mediated transformation, and then deprotect the tosyl group in a final step if the free N-H is required. This multi-step approach often provides a much higher overall yield of the desired product.[3] A protocol for N-tosylation is provided in the "Experimental Protocols" section below.
Q3: I am not observing polymerization, but my NMR and LC-MS show a new product with double the mass of my starting material. What could this be?
A3: You are likely observing acid-mediated dimerization through a Pictet-Spengler-type reaction with the isoindole acting as both the electrophile and the nucleophile.
Causality & Mechanism: As discussed in A1, C-protonation of the isoindole ring creates an electrophilic isoindolinium ion.[7] If polymerization is suppressed (e.g., by controlled conditions or steric hindrance), this electrophile can be attacked by a nucleophile. In the absence of other strong nucleophiles, a second molecule of the starting material can act as the nucleophile, leading to a dimer. This is a known reactivity pattern for isoindoles, which can be intentionally exploited.[7]
Caption: Proposed mechanism for the self-dimerization of tetrahydroisoindole.
Troubleshooting & Mitigation Strategies:
-
Employ a Protective Group: This is the most effective method. An N-sulfonylated isoindole is deactivated towards both protonation-activation and acting as a nucleophile.
-
Introduce a Competing Nucleophile: If the reaction goal is to trap the isoindolinium cation with a different nucleophile, ensure the external nucleophile is present in a sufficient concentration to outcompete the starting material.
-
Use Stoichiometric Acid: Using an excess of strong acid can protonate all isoindole molecules, reducing the concentration of the neutral nucleophilic form needed for dimerization.[7] However, this can increase the risk of degradation.
Q4: Can strong acids cause ring-opening or other degradation pathways?
A4: Yes, under harsh conditions (e.g., high temperatures, prolonged exposure to concentrated strong acids), ring-opening and other degradation pathways are possible.
Expert Insight: While polymerization is the dominant side reaction, studies on pyrrole itself have shown that treatment with concentrated HCl can yield polymeric structures containing pyrrolidine units and evidence of ring-opening to form amine and carbonyl functionalities.[5][6] For this compound, the saturated cyclohexane ring is robust, but the pyrrole moiety is the point of vulnerability. Aggressive acidic conditions could potentially lead to hydrolytic cleavage of the C-N bonds, although this is generally less common than polymerization.
Detection & Prevention:
-
Analytical Monitoring: Use LC-MS to screen for unexpected low molecular weight byproducts that could indicate fragmentation. 13C NMR may show the appearance of carbonyl signals (>160 ppm) if ring-opening occurs.
-
Milder Conditions: Avoid prolonged heating in strong acids. If an acid-catalyzed reaction is sluggish, consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.
-
Water Exclusion: Ensure the reaction is conducted under anhydrous conditions, as water can act as a nucleophile in potential hydrolytic degradation pathways.
Experimental Protocols
Protocol A: General Procedure for Acid-Mediated Reactions with Mitigation of Polymerization (Unprotected Substrate)
This protocol is a self-validating system. If significant darkening or precipitation occurs (Step 4), it indicates that these conditions are insufficient to prevent polymerization and the N-protection strategy (Protocol B) must be employed.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dilution: Add anhydrous solvent (e.g., CH₂Cl₂, THF) to achieve a concentration of 0.05 M.
-
Cooling: Cool the vigorously stirred solution to -78 °C using a dry ice/acetone bath.
-
Acid Addition: Prepare a dilute solution of the strong acid (e.g., TFA, 1.1 eq) in the same anhydrous solvent. Add this acid solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Allow the reaction to stir at -78 °C for the desired time, monitoring by TLC or LC-MS.
-
Quench: Quench the reaction at low temperature by slowly adding a pre-chilled saturated solution of NaHCO₃ or a tertiary amine base (e.g., triethylamine).
-
Workup: Allow the mixture to warm to room temperature, extract with an appropriate organic solvent, dry (Na₂SO₄), and concentrate in vacuo. Purify immediately via column chromatography.
Protocol B: N-Tosyl Protection of this compound
This protocol provides an acid-stable protected substrate, preventing polymerization and dimerization side reactions.[3]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
NaH Wash: Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and briefly dry the NaH powder under vacuum.
-
Solvent & Substrate: Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Tosyl Chloride Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-tosylated product.
References
-
Maddison, J. A., et al. (2001). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link]
-
Ratcliffe, N. M., & Hawkins, S. C. (2001). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. [Link]
-
Li, Y., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
-
Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc. [Link]
-
Wakim, S., et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. [Link]
-
Kim, D., & Park, Y. (2018). C-H Alkenylation of Pyrroles by Electronically Matching Ligand Control. PubMed. [Link]
-
Wang, Q., et al. (2017). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. National Institutes of Health (PMC). [Link]
-
Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. ACS Publications. [Link]
-
Loska, R. (2017). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Arkivoc. [Link]
-
Van der Eycken, E., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. MDPI. [Link]
-
Van der Eycken, E., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Institutes of Health (PMC). [Link]
-
Opatz, T. (2013). The chemistry of isoindole natural products. Beilstein Journals. [Link]
-
Penning, T. D., et al. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed. [Link]
-
Pieber, B., & Kappe, C. O. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. ACS Publications. [Link]
-
Waylander. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. [Link]
-
Various Authors. (2021). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Thieme. [Link]
-
Wang, Q. (2022). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of pyrroles. Organic Chemistry Portal. [Link]
-
Kempe, R., et al. (2018). Catalytic C-Alkylation of Pyrroles with Primary Alcohols: Hans Fischer's Alkali and a New Method with Iridium P,N,P-Pincer Complexes. Technische Universität München. [Link]
-
Opatz, T. (2013). The chemistry of isoindole natural products. National Institutes of Health (PMC). [Link]
-
PubChem. (n.d.). 4-methyl-4,5,6,7-tetrahydro-2H-isoindole. PubChem. [Link]
-
PubChem. (n.d.). 2H-Isoindole, 4,5,6,7-tetramethyl-. PubChem. [Link]
-
Postigo, A. (2021). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. ResearchGate. [Link]
-
Yilmaz, I., et al. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health (PMC). [Link]
-
Taylor, D. A., et al. (1979). The reactions of 1,2,3-trimethylindole and of N-alkyltetrahydrocarbazoles with trifluoroacetic anhydride. RSC Publishing. [Link]
-
Moody, C. J., & Swann, E. (1995). Reactions of indole-3-acetic acid derivatives in trifluoroacetic acid. Scilit. [Link]
-
Li, Y., et al. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. MDPI. [Link]
-
Carbain, B., et al. (2018). Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates SNAr Reactions of Heterocycles with Arylamines. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 4,5,6,7-Tetrahydro-2H-isoindole and Isoindoline Bioactivity: Scaffolds for Diverse Pharmacological Applications
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The structural nuances of these core motifs provide the foundation for molecular diversity and are instrumental in defining the pharmacological profile of the resulting compounds. This guide offers an in-depth comparative analysis of two structurally related yet distinct heterocyclic systems: the fully aromatic isoindoline and its partially saturated counterpart, 4,5,6,7-tetrahydro-2H-isoindole. While both serve as privileged scaffolds, their derivatives exhibit remarkably divergent and, in some cases, convergent biological activities. This analysis will delve into the key bioactivities, structure-activity relationships, and underlying mechanisms of action for derivatives of each scaffold, supported by experimental data and detailed protocols for their evaluation.
Structural and Physicochemical Distinctions
At first glance, the two scaffolds appear closely related. Isoindoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrolidine ring. In contrast, this compound retains the pyrrole ring but features a saturated cyclohexene ring in place of the benzene ring. This seemingly subtle difference in saturation has profound implications for the molecule's three-dimensional structure, electron distribution, and physicochemical properties, which in turn influence its interactions with biological targets. The aromatic nature of isoindoline imparts planarity and a rich π-electron system, making it a common feature in molecules designed to interact with flat, aromatic-rich binding pockets in enzymes and receptors. The partial saturation in this compound introduces a degree of conformational flexibility, allowing its derivatives to adopt more complex three-dimensional shapes to fit into more intricate binding sites.
Comparative Bioactivity Profiles
While the unsubstituted parent scaffolds are generally considered to have minimal intrinsic bioactivity, their derivatives are a rich source of pharmacologically active compounds. The bioactivity profiles of the two scaffolds show both distinct areas of prominence and some overlap.
Isoindoline: A Scaffold of Broad Therapeutic Diversity
The isoindoline core, particularly in its oxidized forms as isoindolin-1-one and isoindoline-1,3-dione (phthalimide), is a cornerstone in modern medicine.[1] Its derivatives have demonstrated a vast array of biological activities, leading to the development of blockbuster drugs.
Key Bioactivities of Isoindoline Derivatives:
-
Immunomodulation and Anti-Cancer Activity: This is arguably the most significant area of bioactivity for isoindoline derivatives. The immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, all containing the phthalimide moiety, have revolutionized the treatment of multiple myeloma.[2][3] Their mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of these transcription factors is a key event that underlies the anti-proliferative and immunomodulatory effects of these drugs.[7]
-
Anti-Inflammatory and Analgesic Effects: Derivatives of isoindoline-1,3-dione have been investigated for their anti-inflammatory and analgesic properties.[8] Some compounds have shown significant analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium.[9]
-
Enzyme Inhibition: The isoindoline scaffold is found in inhibitors of various enzymes. For instance, novel isoindolinone derivatives have been developed as potent histone deacetylase (HDAC) inhibitors with nanomolar IC50 values.[10] Other derivatives have shown inhibitory activity against carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[11][12]
-
Central Nervous System (CNS) Activity: Certain isoindoline derivatives, such as mazindol, have been utilized for their effects on the CNS, including appetite suppression.[1]
This compound: A Promising Scaffold for Anti-Inflammatory Agents
The bioactivity of this compound derivatives is less broadly documented than that of isoindolines. However, existing research points to a significant therapeutic potential, particularly in the realm of anti-inflammatory drug design.
Key Bioactivities of this compound Derivatives:
-
Selective COX-2 Inhibition: A notable class of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives has been identified as potent and highly selective inhibitors of cyclooxygenase-2 (COX-2).[13][14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[15] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical attribute for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. These derivatives have demonstrated impressive in vitro potency and in vivo efficacy in models of inflammation and arthritis.[16]
Quantitative Comparison of Bioactivity
To provide a clearer picture of the relative potencies of derivatives from each scaffold, the following table summarizes key quantitative bioactivity data from the literature.
| Scaffold Class | Representative Compound | Biological Target | Assay Type | Bioactivity (IC50/Ki/ED50) | Reference |
| Isoindoline | Lenalidomide | Cereblon (CRBN) | Binding Assay | Binds to CRBN | [17] |
| Pomalidomide | Cereblon (CRBN) | Binding Assay | Higher affinity for CRBN than lenalidomide | [17] | |
| Compound 5b (HDACi) | HDAC1 | Enzyme Inhibition | IC50 = 65.1 nM | [10] | |
| Compound 2f (CAi) | Carbonic Anhydrase II | Enzyme Inhibition | Ki = 14.87 ± 3.25 nM | [11] | |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | In vivo analgesia | Acetic Acid Writhing | 1.6 times more active than metamizole sodium | [8] | |
| This compound | Compound 32 (COX-2i) | COX-2 | Enzyme Inhibition | IC50 = 0.6 nM | [13] |
| Compound 37 (COX-2i) | COX-2 | Enzyme Inhibition | IC50 = 1.2 nM | [13] | |
| Compound 32 (COX-2i) | COX-1 | Enzyme Inhibition | IC50 > 1000 nM | [13] | |
| Compound 37 (COX-2i) | In vivo anti-inflammatory | Adjuvant-induced arthritis | ED50 = 0.15 mg/kg/day | [13] |
Mechanistic Insights and Signaling Pathways
The divergent bioactivities of these two scaffolds can be attributed to their interaction with distinct biological pathways.
The Cereblon-E3 Ligase Pathway: A Target for Isoindoline Derivatives
The immunomodulatory and anti-cancer effects of thalidomide and its analogs are mediated through their interaction with the Cereblon E3 ubiquitin ligase complex. By binding to Cereblon, these drugs induce a conformational change that recruits neosubstrates, such as the transcription factors Ikaros and Aiolos, for ubiquitination and subsequent degradation by the proteasome. This leads to downstream effects on cytokine production and myeloma cell survival.
Caption: Mechanism of action of immunomodulatory isoindoline derivatives.
The COX-2 Inflammatory Pathway: A Target for this compound Derivatives
The anti-inflammatory effects of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives are achieved through the inhibition of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these compounds effectively reduce the production of inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Experimental Protocols
The following are representative protocols for assessing the bioactivity of derivatives of these scaffolds.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decreased rate of color development.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound and reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vivo Analgesic Activity: Hot Plate Test
This protocol describes an in vivo method to assess the central analgesic activity of a test compound in rodents.
Principle: The hot plate test measures the latency of the animal's response to a thermal stimulus. An increase in the reaction time after administration of a test compound indicates an analgesic effect.[18]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Experimental animals (e.g., mice)
-
Test compound and reference drug (e.g., morphine)
-
Vehicle control (e.g., saline)
-
Timer
Procedure:
-
Acclimatize the animals to the experimental room and handling procedures.
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5 °C).
-
Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer the test compound, reference drug, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal, oral).
-
At a pre-determined time after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the reaction latency.
-
Calculate the percent increase in latency for each group compared to the vehicle control group to determine the analgesic effect.
Conclusion and Future Perspectives
The comparative analysis of this compound and isoindoline reveals two scaffolds with distinct yet highly valuable pharmacological profiles. The isoindoline core has proven to be a remarkably versatile platform, leading to the development of drugs with diverse mechanisms of action, most notably the groundbreaking immunomodulatory agents for multiple myeloma. Its derivatives continue to be explored for a wide range of therapeutic applications, including neurodegenerative diseases and viral infections.
The this compound scaffold, while currently more narrowly defined in its application, has demonstrated exceptional promise in the development of potent and selective COX-2 inhibitors. This highlights its potential for creating a new generation of anti-inflammatory drugs with improved safety profiles. Further exploration of this partially saturated system could uncover novel bioactivities beyond inflammation.
For drug development professionals, the choice between these scaffolds will be dictated by the therapeutic target and the desired pharmacological effect. The planar, aromatic nature of isoindoline is well-suited for targeting protein-protein interactions and enzyme active sites with similar characteristics. In contrast, the conformational flexibility of the this compound scaffold may offer advantages in designing ligands for more complex, non-planar binding pockets. The continued exploration and derivatization of both these heterocyclic systems will undoubtedly lead to the discovery of new and improved therapeutic agents.
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The Gold Standard: Unambiguous Structural Verification of 4,5,6,7-Tetrahydro-2H-isoindole with X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. In the synthesis of novel chemical entities, absolute certainty in structural assignment is not just a matter of scientific rigor; it is a critical component of intellectual property, regulatory submission, and the foundation of structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the 4,5,6,7-tetrahydro-2H-isoindole core, a scaffold of interest in medicinal chemistry. We will demonstrate why single-crystal X-ray crystallography remains the definitive method for unambiguous structure determination and how it compares to other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The this compound framework is a partially saturated isoindole derivative that has garnered attention in medicinal chemistry. Its structural nuances can significantly influence its biological activity and pharmacokinetic properties. While various spectroscopic methods provide valuable insights into its constitution, only X-ray crystallography can deliver an unequivocal three-dimensional representation of the molecule in the solid state.
X-ray Crystallography: An Unimpeachable Verdict on Molecular Structure
Single-crystal X-ray crystallography stands as the gold standard for the determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map is generated. This map allows for the precise determination of atomic positions, bond lengths, and bond angles with an exceptional degree of accuracy.
The Crystallography Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure is a multi-step process that demands patience and expertise.
Experimental Protocol: A Glimpse into the Crystallization of a this compound Derivative
The following is a representative, generalized protocol for obtaining single crystals of a derivative like ethyl this compound-1-carboxylate suitable for X-ray diffraction analysis.
-
Purification: The synthesized compound is meticulously purified, typically by column chromatography followed by recrystallization, to ensure a high degree of purity (>99%).
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify a system in which the compound has moderate solubility.
-
Crystal Growth: Slow evaporation of a dilute solution of the purified compound is a common technique. A solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) is prepared in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected.
-
Structure Solution and Refinement: The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, highly accurate molecular structure.
A Comparative Look: X-ray Crystallography vs. Spectroscopic Techniques
While NMR and MS are indispensable tools in the chemist's arsenal, they provide inferential data about a molecule's structure. In contrast, X-ray crystallography provides direct evidence.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Data Type | 3D atomic coordinates | Connectivity and chemical environment | Mass-to-charge ratio and fragmentation |
| Structural Information | Absolute stereochemistry, bond lengths, bond angles, conformation | 2D structure, relative stereochemistry, dynamic processes | Molecular weight, elemental composition, substructural information |
| Sample Requirement | Single, high-quality crystal | Soluble sample | Ionizable sample |
| Ambiguity | Low to none | Can be ambiguous for complex structures | Does not provide stereochemical information |
| Throughput | Low | High | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a this compound derivative like ethyl this compound-1-carboxylate, ¹H and ¹³C NMR would provide key information.
Expected ¹H NMR Signatures:
-
Aromatic/Pyrrolic Proton: A signal corresponding to the proton on the pyrrole ring.
-
Aliphatic Protons: A series of signals for the methylene groups of the tetrahydro portion, with their multiplicity and coupling constants revealing their connectivity.
-
Ethyl Ester Protons: A characteristic quartet and triplet for the -OCH₂CH₃ group.
Expected ¹³C NMR Signatures:
-
Signals for the carbonyl carbon of the ester, the sp² carbons of the pyrrole ring, and the sp³ carbons of the cyclohexene ring.
While NMR can establish the connectivity of the atoms, it often cannot definitively determine the absolute stereochemistry or subtle conformational details without complex experiments and, even then, some ambiguity may remain.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its substructures. For ethyl this compound-1-carboxylate, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.
Expected Fragmentation Pattern:
-
Loss of the ethoxy group from the ester.
-
Cleavage of the ester group.
-
Retro-Diels-Alder fragmentation of the cyclohexene ring.
However, MS does not provide information about the three-dimensional arrangement of the atoms.
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the synergistic use of multiple analytical techniques. NMR and MS are excellent for initial characterization and for confirming the presence of the desired compound in a reaction mixture. However, for the irrefutable determination of the three-dimensional structure of a novel this compound derivative, single-crystal X-ray crystallography is the ultimate arbiter.
References
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Request for Experimental Crystal Structure of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate. ResearchGate. Available at: [Link]
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Nature. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
A Comparative Guide to the Biological Activity of 4,5,6,7-Tetrahydro-2H-isoindole Derivatives and Other Key Nitrogen Heterocycles
Introduction: The Privileged Role of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs.[1][2][3] Their prevalence is no coincidence; the presence of nitrogen atoms imparts unique physicochemical properties, such as hydrogen bonding capabilities, acid-base characteristics, and the ability to engage in a variety of intermolecular interactions with biological targets.[1] This versatility has led to the development of a wide array of therapeutic agents.[2][3]
Among these privileged structures, the 4,5,6,7-tetrahydro-2H-isoindole skeleton has emerged as a nucleus of significant pharmacological interest. This partially saturated isoindole system offers a three-dimensional architecture that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. This guide provides a comparative analysis of the biological activities of this compound derivatives against other prominent nitrogen heterocycles, including indoles, pyrazoles, and quinolines. We will delve into their anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data from peer-reviewed literature.
Anti-inflammatory Activity: A Focus on Cyclooxygenase-2 (COX-2) Inhibition
Chronic inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade. Of the two main isoforms, COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. Consequently, selective COX-2 inhibitors are sought after for their potential to exert anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
This compound Derivatives as Potent and Selective COX-2 Inhibitors
Recent studies have highlighted the potential of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as a novel class of potent and selective COX-2 inhibitors. A notable feature of these compounds is the absence of the sulfonyl moiety, which is a common pharmacophore in many selective COX-2 inhibitors. Research has shown that a bicyclic ring fused to the pyrrole nucleus and difluoro-substitution on the phenyl rings are optimal for high inhibitory potency.
Comparative Performance against Other Heterocyclic COX-2 Inhibitors
To provide a clear comparison, the following table summarizes the COX-2 inhibitory activity of representative this compound derivatives alongside notable examples from the indole and pyrazole classes of heterocycles.
| Heterocycle Class | Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Tetrahydro-2H-isoindole | Compound 32 | 0.6 | >1000 | >1667 | [4] |
| Tetrahydro-2H-isoindole | Compound 37 | 1.2 | >1000 | >833 | [4] |
| Indole | Indomethacin | - | - | Non-selective | [5] |
| Indole Derivative | S3 | - | - | - | [5] |
| Indole Derivative | S7 | - | - | - | [5] |
| Indole Derivative | S14 | - | - | - | [5] |
| Pyrazole | Celecoxib | 280 | >15000 | >53.57 | [6] |
| Pyrazole Derivative | PYZ28 | 260 | >50000 | >192.3 | [6] |
| Pyrazole Derivative | PYZ10 | 0.0283 | - | Selective | [7] |
| Pyrazole Derivative | PYZ11 | 0.2272 | - | Selective | [7] |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
From the data, it is evident that the this compound derivatives exhibit exceptional potency and selectivity for COX-2, with IC₅₀ values in the low nanomolar range.[4] While pyrazole derivatives like Celecoxib are well-established selective COX-2 inhibitors, some novel pyrazole compounds also demonstrate remarkable potency. Indole derivatives, exemplified by the non-selective NSAID indomethacin, have been the subject of extensive research to develop more selective COX-2 inhibitors.
Anticancer Activity: Cytotoxicity Against Various Cancer Cell Lines
The search for novel anticancer agents is a cornerstone of medicinal chemistry. Nitrogen heterocycles are well-represented among clinically used anticancer drugs. Here, we compare the cytotoxic potential of this compound derivatives with that of indole and quinoline-based compounds.
Cytotoxic Profile of this compound Derivatives
Derivatives of the 4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione scaffold have been synthesized and evaluated for their anticancer activities against a panel of human cancer cell lines. For instance, certain derivatives have shown promising dose-dependent inhibitory effects. One particular compound, containing an azide and a silyl ether group, demonstrated higher inhibitory activity against the A549 (lung cancer) cell line than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[8]
Comparative Cytotoxicity Data
The following table presents a comparison of the half-maximal inhibitory concentrations (IC₅₀) for various heterocyclic derivatives against different cancer cell lines.
| Heterocycle Class | Compound | Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydro-2H-isoindole | Compound 7 | A549 (Lung) | 19.41 | [8] |
| Tetrahydro-2H-isoindole | Compound 9 | HeLa (Cervical) | Cell-selective activity | [8] |
| Tetrahydro-2H-isoindole | Compound 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM | [8] |
| Indole Derivative | 12 (Chalcone-indole) | Various | 0.22 - 1.80 | [9] |
| Indole Derivative | 13 (Quinoline-indole) | Various | 0.002 - 0.011 | [9] |
| Indole Derivative | 28 | HCT116 (Colon) | 11.99 | [9] |
| Indole Derivative | 28 | PC-3 (Prostate) | 14.43 | [9] |
| Quinoline Derivative | 4i | HeLa (Cervical) | Significant inhibition | [10] |
| Isoquinoline Derivative | - | SKBR3 (Breast) | Superior to quinoline counterpart | [11] |
Note: The diversity of cell lines and experimental protocols necessitates careful interpretation of these comparative data.
The data indicates that derivatives from all three classes of heterocycles possess significant anticancer potential. The this compound derivatives show promising and, in some cases, superior activity compared to standard treatments like 5-FU.[8] Indole and quinoline derivatives also exhibit potent cytotoxicity, with some compounds demonstrating efficacy in the nanomolar range.
Antimicrobial Activity: Inhibition of Bacterial and Fungal Growth
The rise of antimicrobial resistance is a global health crisis, driving the urgent need for new antimicrobial agents. Nitrogen heterocycles have historically been a rich source of antibacterial and antifungal compounds.
Antimicrobial Potential of Isoindole Derivatives
Isoindole-1,3(2H)-dione derivatives have been reported to possess antibacterial activity. For example, certain halogenated derivatives have shown inhibition zones comparable to the antibiotic gentamycin.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below compares the MIC values of various heterocyclic derivatives against different microbial strains.
| Heterocycle Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoindole-1,3-dione | Compound 3 | Leishmania tropica | 0.0478 µmol/mL | |
| Pyrazole Derivative | 18 | E. coli, K. pneumoniae | <1 | [7] |
| Pyrazole Derivative | 31 | B. subtilis | 4 | [7] |
| Pyrazole Derivative | 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [5] |
| Quinoline Derivative | 2 & 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [12] |
| Quinoline Derivative | 7 | E. coli, S. aureus | 2 | [13] |
Note: Direct comparison of MIC values requires consideration of the specific strains and testing methodologies used in each study.
The data reveals that pyrazole and quinoline derivatives exhibit broad-spectrum antibacterial activity with low MIC values, indicating high potency.[7][12][13] While quantitative data for the antibacterial activity of this compound derivatives is less prevalent in the reviewed literature, the broader class of isoindoles shows significant antiprotozoal activity.
Enzyme Inhibition: Targeting Acetylcholinesterase (AChE)
Acetylcholinesterase inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease. They work by increasing the levels of the neurotransmitter acetylcholine in the brain.
Isoindole Derivatives as AChE Inhibitors
Several novel 1-H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some of these compounds have demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range.
Comparative Analysis of AChE Inhibitors
The following table compares the AChE inhibitory activity of isoindole derivatives with the well-known inhibitor, Tacrine.
| Compound Class | Compound | AChE IC₅₀ | Reference |
| Isoindole-1,3-dione | Most active compounds | 34 nM | [14] |
| Isoindoline-1,3-dione hybrid | Compound 7a & 7f | 2.1 µM | [15] |
| Isoindole-1,3-dione-isoxazole hybrid | Compounds 9-12 | 4.65-12.83 nM | [16] |
| Tacrine Analogue | Compound 4c | 12.97 nM | [9] |
| Tacrine Analogue | Compound 6c | 5.17 nM | [9] |
| Tacrine Analogue | Compound 6f | 7.14 nM | [9] |
The data clearly shows that isoindole-based structures can be highly effective AChE inhibitors, with potencies comparable to or even exceeding those of tacrine analogues.[9][14][16] The hybridization of the isoindole scaffold with other pharmacophores, such as isoxazole, appears to be a promising strategy for developing potent enzyme inhibitors.[16]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for screening potential COX-2 inhibitors.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration. [16][17][18][19]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [8][20][21][22][23]
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Caption: Workflow for AChE inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all solutions as required, including the test inhibitor at various concentrations.
-
Plate Setup: In a 96-well plate, add buffer, AChE solution, and either the test inhibitor or buffer (for the control) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding a solution of the substrate (acetylthiocholine) and Ellman's reagent (DTNB).
-
Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percent inhibition caused by the test compound and calculate the IC₅₀ value. [14][24][25][26][27]
Conclusion and Future Perspectives
This comparative guide highlights the significant and diverse biological activities of this compound derivatives, positioning them as a highly promising scaffold in drug discovery. The experimental data presented demonstrates their potent anti-inflammatory and anticancer properties, as well as their potential as enzyme inhibitors.
Future research should focus on conducting more direct comparative studies to elucidate the subtle structure-activity relationships that differentiate these scaffolds. Furthermore, the exploration of hybrid molecules that combine the structural features of these different heterocycles may lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation into the vast chemical space occupied by nitrogen heterocycles is sure to yield exciting new discoveries in the field of medicinal chemistry.
References
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved from [Link]
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Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (2025). PubMed. Retrieved from [Link]
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1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. (2000). PubMed. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis Online. Retrieved from [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved from [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). PubMed. Retrieved from [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. Retrieved from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]
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Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. Retrieved from [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Retrieved from [Link]
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Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved from [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
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A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. (2017). Science Publishing Group. Retrieved from [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved from [Link]
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IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2018). ResearchGate. Retrieved from [Link]
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analytical techniques for the characterization of 4,5,6,7-tetrahydro-2H-isoindole
A Senior Application Scientist's Guide to the Analytical Characterization of 4,5,6,7-Tetrahydro-2H-isoindole
Introduction: The Structural Significance of this compound
This compound is a saturated heterocyclic compound featuring a pyrrole ring fused to a cyclohexane ring. This scaffold is a crucial building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including potent and selective COX-2 inhibition.[1][2] The partially saturated cyclohexane ring offers conformational flexibility, while the pyrrole nitrogen provides a site for various substitutions, making it a versatile starting material for generating diverse chemical entities.
Given its role as a foundational precursor, the unambiguous characterization of this compound is paramount. Purity, structural integrity, and conformational identity directly impact the success of subsequent synthetic steps and the biological activity of its derivatives. This guide provides a comparative overview of the essential analytical techniques for its comprehensive characterization, grounded in practical insights and established methodologies.
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide a complete picture of a molecule's identity and purity. A robust characterization workflow relies on the orthogonal application of several analytical methods. The data from each technique should be corroborative, building a self-validating system for structural confirmation.
Caption: A typical analytical workflow for the structural confirmation and purity assessment of a newly synthesized batch of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment, and stereochemistry. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The key to interpreting the NMR spectra of this molecule is recognizing the symmetry and the distinct regions. The molecule has a plane of symmetry, which simplifies the spectrum. We expect to see signals corresponding to the pyrrole protons and three sets of signals for the aliphatic protons of the cyclohexane ring. The absence of carbonyl peaks, which are prominent in common precursors like tetrahydrophthalic anhydride, is a critical confirmation of successful synthesis.[3]
Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 - 6.7 | s (broad) | 2H | H-1, H-3 | Protons on the pyrrole ring, typically deshielded. Broadness can indicate exchange with the N-H proton. |
| ~5.5 - 6.5 | s (very broad) | 1H | N-H | The chemical shift is highly variable and depends on concentration and solvent. Often a very broad singlet. |
| ~2.7 - 2.9 | t | 4H | H-4α/β, H-7α/β | Allylic protons adjacent to the pyrrole ring. They are deshielded compared to other aliphatic protons. |
| ~1.7 - 1.9 | m | 4H | H-5α/β, H-6α/β | Aliphatic protons on the cyclohexane ring. Complex multiplicity due to coupling with adjacent protons. |
Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~115 - 120 | C-1, C-3 | sp² carbons of the pyrrole ring. |
| ~110 - 115 | C-3a, C-7a | Quaternary sp² carbons at the ring junction. |
| ~22 - 25 | C-4, C-7 | sp³ carbons adjacent to the pyrrole ring. |
| ~21 - 23 | C-5, C-6 | sp³ carbons in the middle of the aliphatic chain. Due to symmetry, they are equivalent. |
Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check for its identity. It also offers structural information through the analysis of fragmentation patterns.
Expertise & Experience: For a relatively simple and volatile molecule like this compound (MW: 121.18 g/mol ), both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable. EI will provide more fragmentation, which can be useful for structural confirmation, while ESI (in positive mode) will likely show a strong protonated molecular ion peak [M+H]⁺ at m/z 122.19, confirming the molecular weight with high accuracy. The choice depends on the available instrumentation and whether the goal is simple confirmation (ESI) or detailed structural analysis (EI).
Expected Mass Spectrum Data
| Ionization Mode | Expected m/z | Ion Identity | Significance |
| ESI (Positive) | 122.19 | [M+H]⁺ | Confirms the molecular weight of the compound. |
| EI | 121 (Molecular Ion) | [M]⁺˙ | Indicates the molecular weight of the parent molecule. |
| EI | < 121 | Various fragments (e.g., loss of H, C₂H₄) | Provides a fragmentation fingerprint for the structure. |
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A simple isocratic method on a C18 column can confirm purity and separate any potential impurities before MS analysis.
-
Mass Spectrometer Setup (ESI Positive Mode):
-
Set the ion source to positive electrospray ionization.
-
Optimize parameters such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the [M+H]⁺ ion.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
X-ray Crystallography: The Definitive 3D Structure
When a high-quality single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is the gold standard for structural confirmation.
Experimental Protocol
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture).
-
Attempt crystallization using slow evaporation, vapor diffusion with an anti-solvent (e.g., diffusing pentane into a dichloromethane solution), or slow cooling of a saturated solution.
-
-
Crystal Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match, as indicated by low R-factors.[7]
-
Caption: Relationship between analytical techniques and the specific structural information they provide for characterization.
Chromatographic Techniques: Assessing Purity
Chromatography is essential for both purification and purity assessment. Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity data.
Expertise & Experience: The choice between GC and HPLC depends on the compound's volatility and thermal stability. This compound is sufficiently volatile for GC analysis, which can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identity confirmation. Reverse-phase HPLC with a UV detector is also an excellent alternative, as the pyrrole ring provides a chromophore for detection. A gradient elution method is often necessary to separate the main compound from any closely related impurities.[8]
Experimental Protocol (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Create a series of dilutions to establish a calibration curve if quantification is needed.
-
Instrumentation: Use an HPLC system equipped with a UV detector (set to ~220-230 nm), an autosampler, and a C18 reverse-phase column.
-
Method:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The thorough characterization of this compound requires a synergistic combination of analytical techniques. NMR spectroscopy defines the structural framework, mass spectrometry confirms the molecular weight, chromatography assesses purity, and X-ray crystallography provides the ultimate proof of structure. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence, knowing that their foundational material meets the highest standards of identity and quality, ensuring the integrity of their subsequent research and development efforts.
References
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Gali, M., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Available at: [Link]
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Bracher, F., & Tremmel, J. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1377–1390. Available at: [Link]
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Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(2), 1-28. Available at: [Link]
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Van den Broeck, R., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4598. Available at: [Link]
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Smith, G. F., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1433-1441. Available at: [Link]
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ResearchGate. (n.d.). Experimental Crystal Structure Determination (ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate). Available at: [Link]
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Penning, T. D., et al. (2002). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. Journal of Medicinal Chemistry, 45(16), 3482–3490. Available at: [Link]
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ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Available at: [Link]
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Penning, T. D., et al. (2002). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 45(16), 3482-90. Available at: [Link]
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ScienceOpen. (2023). Tailored extraction and ion mobility-mass spectrometry enables isotopologue analysis of tetrahydrofolate vitamers. Available at: [Link]
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ACG Publications. (2017). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]
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Murashima, T., et al. (2000). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, (6), 853-859. Available at: [Link]
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Hou, D.-R., et al. (2007). Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. The Journal of Organic Chemistry, 72(24), 9231–9239. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available at: [Link]
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Miko, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3217. Available at: [Link]
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MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(1), 110. Available at: [Link]
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bioRxiv. (2023). X-ray-driven chemistry and conformational heterogeneity in atomic resolution crystal structures of bacterial dihydrofolate reductase. Available at: [Link]
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Han, I. & Kay, A. (2010). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1743. Available at: [Link]
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A Head-to-Head Comparison of COX-2 Inhibitory Activity: A Guide for Researchers Evaluating Novel Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the quest for selective and potent cyclooxygenase-2 (COX-2) inhibitors remains a critical endeavor in the development of safer anti-inflammatory therapeutics. This guide provides a comprehensive head-to-head comparison framework for evaluating the COX-2 inhibitory activity of novel chemical entities, with a particular focus on heterocyclic scaffolds related to the tetrahydroisoindole core. While direct comparative data on a series of tetrahydroisoindole analogs is not extensively available in the current literature, this guide will leverage data from structurally similar compounds, such as tetrahydroisoquinolines and indoles, to illustrate the evaluation process and discuss key structure-activity relationships (SAR).
The Rationale for Selective COX-2 Inhibition: A Tale of Two Isozymes
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. However, the COX enzyme exists in two primary isoforms: COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function.
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to undesirable side effects such as gastric ulcers and bleeding due to the inhibition of the protective functions of COX-1.[3] The development of selective COX-2 inhibitors was a landmark achievement, offering the potential for potent anti-inflammatory efficacy with a reduced risk of gastrointestinal complications.[2]
The COX Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the distinct roles of COX-1 and COX-2, highlighting the therapeutic target for selective inhibitors.
Caption: The Arachidonic Acid Cascade and the Role of COX Isozymes.
Comparative Analysis of COX-2 Inhibitory Activity
| Compound ID | Scaffold | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| THIQ-1 | Tetrahydroisoquinoline | H | 4-SO₂Me | >100 | 0.87 | >115 |
| THIQ-2 | Tetrahydroisoquinoline | 4-F | 4-SO₂Me | >100 | 1.27 | >78 |
| THIQ-3 | Tetrahydroisoquinoline | 4-OMe | 4-SO₂Me | >100 | 0.58 | >172 |
| IND-1 | Indole | H | 4-SO₂NH₂ | 15.2 | 0.45 | 33.8 |
| IND-2 | Indole | 4-Cl | 4-SO₂NH₂ | 12.8 | 0.31 | 41.3 |
| Celecoxib | Pyrazole | - | - | 15 | 0.04 | 375 |
| Indomethacin | Indole | - | - | 0.1 | 1.5 | 0.07 |
Data is illustrative and based on trends observed in published literature for similar compound classes.[4][5]
Key Insights from the Comparative Data:
-
Potency (IC₅₀ Value): The half-maximal inhibitory concentration (IC₅₀) is a direct measure of a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor. In our illustrative data, THIQ-3 and IND-2 show high potency against COX-2, with IC₅₀ values in the sub-micromolar range.
-
Selectivity (Selectivity Index): The selectivity index (SI) is a critical parameter that quantifies the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value is desirable, indicating greater selectivity and a potentially better safety profile regarding gastrointestinal side effects. The tetrahydroisoquinoline analogs, in this example, demonstrate excellent selectivity.
-
Structure-Activity Relationship (SAR): By comparing the structures and activities of a series of analogs, we can deduce key SAR insights. For instance, the presence of a para-sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the aryl rings is a common feature in many selective COX-2 inhibitors.[1] The nature and position of other substituents (R1 and R2) can significantly impact both potency and selectivity.
Experimental Protocols for Assessing COX-2 Inhibitory Activity
To generate the comparative data presented above, a robust and standardized experimental workflow is essential. The following is a detailed protocol for an in vitro COX inhibitor screening assay.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, resulting in a quantifiable fluorescent signal.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Experimental workflow for in vitro COX inhibitory activity screening.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of all reagents in the COX assay buffer as per the manufacturer's instructions.
-
Plate Setup: To a 96-well black microplate, add the assay buffer, heme, fluorometric probe, and either COX-1 or COX-2 enzyme to their respective wells.
-
Compound Addition: Add serial dilutions of the test compounds and reference inhibitors to the wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 10-20 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Future Directions and the Potential of Tetrahydroisoindole Analogs
The exploration of novel heterocyclic scaffolds is a promising avenue for the discovery of new selective COX-2 inhibitors. While the tetrahydroisoindole core is structurally related to known successful scaffolds, a systematic investigation of its potential as a COX-2 inhibitory pharmacophore is warranted. Future research should focus on the synthesis of a library of tetrahydroisoindole analogs with diverse substitutions to perform a comprehensive head-to-head comparison of their COX-1 and COX-2 inhibitory activities. Such studies will be instrumental in elucidating the SAR for this chemical class and identifying lead compounds for further preclinical development.
References
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Abdellatif, K. R. A., Fadaly, W. A. A., & El-Magd, M. A. (2020). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 10(1), 1-15. [Link]
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Abou-Elela, M. F., Aboshanab, K. M., Abdel-Megeed, M. F., & El-Nassan, H. B. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 148, 107577. [Link]
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Al-Ghorbani, M., Kumar, P., & Rathore, V. (2019). In vitro inhibitory concentration (IC 50) of COX-1 and COX-2 enzyme. ResearchGate. [Link]
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A Comparative Guide to 4,5,6,7-Tetrahydro-2H-isoindole Derivatives: SAR Studies in COX-2 and Protein Kinase CK2 Inhibition
The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various therapeutic targets. This guide provides an in-depth comparison of two distinct classes of this compound derivatives: 1,3-diaryl substituted analogs targeting cyclooxygenase-2 (COX-2) and 4,5,6,7-tetrahalogenated derivatives aimed at inhibiting protein kinase CK2. We will dissect the structure-activity relationships (SAR) of these compounds, providing supporting experimental data and detailed protocols to inform future drug discovery efforts.
The Versatility of the Tetrahydro-2H-isoindole Core
The partially saturated, bicyclic nature of the this compound core offers a unique three-dimensional geometry that can be exploited for specific interactions within the binding sites of enzymes. The pyrrole nitrogen and the fused cyclohexane ring provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. This guide will explore how different substitution patterns on this core scaffold lead to highly potent and selective inhibitors for two distinct and clinically relevant enzyme families.
Section 1: 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors have been successfully developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have emerged as a novel class of potent and selective COX-2 inhibitors that notably lack the traditional sulfonyl or sulfonamide moiety often associated with "coxibs".[1][2]
Structure-Activity Relationship (SAR) Insights
The key structural features contributing to the COX-2 inhibitory activity of this class of compounds are the 1,3-diaryl substitution on the tetrahydro-2H-isoindole core.[1][2]
-
Aryl Substituents at Positions 1 and 3: The nature and substitution pattern of the aryl rings at positions 1 and 3 are critical for potent COX-2 inhibition. Early studies revealed that phenyl groups at these positions conferred good activity.
-
Fluorine Substitution: The introduction of fluorine atoms on the phenyl rings, particularly at the 4-position, was found to be optimal for high inhibitory potency. This is exemplified by the significant increase in activity observed with 4,4'-difluoro substitution.[1][2]
-
Bicyclic Ring Appended to the Pyrrole Nucleus: Further structural modifications established that a bicyclic ring system appended to the pyrrole nucleus enhances the inhibitory activity.[1][2]
Comparative Performance Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives.
| Compound | R1 | R2 | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 1 | H | H | >1000 | 100 | >10 |
| 2 | 4-F | 4-F | >1000 | 10 | >100 |
| 3 | 4-Cl | 4-Cl | 500 | 20 | 25 |
| 4 | 4-Me | 4-Me | >1000 | 50 | >20 |
| 5 (with bicyclic appendage) | 4-F | 4-F | >1000 | 0.6 | >1667 |
Data synthesized from multiple sources for illustrative comparison.[1][2]
Experimental Protocols
Synthesis of 1,3-Bis(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole (Representative Procedure)
A detailed, step-by-step synthetic protocol is crucial for the reproducibility of research findings.
-
Step 1: Synthesis of 1,2-bis(4-fluorobenzoyl)cyclohexane. To a solution of cyclohexane-1,2-dicarboxylic acid anhydride in a suitable solvent, add 4-fluoro-bromobenzene and a Grignard reagent at low temperature. The reaction is then quenched and the product is extracted and purified.
-
Step 2: Synthesis of 1,3-bis(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole. The diketone from Step 1 is reacted with a source of ammonia, such as ammonium acetate, in a suitable solvent like acetic acid under reflux conditions. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.
In Vitro COX-1/COX-2 Inhibition Assay
The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and epinephrine.
-
Incubation: The enzyme is pre-incubated with the test compound (dissolved in DMSO) for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by the 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives.
Caption: Inhibition of the COX-2 pathway by tetrahydroisoindole derivatives.
Section 2: 4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones as Protein Kinase CK2 Inhibitors
Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for cancer therapy. A class of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones has been identified as potent and selective ATP-competitive inhibitors of human protein kinase CK2.[3]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of inhibitors is distinct from the COX-2 inhibitors, highlighting the tunability of the tetrahydro-2H-isoindole scaffold.
-
Tetrahalogenation: The presence of four halogen atoms (chlorine, bromine, or iodine) on the benzene ring of the isoindole-1,3(2H)-dione core is a key determinant of inhibitory activity. Tetraiodo derivatives generally exhibit the highest potency.[3]
-
Substituent at the 2-position: The nature of the substituent at the 2-position of the isoindole-1,3(2H)-dione significantly influences activity. Small, acidic side chains, such as acetic acid or propanoic acid, have been shown to be particularly effective.[3]
Comparative Performance Data
The table below presents the inhibitory activity of various 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-dione derivatives against human protein kinase CK2.
| Compound | Halogen (X) | R Group at N-2 | CK2 IC50 (µM) |
| 6 | Cl | H | >10 |
| 7 | Br | H | 5.2 |
| 8 | I | H | 1.8 |
| 9 | I | -CH2COOH | 0.3 |
| 10 | I | -CH(CH3)COOH | 0.15 |
Data extracted from Golub et al. (2008).[3]
Experimental Protocols
Synthesis of 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (Representative Procedure)
-
Step 1: Synthesis of Tetraiodophthalic Anhydride. Phthalic anhydride is subjected to an iodination reaction using iodine and a suitable oxidizing agent in a strong acid, such as oleum. The product is then precipitated and purified.
-
Step 2: Synthesis of 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. Tetraiodophthalic anhydride is reacted with glycine in a suitable solvent, such as acetic acid, under reflux. The product precipitates upon cooling and is collected by filtration and purified by recrystallization.
In Vitro Protein Kinase CK2 Inhibition Assay
A common method for assessing CK2 inhibition is a radiometric assay.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, ATP (spiked with [γ-32P]ATP), a specific CK2 peptide substrate (e.g., RRRADDSDDDDD), and the test compound.
-
Enzyme Addition: The reaction is initiated by the addition of recombinant human protein kinase CK2.
-
Incubation: The reaction is allowed to proceed for a specific time at 30°C.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated peptide is separated from the unreacted [γ-32P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of Protein Kinase CK2 in cell survival pathways and its inhibition by the tetrahalogenated isoindole derivatives.
Caption: Inhibition of Protein Kinase CK2 signaling by tetrahalogenated isoindoles.
Conclusion
The this compound scaffold has proven to be a remarkably adaptable framework for the development of potent and selective enzyme inhibitors. The SAR studies of 1,3-diaryl derivatives have yielded promising COX-2 inhibitors with excellent in vivo anti-inflammatory activity, while the 4,5,6,7-tetrahalogenated isoindole-1,3(2H)-diones have demonstrated potent inhibition of the cancer-related target, protein kinase CK2. This comparative guide underscores the importance of systematic structural modification in medicinal chemistry and provides a valuable resource for researchers and drug development professionals working on the design of novel therapeutics based on this versatile heterocyclic core. The detailed experimental protocols and mechanistic insights offered herein are intended to facilitate further exploration and optimization of this promising class of compounds.
References
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Portevin, B., Tordjman, C., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry, 43(24), 4582–4593. [Link]
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Tordjman, C., Portevin, B., Pastoureau, P., Bonnet, J., & De Nanteuil, G. (2000). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. PubMed. [Link]
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Golub, A. G., Yakovenko, O. Y., Prykhod'ko, A. O., Bdzhola, V. G., Kukharenko, O. P., & Yarmoluk, S. M. (2008). Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(1), 143–149. [Link]
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A Technical Guide to the Bioisosteric Replacement of the Benzene Ring in 4,5,6,7-Tetrahydro-2H-isoindole: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. One powerful, yet nuanced, strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. This guide provides an in-depth technical comparison of potential bioisosteric replacements for the benzene ring within the 4,5,6,7-tetrahydro-2H-isoindole scaffold, a core structure in various biologically active molecules. While direct comparative studies on this specific scaffold are limited, this guide synthesizes data from the closely related isoindolinone and phthalimide chemical spaces to provide a robust, evidence-based framework for strategic drug design.
The Rationale for Benzene Ring Bioisosterism in Drug Discovery
The benzene ring is a ubiquitous fragment in drug molecules. However, its aromatic and lipophilic nature can contribute to undesirable properties such as poor aqueous solubility, high metabolic liability through cytochrome P450-mediated oxidation, and potential for off-target toxicity.[1] Bioisosteric replacement of the benzene ring aims to mitigate these issues while preserving or enhancing the desired pharmacological activity. The goal is to identify a surrogate that mimics the parent ring's size, shape, and electronic properties to maintain crucial interactions with the biological target, while introducing features that improve the overall drug-like profile.[1][2][3]
This guide will focus on two primary classes of bioisosteres for the benzene ring in the context of the this compound core:
-
Heteroaromatic Bioisosteres: Replacing the benzene ring with a five- or six-membered heterocycle.
-
Saturated and Partially Saturated Bioisosteres: Replacing the aromatic ring with non-aromatic carbocyclic or heterocyclic ring systems.
Below is a conceptual workflow for evaluating benzene ring bioisosteres in a drug discovery program.
Caption: A typical workflow for the design and evaluation of bioisosteric replacements in a drug discovery cascade.
Heteroaromatic Bioisosteres: A Comparative Overview
Replacing the benzene ring of the this compound scaffold with a heteroaromatic ring can significantly impact a molecule's properties. The introduction of heteroatoms like nitrogen, sulfur, or oxygen can alter the electronic distribution, introduce hydrogen bonding capabilities, and modulate metabolic stability and solubility.
A prime example can be extrapolated from the extensive research on phthalimides, which are structurally analogous to the aromatic portion of isoindoles.[4][5][6][7] For instance, replacing the benzene ring with a pyridine, pyrimidine, or thiophene ring can lead to compounds with altered biological activities and physicochemical profiles.
| Bioisostere | Parent Scaffold | Key Physicochemical Changes | Potential Biological Impact |
| Thiophene | Thieno[2,3-c]pyrrolidin-5-one | Generally increases lipophilicity compared to furan. Can be a substrate for oxidation. | Can mimic phenyl ring in binding, but may alter metabolic profile. |
| Furan | Furo[2,3-c]pyrrolidin-5-one | Generally less lipophilic than thiophene. Can be metabolically labile. | May improve solubility, but potential for metabolic instability. |
| Pyridine | Pyrrolo[3,4-c]pyridin-6-one | Increases polarity and aqueous solubility. Introduces a basic nitrogen for potential salt formation. | Can introduce new hydrogen bond interactions and alter target selectivity. |
| Pyrimidine | Pyrrolo[3,4-d]pyrimidin-7-one | Further increases polarity and potential for hydrogen bonding compared to pyridine. | May significantly enhance solubility and introduce multiple points for target interaction. |
Proposed Synthesis of a Thieno[2,3-c]pyrrolidin-5-one Analog
The synthesis of a thiophene-based bioisostere of the this compound core can be envisioned through a multi-step sequence, adapting known methodologies for the construction of thieno[2,3-c]pyridine and related systems.[8][9][10] A plausible synthetic route is outlined below.
Caption: A proposed synthetic workflow for a thiophene-based bioisostere of this compound.
Saturated and Partially Saturated Bioisosteres: The "Escape from Flatland"
In recent years, there has been a significant push in medicinal chemistry to replace flat aromatic rings with three-dimensional saturated or partially saturated scaffolds.[1][2][3] This "escape from flatland" strategy can lead to compounds with improved solubility, enhanced metabolic stability, and novel intellectual property. Saturated bioisosteres of the benzene ring, such as bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO), offer rigid frameworks that can mimic the geometry of a substituted benzene ring.[11]
While no direct examples of these replacements exist for the this compound scaffold in the literature, we can extrapolate the potential benefits based on studies with other drug molecules. For instance, the replacement of a phenyl ring with a BCP moiety has been shown to improve aqueous solubility and metabolic stability in several drug candidates.[12]
| Bioisostere | Parent Scaffold | Key Physicochemical Changes | Potential Biological Impact |
| Bicyclo[1.1.1]pentane (BCP) | BCP-fused pyrrolidinone | Significantly increases sp3 character, improves aqueous solubility, and reduces lipophilicity. | Can maintain vector positioning of substituents while improving ADME properties. |
| Cyclohexene | Octahydroisoindole | Increases flexibility compared to the aromatic ring. | May allow for better conformational adaptation to the binding site. |
| Cyclopentene | Dihydro-1H-cyclopenta[c]pyrrol-4(5H)-one | Reduces ring strain compared to BCP. | Offers a balance between rigidity and flexibility. |
Experimental Protocols for Comparative Evaluation
To enable a robust comparison of these potential bioisosteres, standardized experimental protocols are essential. The following section details methodologies for assessing key biological and physicochemical parameters.
Biological Activity: COX-2 Inhibition Assay
Given that some this compound derivatives are known COX-2 inhibitors, a fluorometric COX-2 inhibitor screening assay is a relevant method for evaluating the biological activity of the newly synthesized bioisosteres.[13][14][15][16][17]
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a 10X stock solution of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., Amplex Red) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 160 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme.
-
For inhibitor wells, add 10 µL of the 10X test compound solution. For control wells, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid/probe solution to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation/emission of 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Physicochemical Properties
4.2.1. Aqueous Solubility
Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[18][19][20][21][22]
Protocol: Shake-Flask Aqueous Solubility Assay
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile/water).
-
-
Equilibration:
-
Shake the compound-buffer suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method, by comparing the peak area to a standard curve.
-
4.2.2. Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach for LogP determination.[23][24][25][26][27]
Protocol: Shake-Flask LogP Determination
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.
-
-
Partitioning:
-
Dissolve a known amount of the compound in the pre-saturated n-octanol or water.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium (e.g., 1-2 hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP = log10(P).
-
Conclusion and Future Directions
The bioisosteric replacement of the benzene ring in the this compound scaffold presents a promising strategy for optimizing the drug-like properties of this important chemical series. While direct experimental data is currently sparse, by leveraging insights from related isoindolinone and phthalimide structures, a rational approach to designing and evaluating novel bioisosteres can be formulated. The proposed heteroaromatic and saturated replacements offer distinct advantages in modulating physicochemical properties such as solubility and metabolic stability.
The successful implementation of this strategy will rely on a systematic approach involving chemical synthesis and a robust suite of in vitro assays to assess both biological activity and key ADME parameters. The experimental protocols provided in this guide offer a starting point for such investigations. Future work should focus on the synthesis and comparative evaluation of a focused library of these bioisosteric analogs to establish clear structure-activity and structure-property relationships for the this compound scaffold. This will undoubtedly pave the way for the discovery of new drug candidates with improved therapeutic profiles.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 4,5,6,7-Tetrahydro-2H-isoindole Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey of a promising compound from discovery to a viable drug candidate is fraught with challenges. One of the most significant hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body may fail to achieve the necessary therapeutic concentrations or have a half-life that is too short for a convenient dosing regimen.[1] The 4,5,6,7-tetrahydro-2H-isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2] However, like all xenobiotics, these derivatives are subject to metabolic transformation, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.[3][4]
This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of this compound derivatives. We will delve into the theoretical underpinnings of their likely metabolic pathways, provide detailed experimental protocols for their assessment, and present a comparative analysis—based on established structure-metabolism relationships—to guide the rational design of more stable analogs.
Foreseeing the Metabolic Fate: Likely Pathways for this compound Derivatives
The metabolic fate of a drug candidate is largely determined by its chemical structure. For nitrogen-containing heterocyclic compounds like the this compound derivatives, several metabolic pathways are highly probable.[5][6][7] Understanding these potential "soft spots" is the first step in designing more robust molecules.
The primary routes of metabolism for this scaffold are anticipated to be Phase I oxidative reactions catalyzed by cytochrome P450 enzymes.[3][4] These include:
-
Oxidation of the Saturated Carbocyclic Ring: The cyclohexene ring of the tetrahydroisoindole core is a likely site for hydroxylation at various positions (C4, C5, C6, C7). The exact position of hydroxylation will be influenced by the steric and electronic effects of substituents.
-
Oxidation of the Pyrrole Ring: While the pyrrole ring is aromatic, it is still susceptible to oxidation, which can lead to the formation of epoxides and subsequent ring-opened products.[8]
-
N-Dealkylation: If the nitrogen atom of the isoindole is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.
-
Oxidation of Substituents: Any alkyl or aryl substituents on the core structure are also prone to oxidation (e.g., hydroxylation of an aromatic ring or at the benzylic position of an alkyl chain).
Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.
Below is a Graphviz diagram illustrating the potential metabolic pathways for a generic N-substituted this compound derivative.
Caption: Proposed metabolic pathways for this compound derivatives.
In Vitro Assessment of Metabolic Stability: Experimental Workflows
To experimentally determine the metabolic stability of your compounds, two primary in vitro models are widely used: liver microsomes and hepatocytes.[9]
Liver Microsomal Stability Assay
This is a high-throughput and cost-effective assay that provides a good initial assessment of Phase I metabolic stability.[9] Liver microsomes are subcellular fractions that are rich in CYP enzymes.
Caption: Workflow for the liver microsomal stability assay.
Materials:
-
Test compounds
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in phosphate buffer.
-
Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile (typically 2-3 volumes). This stops the enzymatic reaction and precipitates the proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and their necessary cofactors.[9]
Caption: Workflow for the hepatocyte stability assay.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds
-
Acetonitrile (ice-cold)
-
96-well plates (non-coated for suspension culture)
-
Incubator with CO2 and humidity control (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).
-
Prepare a working solution of the test compound in the incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound working solution to the wells to initiate the incubation.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile.
-
Centrifuge the plate to pellet the cell debris and precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis and Interpretation
From the concentration of the parent compound remaining at each time point, several key parameters can be calculated to assess metabolic stability:
-
Half-life (t1/2): The time it takes for the concentration of the parent compound to be reduced by half. A longer half-life indicates greater metabolic stability. It is calculated from the slope (k) of the natural logarithm of the percent remaining versus time plot: t1/2 = 0.693 / k .
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug, independent of blood flow. It is a more direct measure of metabolic stability and is useful for in vitro-in vivo extrapolation. It is calculated using the half-life and the assay conditions (e.g., microsomal protein concentration or hepatocyte density).
Hypothetical Comparative Analysis of this compound Derivatives
Due to the limited availability of direct comparative metabolic stability data for a series of this compound derivatives in the public domain, we will present a hypothetical comparative analysis. This will be based on established principles of structure-metabolism relationships to guide your own drug design and optimization efforts.
Let's consider a hypothetical series of N-benzyl-4,5,6,7-tetrahydro-2H-isoindole derivatives with different substituents on the benzyl group.
| Compound | R1 (para-substituent on benzyl) | Predicted t1/2 (min) in HLM | Predicted CLint (µL/min/mg) in HLM | Rationale for Predicted Stability |
| 1 | -H | 30 | 46.2 | Unsubstituted benzyl group is susceptible to aromatic hydroxylation. |
| 2 | -F | 45 | 30.8 | Fluorine at the para-position can block a potential site of metabolism, increasing stability. |
| 3 | -OCH3 | 15 | 92.4 | The methoxy group is prone to O-dealkylation, a rapid metabolic pathway, leading to lower stability. |
| 4 | -CF3 | >60 | <23.1 | The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards oxidative metabolism, significantly increasing stability. |
Discussion of the Hypothetical Data:
-
Compound 1 (unsubstituted): This serves as our baseline. The unsubstituted phenyl ring is a potential site for hydroxylation by CYP enzymes.
-
Compound 2 (-F): The introduction of a fluorine atom at the para-position is a common strategy to block a potential site of metabolism. This is predicted to increase the metabolic half-life compared to the unsubstituted analog.
-
Compound 3 (-OCH3): The methoxy group is a well-known metabolic "soft spot." It is readily metabolized via O-dealkylation, which is often a rapid process. Therefore, this compound is predicted to have the lowest metabolic stability in this series.
-
Compound 4 (-CF3): The trifluoromethyl group is strongly electron-withdrawing. This deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes. This is a common bioisosteric replacement to improve metabolic stability.[10][11][12]
This hypothetical example illustrates how strategic modifications to the chemical structure can have a profound impact on metabolic stability.
Strategies for Optimizing Metabolic Stability
Based on the likely metabolic pathways and the principles of structure-metabolism relationships, here are some strategies to consider for optimizing the metabolic stability of this compound derivatives:
-
Blocking Metabolic Hotspots: As demonstrated with the fluoro-substituted analog, introducing groups that are resistant to metabolism (e.g., fluorine, chlorine, or a trifluoromethyl group) at predicted sites of oxidation can significantly enhance stability.[9][13][14]
-
Introducing Steric Hindrance: Placing bulky groups near a potential metabolic site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Modulating Electronic Properties: As seen with the trifluoromethyl group, introducing electron-withdrawing groups can deactivate aromatic rings to oxidative metabolism.
-
Bioisosteric Replacements: Replacing metabolically liable groups with more stable bioisosteres is a powerful strategy.[1][10][11][12][15] For example, a metabolically unstable phenyl ring could be replaced with a pyridine or other heterocyclic ring to alter the electronic properties and metabolic profile.[12]
Conclusion
The evaluation of metabolic stability is a critical step in the drug discovery process. For novel chemical series like the this compound derivatives, a systematic approach that combines an understanding of likely metabolic pathways with robust in vitro experimental evaluation is essential. While direct comparative data for this specific scaffold may be limited, the principles and experimental protocols outlined in this guide provide a solid framework for researchers to assess their own compounds, interpret the data, and make informed decisions to guide the design of more stable and promising drug candidates. By proactively addressing metabolic liabilities, the chances of successfully advancing a compound through preclinical and clinical development can be significantly improved.
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved January 22, 2026, from [Link]
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In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]
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Metabolic Stability Services - Eurofins Discovery. (n.d.). Retrieved January 22, 2026, from [Link]
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Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.). Retrieved January 22, 2026, from [Link]
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Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025, October 14). Retrieved January 22, 2026, from [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (2022, December 30). Retrieved January 22, 2026, from [Link]
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The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (n.d.). Retrieved January 22, 2026, from [Link]
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A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS - IJNRD. (2024, June 6). Retrieved January 22, 2026, from [Link]
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Nature Loves Nitrogen Heterocycles | Request PDF - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
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Bioisosteric Replacements - Chem-Space. (n.d.). Retrieved January 22, 2026, from [Link]
-
Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). Retrieved January 22, 2026, from [Link]
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A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica. (2025, October 28). Retrieved January 22, 2026, from [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. (n.d.). Retrieved January 22, 2026, from [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - PubMed Central. (2021, November 26). Retrieved January 22, 2026, from [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). Retrieved January 22, 2026, from [Link]
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Drug Metabolism: Cytochrome P450 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds. (2023, November 1). Retrieved January 22, 2026, from [Link]
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Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Formation of 4,5,6,7-Tetrahydroisoindoles by Palladium-Catalyzed Hydride Reduction. (n.d.). Retrieved January 22, 2026, from [Link]
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Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 4,5,6,7-tetrahydro-2H-isoindole: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,5,6,7-tetrahydro-2H-isoindole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: The "Why" Behind the "How"
Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1] Furthermore, a closely related compound, 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione, exhibits more severe toxicity, including being toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects.[2] This underscores the necessity of treating this compound with a high degree of caution.
Given these hazards, it is prudent to manage this compound as a hazardous waste, adhering to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger amounts or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
For Small Quantities (Typically < 10 grams):
-
Segregation and Collection:
-
Carefully collect any waste containing this compound, including residual amounts in original containers, contaminated weighing papers, and disposable labware.
-
Place these materials into a designated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
-
For Large Quantities (Typically > 10 grams) and Spills:
-
Immediate Containment (Spills):
-
In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using a chemical absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels for initial containment of large spills.
-
-
Collection:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
For residual solid, use a plastic dustpan and brush. Avoid creating dust.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Packaging and Labeling:
-
Ensure the waste container is securely sealed and properly labeled as described above.
-
-
Disposal:
-
The primary recommended method of disposal for larger quantities of this compound is through a licensed chemical destruction facility, typically via controlled incineration. This method ensures the complete destruction of the compound.
-
Contact your EHS department to coordinate the disposal through a certified hazardous waste vendor.
-
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on GHS hazard statements (Harmful, Irritant) and potential for toxicity.[1] |
| Container Type | Chemically compatible, sealed | To prevent leaks and reactions. |
| Labeling | "Hazardous Waste," full chemical name, and hazard warnings | To ensure proper handling and identification in accordance with OSHA's Hazard Communication Standard. |
| On-site Storage | Designated satellite accumulation area | For safe, temporary storage prior to disposal. |
| Disposal Method | Licensed chemical destruction plant (e.g., incineration) | To ensure complete and environmentally sound destruction of the hazardous material. |
| Spill Cleanup | Absorb with inert material, decontaminate area | To safely contain and remove the spilled chemical and prevent exposure. |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
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U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
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Molecules. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5,6,7-tetrahydro-2H-isoindole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 4,5,6,7-tetrahydro-2H-isoindole, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide provides a detailed operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a comprehensive risk assessment is paramount. Based on available safety data, this compound presents several potential hazards that dictate our PPE strategy.
The primary routes of exposure are inhalation, skin contact, and eye contact. Safety data sheets for this compound and structurally related compounds consistently advise avoiding contact with skin and eyes, as well as preventing the inhalation of dust, mists, or vapors.[3][4]
Specific hazard statements associated with this compound include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Furthermore, some isoindole derivatives are classified as toxic if swallowed, in contact with skin, or inhaled, and are suspected of causing genetic defects, indicated by GHS pictograms GHS06 (Toxic) and GHS08 (Health Hazard).[5] Given this information, a cautious approach that assumes a similar hazard profile is warranted.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential for minimizing exposure. The following recommendations are based on the identified hazards and should be considered the minimum standard for handling this compound.
Direct skin contact is a significant risk, making glove selection critical.
-
Recommended Glove Type: Chemically impermeable gloves are mandatory.[3] Nitrile gloves are a common and effective choice for many laboratory chemicals and offer good resistance to a range of substances.
-
Causality: Nitrile provides a durable barrier against incidental contact and splashes. However, no glove material is impervious forever. For prolonged handling or in situations with a high risk of immersion, it is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times.
-
Best Practices: Always inspect gloves for tears or punctures before use.[6] When handling the compound, employ the "double-gloving" technique, especially during high-risk procedures. This involves wearing two pairs of gloves, which can significantly reduce the risk of exposure if the outer glove is compromised. Contaminated gloves should be removed and replaced immediately, following proper doffing procedures to avoid skin contamination.[6]
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, heating), chemical splash goggles are required.
-
Full-Face Protection: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety goggles.
The potential for respiratory tract irritation necessitates careful control of airborne contaminants.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or when handling the solid form which can create dust, respiratory protection is required.[4]
-
Recommended Respirator: For dusts, a NIOSH-approved N95 respirator is the minimum requirement.[7] If handling solutions that may produce vapors, a respirator equipped with organic vapor cartridges may be necessary. A surgical N-95 respirator can provide protection against both particulates and splashes.[7]
-
Important Note: The use of respiratory protection requires a formal program that includes medical evaluation, fit-testing, and training to be effective.[7]
To protect against skin exposure from spills and splashes, appropriate protective clothing is essential.
-
Standard Laboratory Attire: A long-sleeved laboratory coat should be worn at all times.
-
Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Operational and Disposal Plan
A systematic approach to the use and disposal of PPE is crucial to prevent cross-contamination and ensure safety.
The order in which PPE is put on (donning) and taken off (doffing) is critical.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Goggles/Face Shield
-
Gloves (over the cuffs of the lab coat)
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Goggles/Face Shield: Remove from the back of the head.
-
Lab Coat: Unfasten and peel off, turning it inside out to contain any contamination on the exterior.
-
Respirator: Remove from the back of the head.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Proper disposal of contaminated PPE is a critical final step.
-
Solid Waste: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated, sealed container for hazardous chemical waste.[8]
-
Disposal Protocol: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[3] Do not dispose of this waste in standard trash or down the sewer system.[3]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is vital.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Summary of PPE Requirements
| Task/Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Small Quantities in Solution (<50 mL) | Single pair of nitrile gloves | Safety glasses with side shields | Not required if in a fume hood | Lab coat |
| Handling Solids or Weighing | Double pair of nitrile gloves | Safety goggles | N95 respirator (if outside a fume hood or potential for dust) | Lab coat |
| Large-Scale Operations (>50 mL) or High Splash Potential | Double pair of nitrile gloves | Safety goggles and face shield | N95/Organic vapor respirator as assessed | Chemical-resistant apron over lab coat |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
-
Personal protective equipment for preparing toxic drugs. (2013). GERPAC. Available at: [Link]
-
de la Torre, P., et al. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules. Available at: [Link]
-
Penning, T. D., et al. (2003). 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.ca [fishersci.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
